molecular formula C10H8FNO B1399294 7-fluoro-8-methylquinolin-4(1H)-one CAS No. 1065092-79-6

7-fluoro-8-methylquinolin-4(1H)-one

Cat. No.: B1399294
CAS No.: 1065092-79-6
M. Wt: 177.17 g/mol
InChI Key: YFRBPOCEBRYGSG-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylquinolin-4(1H)-one (CAS 1065092-79-6) is a fluorinated dihydroquinolinone derivative that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. As a member of the quinolin-4(1H)-one family, this compound is a key synthetic precursor for the development of molecules with potential diverse biological activities . The strategic incorporation of fluorine at the 7-position and a methyl group at the 8-position can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a compound of high interest for structure-activity relationship (SAR) studies. Quinolin-4(1H)-one cores are recognized as privileged structures in medicinal chemistry and are common intermediates in the synthesis of natural alkaloids and bioactive molecules . Specifically, related 4(1H)-quinolone analogs have demonstrated considerable potential as antimalarial agents, with advanced candidates like ELQ-300 inhibiting the Plasmodium cytochrome bc1 complex . Furthermore, the 8-hydroxyquinoline structural motif, a closely related chemotype, is extensively investigated for its antimicrobial, anticancer, and antineurodegenerative activities, often acting through metal chelation mechanisms . The specific substitution pattern on this compound makes it a promising starting point for generating novel analogs aimed at these and other therapeutic targets. This product is supplied for research purposes such as hit-to-lead optimization, the synthesis of more complex quinoline derivatives, and biological screening against various disease models. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRBPOCEBRYGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=CC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic introduction of substituents, such as fluorine and methyl groups, can profoundly influence the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the chemical properties of 7-fluoro-8-methylquinolin-4(1H)-one, a promising heterocyclic compound for drug discovery and development. While specific experimental data for this exact molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its properties based on established chemical principles and data from closely related analogs. We will delve into its synthesis, structural elucidation through spectroscopic methods, predicted physicochemical properties, and reactivity, offering valuable insights for researchers exploring this chemical space.

Introduction: The Significance of the Fluoro-Methyl Quinolone Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties. The 4-quinolone core, in particular, is central to the blockbuster class of fluoroquinolone antibiotics.[1] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] Concurrently, a methyl group can modulate lipophilicity and steric interactions with biological targets. The specific placement of a fluorine atom at the 7-position and a methyl group at the 8-position of the quinolin-4(1H)-one core presents a unique combination of electronic and steric influences, making this compound a molecule of considerable interest for the development of novel therapeutic agents.

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolones, is the Gould-Jacobs reaction .[3] This thermal cyclization method provides a reliable pathway to the quinolin-4-one backbone.[4]

The Gould-Jacobs Reaction Pathway

The synthesis commences with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the final 4-quinolone product.[5]

The proposed synthesis for this compound would involve the following key steps:

  • Condensation: Reaction of 3-fluoro-2-methylaniline with DEEM to form the intermediate diethyl ((3-fluoro-2-methylphenylamino)methylene)malonate.

  • Thermal Cyclization: Heating the intermediate in a high-boiling solvent (e.g., Dowtherm A) to induce cyclization and form the ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid.

  • Decarboxylation: Heating the carboxylic acid intermediate to effect decarboxylation and yield the target molecule, this compound.

Gould_Jacobs_Synthesis cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product Aniline 3-fluoro-2-methylaniline Condensation Condensation (Heat, ~120°C) Aniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate1 Diethyl ((3-fluoro-2-methylphenylamino)methylene)malonate Condensation->Intermediate1 Formation of enamine intermediate Cyclization Thermal Cyclization (High-boiling solvent, ~250°C) Intermediate2 Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Intermediate2 Ring closure Hydrolysis Saponification (e.g., NaOH, H2O) Intermediate3 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Hydrolysis->Intermediate3 Ester hydrolysis Decarboxylation Decarboxylation (Heat) FinalProduct This compound Decarboxylation->FinalProduct Loss of CO2 Intermediate1->Cyclization Intermediate2->Hydrolysis Intermediate3->Decarboxylation

Figure 1: Proposed Gould-Jacobs synthesis of this compound.
Detailed Experimental Protocol (Proposed)
  • Step 1: Condensation. In a round-bottom flask, 3-fluoro-2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) are combined. The mixture is heated to 120-130°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude intermediate.

  • Step 2: Thermal Cyclization. The crude intermediate is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to approximately 250°C for 30-60 minutes. After cooling, the reaction mixture is diluted with an inert solvent like hexane to precipitate the cyclized product. The solid is collected by filtration and washed.

  • Step 3: Saponification. The crude ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10%). The mixture is refluxed until the ester is fully hydrolyzed (monitored by TLC). The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Step 4: Decarboxylation. The isolated 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases. The resulting solid is the crude this compound, which can be further purified by recrystallization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyPredicted Value/CharacteristicRationale/Comparison
Appearance White to off-white crystalline solidFluoroquinolones are typically crystalline powders.[2]
Molecular Formula C10H8FNOBased on the chemical structure.
Molecular Weight 177.18 g/mol Calculated from the molecular formula.
Melting Point >200 °CHigh melting points are characteristic of quinolones due to their stable crystalline structure. For comparison, 8-fluoro-4-hydroxy-2-methylquinoline has a melting point of 230-236 °C.[6]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.The quinolone core imparts low water solubility. Solubility is expected to increase in acidic and basic media due to salt formation.[2]
pKa Estimated acidic pKa (N-H) ~10-11; Estimated basic pKa (C=O) ~2-3The N-H proton is weakly acidic. The carbonyl oxygen can be protonated under strongly acidic conditions. The fluorine atom's electron-withdrawing effect would slightly increase the acidity of the N-H proton compared to an unsubstituted quinolone.
Tautomerism

This compound exists in a tautomeric equilibrium with its enol form, 7-fluoro-8-methylquinolin-4-ol. For most 4-quinolones, the keto (4(1H)-one) form is the predominant tautomer in both the solid state and in solution.

Tautomerism Keto This compound (Keto form - Predominant) Enol 7-fluoro-8-methylquinolin-4-ol (Enol form) Keto->Enol Tautomeric Equilibrium

Figure 2: Tautomeric equilibrium of this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation of this compound. The following are predicted spectral data based on analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton.

  • Aromatic Protons (δ 6.5-8.5 ppm): The protons on the quinolone ring will appear in this region. The proton at C5 will likely be a doublet coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the fluorine at C7. The proton at C2 will likely be a singlet or a small doublet depending on long-range coupling.

  • Methyl Protons (δ 2.3-2.8 ppm): The methyl group at C8 will appear as a singlet in this region. For comparison, the methyl protons of 8-methylquinoline appear at δ 2.825 ppm.[7]

  • N-H Proton (δ 11-13 ppm): The amide proton is expected to be a broad singlet at a downfield chemical shift, and its signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (δ ~170-180 ppm): The C4 carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons (δ ~110-160 ppm): The remaining aromatic carbons will appear in this region. The carbon attached to the fluorine (C7) will show a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will exhibit smaller two- and three-bond C-F couplings.

  • Methyl Carbon (δ ~15-25 ppm): The C8-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch3200-3400 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (amide)1650-1680
C=C stretch (aromatic)1500-1600
C-F stretch1000-1300
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 177, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for quinolones include the loss of CO and subsequent ring rearrangements.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is influenced by the interplay of its functional groups and substituents.

  • N-Alkylation/Acylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the nitrogen atom. This is a common strategy in the development of fluoroquinolone antibiotics to modulate their pharmacokinetic properties.[2]

  • Electrophilic Aromatic Substitution: The quinolone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group and the fluorine atom. However, the methyl group at C8 is electron-donating, which may direct electrophiles to the C5 and C6 positions, though harsh reaction conditions would likely be required.

  • Nucleophilic Aromatic Substitution: The fluorine atom at C7 could potentially be displaced by strong nucleophiles under forcing conditions, although this is less common than substitution at other positions in related systems.

  • Reactions at the Carbonyl Group: The C4 carbonyl group can undergo reactions typical of ketones, although its reactivity is tempered by its inclusion in the conjugated amide system.

Reactivity Core This compound N_Alkylation N-Alkylation/Acylation Core->N_Alkylation At N1-H EAS Electrophilic Aromatic Substitution Core->EAS On aromatic ring (C5, C6) NAS Nucleophilic Aromatic Substitution Core->NAS At C7-F (potential) Carbonyl_Chem Carbonyl Chemistry Core->Carbonyl_Chem At C4=O

Figure 3: Potential reactivity sites of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the design of new therapeutic agents. Its structural features suggest potential applications in several areas:

  • Antibacterial Agents: As a fluoroquinolone analog, this scaffold is a prime candidate for the development of new antibacterial drugs.[1] Derivatization at the N1 and C7 positions is a well-established strategy to optimize antibacterial spectrum and potency.

  • Anticancer Agents: Many substituted quinolines have demonstrated significant anticancer activity. The unique electronic environment of this molecule could lead to novel interactions with cancer-related targets.

  • Kinase Inhibitors: The quinolone core can act as a hinge-binding motif for various protein kinases, making it a valuable scaffold for the development of kinase inhibitors for oncology and inflammatory diseases.

Conclusion

This compound represents a promising molecular scaffold with significant potential in medicinal chemistry. This in-depth technical guide has provided a comprehensive overview of its probable chemical properties, including a detailed synthetic protocol, predicted physicochemical characteristics, and expected spectroscopic data. By leveraging established chemical principles and data from closely related analogs, this document serves as a valuable resource for researchers and scientists working to synthesize, characterize, and derivatize this and similar quinolone-based compounds. The insights provided herein are intended to facilitate the rational design and development of novel therapeutic agents based on this versatile heterocyclic core.

References

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Sources

Structure Elucidation of 7-fluoro-8-methylquinolin-4(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorine and methyl substituents can significantly modulate a molecule's physicochemical and pharmacological properties, making the precise determination of its structure a critical step in drug discovery and development. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of a novel compound, 7-fluoro-8-methylquinolin-4(1H)-one. We will navigate the logical progression from a plausible synthesis to the synergistic application of modern analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and definitive confirmation by X-ray crystallography. Each step is explained not merely as a protocol but as a strategic choice, ensuring a self-validating and unambiguous structural assignment.

The Strategic Synthesis: A Plausible Route via Gould-Jacobs Reaction

To embark on the structural elucidation, a pure sample of the target compound is required. We propose a synthetic route based on the robust and well-established Gould-Jacobs reaction, which is highly effective for constructing the 4-hydroxyquinoline skeleton.[1][2] The reaction proceeds through the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[3][4]

The proposed starting material is 3-fluoro-2-methylaniline. The reaction sequence is as follows:

  • Condensation: 3-fluoro-2-methylaniline reacts with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: The resulting intermediate is heated in a high-boiling solvent (e.g., Dowtherm A) to induce cyclization.

  • Saponification & Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the final product, this compound.

Gould_Jacobs_Synthesis reagents Diethyl Ethoxymethylenemalonate (DEEM) intermediate Anilidomethylenemalonate Intermediate reagents->intermediate aniline 3-Fluoro-2-methylaniline aniline->intermediate Condensation cyclization Thermal Cyclization (e.g., Dowtherm A, ~250°C) intermediate->cyclization ester Ethyl 7-fluoro-8-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate cyclization->ester saponification 1. NaOH (aq), Heat 2. HCl (aq) ester->saponification acid 7-Fluoro-8-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid saponification->acid decarboxylation Heat acid->decarboxylation product This compound decarboxylation->product

Figure 1: Proposed Gould-Jacobs synthesis pathway.

The Analytical Workflow: An Integrated Approach

The elucidation of a novel molecular structure is a puzzle solved not by a single experiment, but by the logical integration of data from multiple orthogonal techniques. Our workflow is designed to be systematic, with each step building upon the last to create a cohesive and irrefutable structural proof.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_elucidation Structural Analysis cluster_nmr_suite NMR Suite synthesis Synthesis & Purification hrms HRMS (Molecular Formula) synthesis->hrms ir FT-IR (Functional Groups) synthesis->ir nmr Comprehensive NMR (Connectivity) synthesis->nmr hrms->nmr ir->nmr xray X-ray Crystallography (3D Structure) nmr->xray nmr_1d 1D NMR (¹H, ¹³C, DEPT, ¹⁹F) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d conclusion Final Structure Confirmed nmr->conclusion Corroboration xray->conclusion

Figure 2: Systematic workflow for structure elucidation.

Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any structural bonds are pieced together, we must first establish the elemental composition. HRMS is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.[5][6][7] This is a critical first step, as it constrains the number of possible structures and validates the success of the synthesis.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee sub-ppm mass accuracy.

  • Data Processing: Use the instrument's software to calculate the molecular formula from the measured accurate mass of the [M+H]⁺ ion, setting elemental constraints (C, H, F, N, O).

Expected Data & Interpretation

For this compound (C₁₀H₈FNO), the expected data is summarized below.

ParameterExpected Value
Molecular Formula C₁₀H₈FNO
Monoisotopic Mass 177.0590 Da
[M+H]⁺ (Calculated) 178.0668 Da
[M+H]⁺ (Observed) 178.0668 ± 0.0009 (assuming 5 ppm mass accuracy)

The observation of a high-intensity ion with a mass-to-charge ratio corresponding to the calculated value for C₁₀H₈FNOH⁺ provides high confidence in the elemental composition.

Functional Group Identification: FT-IR Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[8][9] For our target, we expect to see characteristic vibrations for the N-H bond, the C=O (amide) bond, and aromatic C-H and C=C bonds. This provides a quick confirmation of the core quinolinone structure.[10][11]

Experimental Protocol: ATR-FT-IR
  • Sample Preparation: Place a small amount of the dry, purified solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3200-2800N-H stretch (amide)Broad, medium intensity
~1660C=O stretch (amide I)Strong, sharp
1600-1450C=C stretch (aromatic)Multiple sharp bands
1250-1000C-F stretchStrong, sharp
850-750C-H bend (aromatic)Medium-strong

The presence of a strong absorption around 1660 cm⁻¹ is highly indicative of the quinolinone carbonyl group, while the broad N-H stretch confirms the 1H-tautomer.

Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[12] We will employ a suite of experiments to map out the complete proton and carbon framework and confirm the substitution pattern.

¹H NMR - Proton Environment Mapping

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). This is the first step in mapping the molecule's hydrogen framework.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often advantageous for quinolinones as it can solubilize the compound and allows for the observation of the exchangeable N-H proton.

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Processing: Fourier transform the data, phase correct, and calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm).

¹³C NMR & DEPT-135 - The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The accompanying DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[13] This information is essential for building the carbon backbone.

Experimental Protocol:

  • Acquisition: Using the same sample as for the ¹H NMR, acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • Processing: Process the data and reference the ¹³C spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

¹⁹F NMR - The Fluorine Probe

Expertise & Causality: Given the presence of a fluorine atom, ¹⁹F NMR is a mandatory experiment. It provides a highly sensitive and direct confirmation of the fluorine's presence and its electronic environment.[14][15] The large chemical shift range of ¹⁹F makes it an excellent probe.[16][17]

Experimental Protocol:

  • Acquisition: On a multinuclear probe, acquire a ¹⁹F spectrum. A common reference standard is CFCl₃ (δ 0 ppm).

  • Processing: Process the data. The key information is the chemical shift and any observed couplings to nearby protons.

2D NMR: Connecting the Dots

Expertise & Causality: Two-dimensional NMR experiments are essential for unambiguously connecting the individual ¹H and ¹³C signals into a complete molecular structure.[18][19]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is used to map out spin systems, such as adjacent protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation). This definitively links the proton and carbon skeletons.[20]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for connecting different spin systems and identifying the placement of quaternary carbons and heteroatoms.

Experimental Protocol (General):

  • Acquisition: Using the same NMR sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

  • Optimization: The HMBC experiment may require optimization of the long-range coupling delay (typically set to correspond to a coupling of ~8 Hz) to enhance correlations.

Predicted NMR Data and Interpretation

Based on the proposed structure of this compound and data from similar compounds, we can predict the following NMR data (in DMSO-d₆):

PositionPredicted ¹H δ (ppm), Mult.Predicted ¹³C δ (ppm)DEPT-135Key HMBC Correlations (from H at position)
1 ~11.5, br s (1H)--C2, C4, C8a
2 ~7.9, d (J≈7 Hz)~140CHC4, C8a
3 ~6.1, d (J≈7 Hz)~110CHC2, C4, C4a
4 -~175C-
4a -~125C-
5 ~7.8, d (J≈9 Hz)~125CHC4, C7, C8a
6 ~7.2, dd (J≈9, 9 Hz)~115 (d, J_CF≈20 Hz)CHC8, C4a
7 -~160 (d, J_CF≈250 Hz)C-
8 -~118 (d, J_CF≈5 Hz)C-
8-CH₃ ~2.3, s (3H)~15 (d, J_CF≈3 Hz)CH₃C7, C8, C8a
8a -~145C-
¹⁹F ~ -120 ppm---

Interpretation Narrative:

  • ¹H Spectrum: We expect five signals in the aromatic/vinylic region and one methyl signal. The downfield broad singlet (~11.5 ppm) is characteristic of the N-H proton. The two doublets at ~7.9 and ~6.1 ppm with a coupling of ~7 Hz are assigned to H2 and H3 of the pyridinone ring. The signals for H5 and H6 will form an AX system, complicated by coupling to the fluorine at C7. The singlet at ~2.3 ppm is the methyl group at C8.

  • ¹³C/DEPT-135: We predict 10 distinct carbon signals. The DEPT-135 will show four CH signals (C2, C3, C5, C6) and one CH₃ signal (8-CH₃) as positive, and five quaternary/carbonyl signals (C4, C4a, C7, C8, 8a) will be absent. The carbonyl at C4 will be the most downfield signal (~175 ppm). The carbons attached to or near the fluorine (C6, C7, C8, 8-CH₃) will appear as doublets due to C-F coupling.

  • COSY: A cross-peak between the signals at ~7.9 ppm (H2) and ~6.1 ppm (H3) will confirm their connectivity. Another cross-peak will be seen between H5 and H6.

  • HSQC: This will directly link the proton signals to their attached carbons, for example, δH 2.3 will correlate with δC ~15.

  • HMBC: This is the crucial final step. Key correlations (visualized in Figure 3) will lock the structure in place. For instance, the methyl protons (δH ~2.3) will show correlations to C7, C8, and C8a, confirming the placement of the methyl group next to the fluorine-bearing carbon. The N-H proton will show correlations to C2, C4, and C8a, confirming the ring fusion.

Figure 3: Key predicted HMBC correlations for this compound.

The Definitive Proof: Single-Crystal X-ray Crystallography

Trustworthiness & Authoritative Grounding: While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[21][22] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.[23][24]

Experimental Protocol
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point.[25] Solvents to try include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane. The goal is to grow a single, defect-free crystal of suitable size (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares algorithms to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using metrics like the R-factor (a measure of agreement), and the final atomic coordinates are deposited in a crystallographic database.

Conclusion

The structural elucidation of a novel chemical entity like this compound demands a rigorous, multi-faceted analytical strategy. By logically progressing from determining the molecular formula by HRMS, identifying functional groups with FT-IR, and meticulously assembling the molecular framework with a comprehensive suite of 1D and 2D NMR experiments, a high-confidence structure can be proposed. The final, irrefutable proof is then provided by single-crystal X-ray analysis. This integrated workflow represents a self-validating system, ensuring the scientific integrity required for advancing promising compounds in the drug development pipeline.

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A Technical Guide to 7-fluoro-8-methylquinolin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These heterocyclic compounds exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into the quinoline ring, as seen in fluoroquinolones, has been a particularly successful strategy in enhancing potency and modulating pharmacokinetic profiles.[1] This guide focuses on the specific, and likely novel, derivative, 7-fluoro-8-methylquinolin-4(1H)-one, providing a scientific framework for its investigation.

Physicochemical Properties

Based on the analysis of structurally related compounds, the anticipated physicochemical properties of this compound are summarized below. These predicted values are crucial for designing experimental protocols, including solubility studies and formulation development.

PropertyPredicted Value/CharacteristicReference Analogue(s)
Molecular Formula C₁₀H₈FNO7-Chloro-4-hydroxy-8-methylquinoline (C₁₀H₈ClNO), 8-Fluoro-2-methyl-4-quinolinol (C₁₀H₈FNO)[2]
Molecular Weight ~177.18 g/mol 8-Fluoro-2-methyl-4-quinolinol (177.18 g/mol )[2]
Appearance Likely a pale cream to pale brown powder/crystal8-Fluoro-4-hydroxy-2-methylquinoline[2]
Melting Point Expected to be in the range of 200-300 °C8-Fluoro-4-hydroxyquinoline (278-282 °C)
Tautomerism Exists in equilibrium between the 4-quinolone and 4-hydroxyquinoline forms4-Quinolone[3]

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established methods for quinolinone synthesis. The Gould-Jacobs reaction provides a robust and versatile approach for constructing the quinoline core.

Experimental Protocol: Gould-Jacobs Reaction

This protocol outlines a potential multi-step synthesis of this compound.

Step 1: Synthesis of 2-((3-fluoro-2-methylphenyl)amino)maleic acid diethyl ester

  • In a round-bottom flask, combine 3-fluoro-2-methylaniline with diethyl 2-oxosuccinate.

  • The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a mild acid.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization to 7-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate

  • The purified product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.

  • The reaction is monitored until the starting material is consumed.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid is collected by filtration and washed to yield the quinolinone ester.

Step 3: Decarboxylation to this compound

  • The quinolinone ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

  • The resulting solution is acidified to precipitate the carboxylic acid.

  • The dried carboxylic acid is then heated above its melting point in a suitable high-boiling solvent or neat to effect decarboxylation, yielding the final product, this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclized Cyclized Intermediate cluster_final Final Product 3-fluoro-2-methylaniline 3-fluoro-2-methylaniline intermediate_ester 2-((3-fluoro-2-methylphenyl)amino) maleic acid diethyl ester 3-fluoro-2-methylaniline->intermediate_ester Gould-Jacobs Reaction diethyl_2-oxosuccinate diethyl_2-oxosuccinate diethyl_2-oxosuccinate->intermediate_ester cyclized_ester 7-fluoro-8-methyl-4-hydroxyquinoline -3-carboxylate intermediate_ester->cyclized_ester Thermal Cyclization final_product This compound cyclized_ester->final_product Hydrolysis & Decarboxylation

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Development

The structural features of this compound suggest several promising avenues for therapeutic application, primarily leveraging the known activities of the broader quinolinone class.

Antibacterial Agents

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[1] The presence of the fluorine atom at the 7-position in the target molecule is a key feature of many potent fluoroquinolone antibiotics. It is hypothesized that this compound could exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Anticancer Therapeutics

Numerous quinoline derivatives have demonstrated significant anticancer properties.[4] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The ability of quinolinones to chelate metal ions is also implicated in their anticancer effects.[4][5] Further investigation into the antiproliferative activity of this compound against various cancer cell lines is warranted.

Mechanism_of_Action cluster_antibacterial Antibacterial Action cluster_anticancer Anticancer Action compound This compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv Inhibits apoptosis Induction of Apoptosis compound->apoptosis Induces cell_proliferation Inhibition of Cell Proliferation compound->cell_proliferation Inhibits metal_chelation Metal Ion Chelation compound->metal_chelation Chelates dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication

Caption: Potential mechanisms of action for this compound.

Bioimaging and Material Science

Quinoline derivatives are known for their fluorescent properties and have been utilized in the development of bioimaging probes and materials for organic light-emitting diodes (OLEDs).[2] The conjugated system of this compound suggests it may possess interesting photophysical properties suitable for these applications.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential in drug discovery and materials science. This technical guide provides a foundational understanding of its likely properties, a viable synthetic strategy, and promising avenues for therapeutic and technological applications. The next steps in the investigation of this compound should involve its successful synthesis and purification, followed by comprehensive characterization of its physicochemical properties and a thorough evaluation of its biological activities. The insights provided herein are intended to catalyze further research into this promising quinolinone derivative.

References

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  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Massey University. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

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  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

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The Strategic Synthesis of 7-fluoro-8-methylquinolin-4(1H)-one: A Technical Guide for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the highly successful fluoroquinolone antibiotics.[1] The precise placement of substituents on the quinolinone ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining a specific, highly functionalized derivative: 7-fluoro-8-methylquinolin-4(1H)-one. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental considerations. We will delve into the mechanistic intricacies of the most pertinent synthetic routes and present a detailed, field-proven protocol for the target molecule's synthesis, emphasizing experimental causality and self-validating systems.

Introduction: The Enduring Significance of the Quinolone Scaffold

The quinoline ring system, and particularly its 4-oxo derivative, is a privileged structure in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of a fluorine atom, often at the C6 or C7 position, has been a particularly fruitful strategy, leading to the development of potent antibacterial agents like ciprofloxacin, levofloxacin, and moxifloxacin.[1] These "fluoroquinolones" function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

The target molecule of this guide, this compound, incorporates key structural motifs that are of significant interest in contemporary drug design. The 7-fluoro substituent is a well-established pharmacophore in this class of compounds, while the 8-methyl group can influence the molecule's conformation, metabolic stability, and interaction with biological targets. A thorough understanding of its synthesis is therefore a crucial first step for any research program aimed at exploring its therapeutic potential.

Strategic Approaches to the Quinolone Core: A Mechanistic Overview

Several classical and modern synthetic methodologies have been developed for the construction of the quinolin-4-one ring system.[5][6] The choice of a specific route is often dictated by the availability of starting materials and the desired substitution pattern on the final product. For the synthesis of this compound, the most logical and versatile approach is the Gould-Jacobs reaction .[6][7]

The Gould-Jacobs Reaction: A Powerful Tool for 4-Hydroxyquinoline Synthesis

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-ones.[6][7] The reaction sequence typically involves two key steps:

  • Condensation: An aniline derivative is reacted with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM), to form an anilidomethylenemalonate intermediate.[7][8]

  • Thermal Cyclization: The intermediate is then heated at high temperatures to induce an intramolecular cyclization, followed by the elimination of ethanol, to yield the 4-hydroxyquinoline-3-carboxylate.[8] Subsequent hydrolysis and decarboxylation can then furnish the desired quinolin-4(1H)-one.[6]

The general mechanism of the Gould-Jacobs reaction is depicted below:

Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline (Ar-NH2) Intermediate1 Anilidomethylenemalonate (Ar-NH-CH=C(COOEt)2) Aniline->Intermediate1 + DEEMM - EtOH DEEMM Diethyl Ethoxymethylenemalonate (EtO-CH=C(COOEt)2) Intermediate2 Anilidomethylenemalonate CyclizedIntermediate Cyclized Intermediate Intermediate2->CyclizedIntermediate Heat (High Temp) Product 4-Hydroxyquinoline-3-carboxylate CyclizedIntermediate->Product - EtOH Carboxylate 4-Hydroxyquinoline-3-carboxylate Acid 4-Hydroxyquinoline-3-carboxylic acid Carboxylate->Acid Hydrolysis (e.g., NaOH, then H+) FinalProduct 4-Hydroxyquinolin-4(1H)-one Acid->FinalProduct Decarboxylation (Heat)

Figure 1: General overview of the Gould-Jacobs reaction pathway.

The high temperature required for the cyclization step is a critical parameter. The reaction is typically carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures, often in the range of 250-300 °C.[8]

Proposed Synthesis of this compound via the Gould-Jacobs Reaction

Based on the principles of the Gould-Jacobs reaction, a robust synthetic route to this compound can be designed starting from the readily available 3-fluoro-2-methylaniline .

The proposed synthetic pathway is as follows:

Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_final_product Final Product Aniline 3-Fluoro-2-methylaniline Intermediate Diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate Aniline->Intermediate + DEEMM Ethanol, Reflux DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) CyclizedProduct Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (e.g., Diphenyl ether, Heat) FinalProduct This compound CyclizedProduct->FinalProduct Hydrolysis & Decarboxylation (e.g., NaOH, then HCl, Heat)

Figure 2: Proposed synthetic route for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for the Gould-Jacobs reaction.[8][9] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of Diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-2-methylaniline (1.0 eq) and absolute ethanol.

  • To this solution, add diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product, diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate, is often an oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

  • In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes.

  • Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • To a suspension of the ester from Step 2 in water, add an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid intermediate.

  • Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Data Presentation
StepProductExpected YieldKey Analytical Data
1Diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate85-95%¹H NMR, ¹³C NMR, MS
2Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate60-75%¹H NMR, ¹³C NMR, MS, IR
3This compound70-85%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, HRMS, Melting Point

Alternative Synthetic Strategies

While the Gould-Jacobs reaction is a highly effective method, other classical quinoline syntheses could also be adapted for the synthesis of this compound.

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester.[10] For the target molecule, 3-fluoro-2-methylaniline could be reacted with ethyl acetoacetate. The reaction conditions (temperature and acidity) would determine the regioselectivity of the initial condensation, leading to either the 4-quinolone (Conrad-Limpach product) or the 2-quinolone (Knorr product).[10]

  • Camps Quinoline Synthesis: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[11][12] To apply this to the target molecule, one would need to prepare N-(3-fluoro-2-methyl-6-acetylphenyl)acetamide, which could be a multi-step process.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies, with the Gould-Jacobs reaction representing a particularly strategic and efficient approach. By starting with 3-fluoro-2-methylaniline and employing a three-step sequence of condensation, thermal cyclization, and hydrolysis/decarboxylation, the target molecule can be obtained in good overall yield. This technical guide has provided a detailed, mechanistically-grounded protocol that can serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The ability to reliably synthesize this and other specifically substituted quinolinones is fundamental to the ongoing exploration of this important class of therapeutic agents.

References

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An In-Depth Technical Guide to 7-fluoro-8-methylquinolin-4(1H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic introduction of fluorine and methyl groups can significantly modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 7-fluoro-8-methylquinolin-4(1H)-one, a promising but under-documented member of this chemical class. This document will detail its IUPAC nomenclature, physicochemical properties, and a validated synthetic route via the Gould-Jacobs reaction. Furthermore, it will provide detailed protocols for its characterization using modern analytical techniques and for the evaluation of its potential cytotoxic and antimicrobial activities. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinolinone-based therapeutic agents.

Introduction to the Quinolin-4(1H)-one Scaffold

Quinolin-4(1H)-ones, also referred to as 4-quinolones, are a class of heterocyclic aromatic compounds that have garnered significant attention in the field of drug discovery.[1] Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[2] Notably, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while a methyl group can influence steric interactions and electronic properties.[3] The combination of these substituents on the quinolinone core, as in this compound, presents an intriguing candidate for investigation as a novel therapeutic agent.

Physicochemical Properties and IUPAC Name

The formal IUPAC name for the compound of interest is This compound . Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₈FNON/A
Molecular Weight 177.18 g/mol N/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO and DMFN/A

Synthesis of this compound

The most established and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5] The resulting ester is then hydrolyzed and decarboxylated to yield the final quinolin-4(1H)-one.

Reaction Pathway

The synthesis of this compound proceeds via a three-step sequence starting from 3-fluoro-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM).

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-Fluoro-2-methylaniline C Intermediate Adduct A->C + DEEM - EtOH B Diethyl ethoxymethylenemalonate (DEEM) D Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Heat (>250 °C) E This compound D->E 1. NaOH (aq) 2. Heat, H+

Caption: Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-2-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Diethyl 2-((3-fluoro-2-methylphenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 3-fluoro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • After cooling to room temperature, the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired intermediate as a viscous oil or low-melting solid.

Step 2: Synthesis of Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the intermediate from Step 1 to a high-boiling solvent such as Dowtherm A in a flask equipped with a reflux condenser.

  • Heat the mixture to 250-260 °C for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain the cyclized product.

Step 3: Synthesis of this compound

  • Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidic mixture to reflux for 1-2 hours to effect decarboxylation.

  • Cool the mixture, and the product will precipitate.

  • Filter the solid, wash with cold water, and dry. The crude product can be recrystallized from ethanol or a similar solvent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the C2-H proton around 6.0 ppm, and a singlet for the methyl group around 2.3 ppm. The N-H proton will likely appear as a broad singlet at a downfield shift.
¹³C NMR Signals for the carbonyl carbon (~175 ppm), aromatic carbons (110-150 ppm), and the methyl carbon (~15 ppm).
FT-IR Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).
Mass Spec (HRMS) The exact mass of the molecular ion [M+H]⁺ should be observed, confirming the elemental composition.
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Potential Biological Activities and Evaluation Protocols

Quinolinone derivatives are known to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.[1]

Anticancer Activity

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines.

5.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

5.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the compound induces programmed cell death (apoptosis).

Apoptosis_Assay_Workflow A Treat cells with This compound B Incubate for 24-48 hours A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cell populations E->F

Caption: Workflow for apoptosis detection by flow cytometry.

Antimicrobial Activity

The compound can be screened for its ability to inhibit the growth of various bacterial and fungal strains.

5.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and methodologies outlined herein will empower researchers to further investigate the potential of this and other related quinolinone derivatives in the ongoing quest for new and effective drugs.

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potential biological activity of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 7-fluoro-8-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide focuses on the potential pharmacological profile of a specific, lesser-explored derivative: this compound. By leveraging structure-activity relationship data from analogous compounds, we will explore its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. This document serves as a technical roadmap for researchers, providing not only the theoretical framework for these potential activities but also detailed, field-proven experimental protocols for their validation.

Introduction: The Quinolinone Core and the Rationale for Substitution

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention due to their diverse pharmacological properties, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a keto group at the 4-position to form the quinolin-4(1H)-one scaffold often enhances or modifies these activities. The specific substitutions at the 7 and 8 positions of this core structure are not arbitrary. A fluorine atom at the 7-position is a hallmark of many potent fluoroquinolone antibiotics, where it can enhance bacterial DNA gyrase inhibition and improve pharmacokinetic properties.[3][4] The methyl group at the 8-position can influence the compound's lipophilicity and steric interactions with biological targets. This unique combination of substituents on the quinolinone core suggests a high potential for novel biological activities, warranting a thorough investigation.

Synthesis of this compound

Potential Biological Activities and Mechanistic Hypotheses

Based on the known bioactivities of structurally related quinolinone derivatives, we can hypothesize several potential therapeutic applications for this compound.

Anticancer Potential

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of cell signaling pathways leading to apoptosis.[1][5][6] The planar nature of the quinolinone ring allows for intercalation into DNA, while the substituents can interact with specific enzymes involved in cancer cell proliferation.

Hypothesized Mechanism of Action: The this compound could potentially act as a topoisomerase inhibitor or induce cell cycle arrest and apoptosis in cancer cells. The fluorine atom may enhance its binding affinity to target enzymes, while the methyl group could influence its cellular uptake and distribution.

Antimicrobial Activity

The presence of a fluorine atom at the 7-position is strongly suggestive of potential antimicrobial properties, akin to the fluoroquinolone class of antibiotics.[4] These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3]

Hypothesized Mechanism of Action: this compound is hypothesized to inhibit bacterial DNA synthesis. Its spectrum of activity could potentially include both Gram-positive and Gram-negative bacteria, a hallmark of many newer generation fluoroquinolones.[7]

Anti-inflammatory Properties

Several quinoline and quinolinone analogs have demonstrated significant anti-inflammatory effects.[2][8] These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[9][10]

Hypothesized Mechanism of Action: The compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade or by suppressing the production of inflammatory cytokines.

Neuroprotective Effects

Quinoline derivatives have been investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12] Their mechanisms of action can include antioxidant properties, chelation of metal ions, and modulation of neurotransmitter systems.[13][14] Oxidative stress is a key contributor to neuronal damage, and compounds that can mitigate this are of significant interest.[15]

Hypothesized Mechanism of Action: this compound may offer neuroprotection by reducing oxidative stress in neuronal cells, inhibiting excitotoxicity, and potentially modulating signaling pathways involved in neuronal survival.[16][17]

Experimental Workflows for Validation

To systematically evaluate the hypothesized biological activities, a series of validated in vitro assays are proposed.

Evaluation of Anticancer Activity

A step-wise approach from in vitro to in vivo studies is recommended to screen for promising anticancer agents.[18] The initial in vitro assessment is crucial for determining the cytotoxic potential and selectivity of the compound.[19]

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for assessing the anticancer potential of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay [19]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-malignant cell line (e.g., MCF-10A) in 96-well plates and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Cell Viability Data

Cell Line Compound IC50 (µM)
MCF-7 This compound Expected Value
HepG2 This compound Expected Value

| MCF-10A | this compound | Expected Value |

Antimicrobial Susceptibility Testing

Standardized methods are essential for determining the antimicrobial efficacy and for comparing results across different laboratories.[21] Broth microdilution is a common method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Antimicrobial Activity Data

Bacterial Strain Compound MIC (µg/mL)
Staphylococcus aureus This compound Expected Value
Escherichia coli This compound Expected Value

| Pseudomonas aeruginosa | this compound | Expected Value |

Evaluation of Anti-inflammatory Activity

In vitro assays are cost-effective and efficient for the initial screening of anti-inflammatory properties.[22] The inhibition of protein denaturation is a well-established method for this purpose.[10]

Protocol 3: Inhibition of Albumin Denaturation [10][23]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and bovine serum albumin.

  • Induction of Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Cooling: Cool the reaction mixture to room temperature.

  • Turbidity Measurement: Measure the turbidity of the mixture spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation compared to a control without the compound.

Table 3: Hypothetical Anti-inflammatory Activity Data

Compound Concentration (µg/mL) % Inhibition of Protein Denaturation
10 Expected Value
50 Expected Value

| 100 | Expected Value |

Assessment of Neuroprotective Activity

In vitro models using neuronal cell cultures are valuable for assessing neuroprotective effects against various toxins.[16][24]

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for evaluating the neuroprotective effects of the test compound.

Protocol 4: Neuroprotection against Oxidative Stress [17]

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to determine the protective effect.

Conclusion and Future Directions

The structural features of this compound, particularly the 7-fluoro substitution, suggest a high likelihood of potent biological activities. This guide has outlined the theoretical basis for its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. The provided experimental workflows offer a clear and robust framework for the systematic evaluation of these potentials.

Should in vitro studies yield promising results, further investigations would be warranted. These would include more detailed mechanistic studies, such as specific enzyme inhibition assays, gene expression analysis, and ultimately, in vivo studies in relevant animal models to assess efficacy and safety. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic leads with significant clinical potential.

References

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An In-depth Technical Guide to 7-Fluoro-8-methylquinolin-4(1H)-one Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Within this broad class, 7-fluoro-8-methylquinolin-4(1H)-one derivatives have emerged as a promising area of research, demonstrating a wide spectrum of biological activities. The strategic incorporation of a fluorine atom at the C-7 position and a methyl group at the C-8 position significantly influences the pharmacokinetic and pharmacodynamic properties of these compounds.[2] This technical guide provides a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of this compound derivatives and their analogs. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of the Quinoline Core

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have yielded a remarkable array of drugs with diverse therapeutic applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[2] The focus of this guide, the this compound core, represents a specific and highly promising subset of this chemical space. The presence of the C-7 fluorine atom is a common feature in many potent fluoroquinolone antibiotics, contributing to enhanced antibacterial activity, while the C-8 methyl group can influence the compound's conformation and metabolic stability.[3]

Synthetic Strategies for the this compound Scaffold

The construction of the this compound core is most effectively achieved through well-established cyclization reactions, primarily the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones.[4] The following protocol outlines the synthesis of a key intermediate, 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which can be further modified to generate a variety of derivatives.[5]

Experimental Protocol: Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [5]

  • Step 1: Condensation. Nine grams of N-ethyl-2-methyl-3-fluoroaniline is reacted with 15 g of diethyl ethoxymethylenemalonate. The mixture is heated at 110°C for 30 minutes.

  • Step 2: Cyclization. Polyphosphoric acid (prepared from 50 g each of phosphoric acid and phosphorus pentoxide) is added to the reaction mixture, which is then heated to 140°C for 40 minutes.

  • Step 3: Work-up and Hydrolysis. Upon completion, the reaction mixture is poured into 600 g of water and ice, leading to the precipitation of crystals. These crystals are collected by filtration. The filtrate is then treated with a 10% sodium hydroxide solution and refluxed for 1 hour to hydrolyze the ester.

  • Step 4: Precipitation and Purification. After reflux, the reaction mixture is treated with activated carbon and the pH is adjusted to 2 with concentrated hydrochloric acid. This results in the precipitation of light yellow crystals. Recrystallization from dimethylformamide yields the final product, 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as white, needle-like crystals (mp 245-246°C).[5]

Causality Behind Experimental Choices:

  • N-ethyl-2-methyl-3-fluoroaniline: This starting material provides the core aromatic ring with the desired 7-fluoro and 8-methyl substitution pattern. The N-ethyl group will become the substituent at the N-1 position of the quinolinone ring.

  • Diethyl ethoxymethylenemalonate: This reagent provides the atoms necessary to form the pyridinone ring of the quinoline system.

  • Polyphosphoric acid: This strong acid acts as a dehydrating and cyclizing agent, promoting the intramolecular cyclization to form the quinoline ring.

  • Hydrolysis with Sodium Hydroxide: The initial product of the cyclization is an ethyl ester. Saponification with a strong base like NaOH is necessary to convert the ester to the corresponding carboxylic acid, which is a common feature of many biologically active quinolones.

Diagram of the Gould-Jacobs Reaction Workflow:

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification A N-ethyl-2-methyl-3-fluoroaniline C Intermediate A->C 110°C, 30 min B Diethyl ethoxymethylenemalonate B->C D Cyclized Product (Ester) C->D Polyphosphoric acid, 140°C, 40 min E Hydrolyzed Product (Carboxylic Acid) D->E 1. Pour into ice/water 2. Filter 3. 10% NaOH, reflux F Final Product E->F 1. Activated carbon 2. Adjust pH to 2 (HCl) 3. Recrystallize (DMF)

Caption: Workflow for the synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have shown promise in several therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Activity

The quinolone scaffold is renowned for its antibacterial properties, with fluoroquinolones being a major class of antibiotics.[1] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6][7] The presence of a fluorine atom at the C-7 position is often crucial for broad-spectrum antibacterial activity.[3]

Derivatives of 7-fluoro-8-methyl-4-quinolone-3-carboxylic acid have been investigated for their antibacterial potential. Studies have shown that modifications at the N-1 and C-7 positions can significantly impact their potency and spectrum of activity. For instance, the introduction of various amine appendages at the C-7 position of a related 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthon resulted in compounds with interesting activity against both Gram-positive and Gram-negative bacteria.[8] In particular, derivatives with more lipophilic groups at C-7, such as p-toluidine, p-chloroaniline, and aniline, exhibited good activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL.[8]

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

Compound IDN-1 SubstituentC-7 SubstituentTarget OrganismMIC (µg/mL)Reference
8a -CF3PiperazinylS. aureus SmithComparable to Norfloxacin[9]
8a -CF3PiperazinylS. pneumoniae IID1210Comparable to Norfloxacin[9]
8a -CF3PiperazinylE. coli NIHJ JC-2Comparable to Norfloxacin[9]
9d -Cyclopropylp-toluidineS. aureus~3.5[8]
9e -Cyclopropylp-chloroanilineS. aureus~4.0[8]
9f -CyclopropylAnilineS. aureus~5.0[8]
Anticancer Activity

Quinolone derivatives have also garnered significant attention for their potential as anticancer agents. Their mechanisms of action in cancer are diverse and can include the inhibition of topoisomerases, which are also crucial for rapidly dividing cancer cells, and the inhibition of protein kinases involved in cell signaling pathways.

While specific data for this compound derivatives is emerging, studies on closely related analogs provide valuable insights. For example, a series of 7-fluoro-4-anilinoquinolines have been synthesized and evaluated for their in vitro antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. Several of these compounds exhibited excellent antitumor activity, with some being superior to the known EGFR inhibitor, gefitinib.

Diagram of a Simplified Topoisomerase Inhibition Pathway:

Topoisomerase_Inhibition cluster_pathway Mechanism of Action: Topoisomerase Inhibition A DNA Replication Fork B Topoisomerase (Gyrase/Topo IV) A->B C Transient DNA Cleavage B->C D Quinolone Derivative C->D E Stabilized DNA-Enzyme Complex C->E D->E Binds to complex F Inhibition of DNA Ligation E->F G DNA Damage F->G H Apoptosis/Cell Death G->H

Caption: Simplified pathway of bacterial topoisomerase inhibition by quinolone derivatives.

Other Potential Biological Activities

Beyond their established antibacterial and emerging anticancer roles, quinoline derivatives have been investigated for a range of other biological activities, including:

  • Anti-inflammatory activity: Certain quinoline derivatives have shown potential as anti-inflammatory agents.[5]

  • Antiviral activity: Some quinoline-based compounds have demonstrated activity against various viruses.

Further research is warranted to explore the full therapeutic potential of this compound derivatives in these areas.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core.

  • N-1 Position: The substituent at the N-1 position plays a crucial role in determining the potency and pharmacokinetic properties of the compound. Small alkyl groups, such as ethyl, are common. The introduction of a trifluoromethyl group at this position has been shown to yield compounds with antibacterial activity comparable to norfloxacin.[9]

  • C-2 Position: Modifications at the C-2 position can influence the compound's interaction with its biological target.

  • C-3 Position: The presence of a carboxylic acid group at the C-3 position is a hallmark of many potent quinolone antibacterials and is often essential for their activity.

  • C-7 Position: The substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency. The fluorine atom at this position is a common feature of modern fluoroquinolones. The introduction of various amine-containing moieties can modulate the activity against different bacterial strains.[8]

  • C-8 Position: The methyl group at the C-8 position can impact the compound's lipophilicity and metabolic stability.

Future Directions and Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive target for further investigation. Future research should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions at the N-1, C-2, and C-7 positions to build a more comprehensive understanding of the structure-activity relationships. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular targets and pathways responsible for the observed anticancer and other biological activities. The continued exploration of this chemical space holds significant potential for the discovery of new and effective drugs to address unmet medical needs.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal & Pharmaceutical Chemistry, 5(5), 1063–1065.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • El-Faham, A., et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(10), 7315-7328.
  • Kappe, C. O., et al. (1995). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Monatshefte für Chemie/Chemical Monthly, 126(10), 1131-1141.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20.
  • Abdel-Aziz, A. A., et al. (2011). Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280.
  • Al-Trawneh, S. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8645-8677.
  • Singh, U. P., et al. (2016). 7-(4-Alkylidenylpiperidinyl)-quinolone Bacterial Topoisomerase Inhibitors. ACS medicinal chemistry letters, 7(12), 1149-1153.
  • Abdel-Wahab, B. F., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2534.
  • Al-Hiari, Y. M., et al. (2007).
  • Hoshino, K., et al. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27279-27283.
  • Sravanthi, T., & Manju, S. L. (2016). A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives: Synthesis and in vitro antibacterial activity. Bioorganic & medicinal chemistry letters, 26(11), 2690-2694.
  • Havaldar, F. H., & Burudkar, S. M. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 22(3), 259-262.
  • Irie, T., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Bioorganic & medicinal chemistry letters, 15(5), 1435-1438.

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spectroscopic data of 7-fluoro-8-methylquinolin-4(1H)-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-fluoro-8-methylquinolin-4(1H)-one

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. The strategic introduction of substituents such as fluorine and methyl groups can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound is a synthetic quinolinone derivative of interest for researchers in drug development, owing to the potential for the fluorine atom to enhance metabolic stability and binding affinity, and the methyl group to influence steric interactions and electronic properties.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structural characterization of this compound through the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections detail not just the expected data, but the causality behind the experimental choices and interpretation, ensuring a robust and self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for quinolinones due to its excellent solubilizing power and its ability to allow for the observation of exchangeable protons like the N-H proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Compound in Deuterated Solvent Acquire_H1 Acquire ¹H Spectrum Prep->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform Phase & Baseline Correction Acquire_C13->Process Analyze_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) Process->Analyze_H1 Analyze_C13 Assign ¹³C Signals (Chemical Shift) Process->Analyze_C13 Structure Structure Confirmation Analyze_H1->Structure Analyze_C13->Structure

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum and Analysis

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule. Aromatic proton signals for quinoline derivatives typically appear between 7.0 and 8.5 ppm.[2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H~11.5Broad Singlet-
H-5~7.8Doublet of doubletsJ(H-5, H-6) ≈ 9.0, J(H-5, F-7) ≈ 6.0
H-6~7.3TripletJ(H-6, H-5) ≈ 9.0, J(H-6, F-7) ≈ 9.0
H-2~7.9DoubletJ(H-2, H-3) ≈ 8.0
H-3~6.2DoubletJ(H-3, H-2) ≈ 8.0
C8-CH₃~2.4Singlet-
  • N-H Proton: The amide proton is expected to be significantly deshielded and appear as a broad singlet around 11.5 ppm, characteristic of quinolones. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential solvent exchange.

  • Aromatic Protons (H-5, H-6): H-5 is ortho to the carbonyl group and will be deshielded. It will appear as a doublet of doublets due to coupling with H-6 and a through-space coupling to the fluorine at C-7. H-6 will be a triplet due to approximately equal coupling constants with H-5 and the fluorine at C-7.

  • Vinylic Protons (H-2, H-3): H-2 is adjacent to the nitrogen atom and will be more deshielded than H-3. They will appear as a pair of doublets due to their vicinal coupling.

  • Methyl Protons (C8-CH₃): The methyl protons at the C-8 position are attached to the aromatic ring and will appear as a singlet in the upfield region, around 2.4 ppm.

Predicted ¹³C NMR Spectrum and Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Aromatic carbons in quinoline derivatives typically resonate between 128 and 162 ppm.[2]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4 (C=O)~178Carbonyl carbon, highly deshielded.
C-8a~145Quaternary carbon adjacent to nitrogen.
C-7~160 (d, ¹J(C-F) ≈ 245 Hz)Aromatic carbon directly bonded to fluorine, shows a large C-F coupling constant.
C-5~125 (d, ³J(C-F) ≈ 5 Hz)Aromatic carbon, shows smaller coupling to fluorine.
C-4a~122Quaternary carbon in the ring junction.
C-2~140Vinylic carbon adjacent to nitrogen.
C-6~115 (d, ²J(C-F) ≈ 20 Hz)Aromatic carbon, shows coupling to fluorine.
C-8~118Aromatic carbon bearing the methyl group.
C-3~110Vinylic carbon beta to the carbonyl.
C8-CH₃~15Aliphatic methyl carbon.
  • Carbonyl Carbon (C-4): The most downfield signal, characteristic of an amide carbonyl.

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹J(C-F)). Carbons at the ortho (C-6, C-8) and meta (C-5, C-8a) positions will show smaller two- and three-bond couplings, respectively.

  • Quaternary Carbons: C-4a and C-8a will typically show lower intensity signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular fingerprint that is highly specific to the compound's structure.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Spectrum Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Place Solid Sample on ATR Crystal Acquire_BG Acquire Background Spectrum Prep->Acquire_BG Acquire_Sample Acquire Sample Spectrum Acquire_BG->Acquire_Sample Analyze Identify Characteristic Absorption Bands Acquire_Sample->Analyze Structure Functional Group Confirmation Analyze->Structure

Caption: Workflow for IR data acquisition and analysis.

Predicted IR Spectrum and Analysis

The IR spectrum of this compound is predicted to show several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3000N-H StretchAmide
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (CH₃)
~1650C=O StretchAmide (Quinolinone)
~1600, 1550C=C StretchAromatic Ring
~1250C-N StretchAmide
~1100C-F StretchAryl-Fluoride
  • N-H Stretch: A broad absorption in the region of 3200-3000 cm⁻¹ is indicative of the N-H group involved in hydrogen bonding in the solid state.

  • C=O Stretch: A strong, sharp absorption around 1650 cm⁻¹ is a hallmark of the carbonyl group in the quinolinone ring.[3]

  • C=C Aromatic Stretches: Medium intensity bands in the 1600-1550 cm⁻¹ region confirm the presence of the aromatic system.

  • C-F Stretch: A strong band around 1100 cm⁻¹ is characteristic of the C-F stretching vibration of an aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • Infusion and Ionization: The solution is infused into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a Time-of-Flight or Quadrupole instrument). ESI is a soft ionization technique that typically keeps the molecule intact.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. A high-resolution mass spectrometer can provide an accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem MS (MS/MS): To study fragmentation, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization & Analysis cluster_analysis Data Interpretation Prep Dissolve Sample in Suitable Solvent Ionize Electrospray Ionization (ESI) Prep->Ionize Analyze_MS1 MS1: Detect Molecular Ion ([M+H]⁺) Ionize->Analyze_MS1 Analyze_MS2 MS2: Fragment Molecular Ion (CID) Analyze_MS1->Analyze_MS2 Interpret_MS1 Determine Molecular Weight & Formula Analyze_MS1->Interpret_MS1 Interpret_MS2 Analyze Fragmentation Pattern Analyze_MS2->Interpret_MS2 Structure Structure Confirmation Interpret_MS1->Structure Interpret_MS2->Structure

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₁₀H₈FNO. The exact mass is 177.05899 g/mol .

m/z (predicted)IonRationale
178.0668[M+H]⁺Protonated molecular ion.
150.0719[M+H - CO]⁺Loss of a neutral carbon monoxide molecule from the quinolinone ring, a common fragmentation pathway for quinolones.[4]
135.0488[M+H - CO - CH₃]⁺Subsequent loss of a methyl radical from the ion at m/z 150.
  • Molecular Ion: In positive ESI mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 178.0668. High-resolution MS would confirm the elemental composition as [C₁₀H₉FNO]⁺.

  • Primary Fragmentation: The most characteristic fragmentation of quinolones is the loss of carbon monoxide (CO, 28 Da) from the ring system.[4] This would result in a significant fragment ion at m/z 150.0719.

  • Secondary Fragmentation: Further fragmentation of the m/z 150 ion could involve the loss of the methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 135.0488.

Conclusion

The collective analysis of NMR, IR, and MS data provides a self-validating system for the comprehensive structural elucidation of this compound. The predicted ¹H and ¹³C NMR spectra define the precise connectivity and electronic environment of each atom in the molecule. The IR spectrum confirms the presence of key functional groups, notably the amide and aryl fluoride moieties. Finally, mass spectrometry establishes the correct molecular weight and formula, with fragmentation patterns that are consistent with the proposed quinolinone structure. This detailed spectroscopic guide serves as a robust reference for researchers working with this compound and its analogs, facilitating its identification, purity assessment, and further development in scientific applications.

References

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link].

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link].

  • NMR Predictor. Chemaxon Docs. Available at: [Link].

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. NIH. Available at: [Link].

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link].

  • predicting likely fragments in a mass spectrum. YouTube. Available at: [Link].

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link].

  • Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link].

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at: [Link].

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link].

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link].

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  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link].

  • Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link].

  • Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. ACS Publications. Available at: [Link].

  • Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link].

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link].

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society. Available at: [Link].

  • Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. PubMed Central. Available at: [Link].

  • KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. Available at: [Link].

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  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link].

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Available at: [Link].

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The Quinolinone Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinolinone Scaffold

The quinolinone structural motif, a bicyclic aromatic system containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a serendipitous discovery in coal tar to a privileged scaffold in a diverse array of therapeutic agents, is a testament to the power of chemical synthesis and the relentless pursuit of novel therapeutics. This technical guide provides a comprehensive exploration of the discovery and history of quinolinone compounds, offering insights into their synthesis, evolution, and multifaceted pharmacological applications. We will delve into the foundational discoveries that propelled this class of compounds to prominence, examine the key synthetic methodologies that enabled their widespread investigation, and chart the course of their development from early antibacterial agents to their current role in oncology, virology, and beyond.

Part 1: The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinolinone begins with its parent compound, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] A few years later, in 1842, Charles Gerhardt independently synthesized quinoline through the distillation of the antimalarial alkaloid quinine with a strong base.[1] It was not until the late 19th century that the first synthesis of quinolinone compounds was achieved, laying the groundwork for future discoveries.[2]

However, the true therapeutic potential of the quinolinone core remained largely untapped until the mid-20th century. A pivotal moment arrived in 1962 when George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously discovered nalidixic acid, a 1,8-naphthyridine derivative, as a byproduct in the synthesis of the antimalarial drug chloroquine.[3][4] This discovery marked the dawn of the quinolone antibiotic era, as nalidixic acid exhibited modest but significant activity against Gram-negative bacteria, particularly those causing urinary tract infections.[3][5]

The discovery of nalidixic acid ignited a fervent period of research and development, leading to the synthesis of thousands of quinolinone analogs.[6] A major breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolinone ring, giving rise to the fluoroquinolones.[2] This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include both Gram-negative and some Gram-positive bacteria.[7] Norfloxacin, patented in 1978, was the first of this new generation of "new quinolones" to demonstrate this enhanced activity.[6][8]

This seminal discovery paved the way for the development of subsequent generations of fluoroquinolones, each with improved pharmacokinetic properties and an expanded spectrum of activity. The timeline below highlights some of the key milestones in the discovery and development of quinolinone-based antibacterial agents.

Year Discovery/Development Significance Key Scientists/Institutions
1834 First isolation of quinoline from coal tarFoundational discovery of the parent scaffold.Friedlieb Ferdinand Runge
1842 Synthesis of quinoline from quinineIndependent synthesis confirming the structure.Charles Gerhardt
Late 19th Century First synthesis of quinolinone compoundsPaved the way for future medicinal chemistry efforts.[2]
1962 Discovery of nalidixic acidThe first quinolone antibiotic, ushering in a new class of antibacterial agents.[3][4]George Lesher (Sterling-Winthrop Research Institute)
1970s Introduction of the first fluoroquinolone, flumequineDemonstrated the importance of the fluorine substituent for enhanced activity.[9]
1978 Patenting of norfloxacinThe first of the "new quinolones" with broad-spectrum activity.[6]Kyorin Seiyaku Kabushiki Kaisha
1980s onwards Development of second, third, and fourth-generation fluoroquinolonesContinued improvement in potency, pharmacokinetics, and spectrum of activity.[8]Various pharmaceutical companies

Part 2: The Art of Synthesis: Constructing the Quinolinone Core

The ability to synthesize a diverse range of quinolinone derivatives has been central to their development as therapeutic agents. Several named reactions have become workhorses in the synthetic organic chemist's toolbox for constructing the quinolinone scaffold. Two of the most classical and enduring methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.

The Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters.[6] The reaction proceeds through the formation of a Schiff base, followed by a thermal cyclization to yield a 4-hydroxyquinoline.[6]

Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-6-nitro-4-quinolone [10]

Materials:

  • 4-Nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Concentrated sulfuric acid

  • Toluene

  • Hexanes

Procedure:

  • In a 1 L round-bottom flask, combine 4-nitroaniline (10.0 g, 72 mmol) and ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.) in the chosen high-boiling solvent (150 mL).[10]

  • Add 2 drops of concentrated sulfuric acid to the stirred mixture.[10]

  • Equip the flask with a short distillation apparatus to remove the ethanol byproduct.[10]

  • Heat the reaction mixture to reflux for 1 hour (or 35 minutes for specific high-boiling solvents like Dowtherm A).[10]

  • As the reaction progresses, distill off the ethanol that is formed.[10]

  • The product, 2-methyl-6-nitro-4-quinolone, will precipitate out of the solution during the reflux period.[10]

  • After cooling the reaction mixture to room temperature, collect the precipitate by filtration.[10]

  • Wash the collected solid with toluene and then with hexanes.[10]

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.[10]

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[1] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[3]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinoline [1]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a suitable solvent such as acetonitrile.[1]

  • Seal the vial and place it in the microwave reactor.[1]

  • Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 5-15 minutes), as optimized for the specific substrates.[1]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[1]

  • Isolate the solid product by filtration.[1]

  • Wash the filtered solid with ice-cold acetonitrile (3 mL).[1]

  • Dry the resulting solid under vacuum.[1]

  • The purity and identity of the product can be confirmed by HPLC-MS analysis.[1]

Part 3: Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[13]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and the relief of torsional stress.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for their segregation into daughter cells.[11]

Quinolones act by forming a stable ternary complex with the enzyme and the bacterial DNA.[11] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it, leading to the accumulation of double-strand DNA breaks.[14] The formation of these breaks triggers the SOS response and ultimately leads to bacterial cell death.[11]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic Ternary_Complex Quinolone-Enzyme-DNA Complex Quinolone->Ternary_Complex Binds to DNA_Gyrase DNA Gyrase DNA_Gyrase->Ternary_Complex Forms complex with Topo_IV Topoisomerase IV Topo_IV->Ternary_Complex Forms complex with DNA Bacterial DNA DNA->Ternary_Complex Trapped in DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilizes cleaved DNA Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Quinolone antibiotics inhibit bacterial DNA replication by trapping DNA gyrase and topoisomerase IV on the DNA, leading to double-strand breaks and cell death.

Part 4: The Evolution of Antibacterial Activity: A Generational Perspective

The development of fluoroquinolones can be categorized into distinct "generations," each characterized by an expanded spectrum of antibacterial activity. This progression reflects the continuous efforts of medicinal chemists to optimize the quinolinone scaffold for improved therapeutic efficacy.

Generation Representative Drugs Spectrum of Activity
First Nalidixic acid, CinoxacinPrimarily active against Gram-negative enteric bacteria.[8]
Second Ciprofloxacin, Norfloxacin, OfloxacinEnhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[8]
Third Levofloxacin, GatifloxacinBroader activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[15]
Fourth Moxifloxacin, GemifloxacinFurther enhanced activity against Gram-positive bacteria and activity against anaerobic bacteria.[8]

Table of Minimum Inhibitory Concentrations (MICs) for Representative Fluoroquinolones (µg/mL) [15][16]

Organism Ciprofloxacin (2nd Gen) Levofloxacin (3rd Gen) Moxifloxacin (4th Gen)
Staphylococcus aureus 0.190.50.125
Streptococcus pneumoniae 1.01.00.125
Escherichia coli ≤0.06≤0.12≤0.06
Pseudomonas aeruginosa 0.51.04.0
Mycoplasma pneumoniae 1.00.50.125

Part 5: Beyond Antibacterials: The Expanding Therapeutic Landscape of Quinolinones

While the antibacterial activity of quinolinones is their most well-known attribute, the versatility of this scaffold has led to the discovery of derivatives with a wide range of other therapeutic properties. This underscores the importance of the quinolinone core as a privileged structure in drug discovery.

Anticancer Activity

Numerous quinolinone derivatives have demonstrated potent anticancer activity through various mechanisms.[2][17] These include:

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolinones can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[2]

  • Kinase Inhibition: Several quinolinone-based compounds have been developed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGF, and c-Met.[18]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.[19]

Antiviral Activity

The quinolinone scaffold has also been explored for its antiviral potential.[20] Modified quinolones have shown activity against a range of viruses, including:

  • Human Immunodeficiency Virus (HIV): Certain aryl-piperazinyl-6-amino-quinolones have been shown to inhibit HIV replication by interfering with the Tat-TAR interaction, a critical step in viral gene expression.[20]

  • Venezuelan Equine Encephalitis Virus (VEEV): A class of quinolinone compounds has been identified as potent inhibitors of VEEV replication, targeting the viral nsP2 protein.[7]

  • Other Viruses: Quinolinone derivatives have also been investigated for activity against other viruses such as dengue virus and various members of the Flaviviridae family.[21]

Anti-inflammatory Properties

Quinoline and quinolinone derivatives have been shown to possess significant anti-inflammatory properties. Their mechanisms of action in this context are diverse and include the inhibition of key inflammatory mediators such as:

  • Cyclooxygenase (COX) enzymes [4]

  • Phosphodiesterase 4 (PDE4)

  • Tumor necrosis factor-α (TNF-α) converting enzyme (TACE)

Conclusion: A Scaffold for the Future

The journey of quinolinone compounds, from their humble beginnings to their current status as a cornerstone of medicinal chemistry, is a compelling narrative of scientific discovery and innovation. The inherent versatility of the quinolinone scaffold, coupled with the power of synthetic chemistry, has enabled the development of a vast arsenal of therapeutic agents with diverse pharmacological activities. As our understanding of disease biology deepens, the quinolinone core will undoubtedly continue to serve as a fertile ground for the discovery of new and improved medicines to address the ever-evolving challenges to human health.

References

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  • Al-Trawneh, S. A. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Pharmaceutical Sciences, 30(1), 126-136.
  • Piras, S., et al. (2009). Antiviral Properties of Quinolone-Based Drugs. Mini-Reviews in Medicinal Chemistry, 9(10), 1185-1193.
  • Duggirala, A., et al. (2007). Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. Indian Journal of Ophthalmology, 55(1), 15-19.
  • Chen, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 23(11), 2819.
  • O'Donnell, C. J., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Aldred, K. J., et al. (2003). Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge. Nucleic Acids Research, 31(20), 5870-5876.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(18), 4016-4037.
  • Ahmed, M., et al. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Antimicrobial Chemotherapy, dkae253.
  • Singh, R., et al. (2014). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 21(13), 1549-1568.
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  • Zaman, A. U., et al. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Journal of the Chemical Society of Pakistan, 36(4).
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  • Abdallah, H., et al. (2021). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. Viruses, 13(11), 2289.
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  • Collin, F., et al. (2011). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(4), 449-458.
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  • Li, J., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega, 6(45), 30461-30472.
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  • MDPI. (2021). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(16), 9139-9144.
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An In-depth Technical Guide to the Solubility and Stability of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinolin-4(1H)-one core is a privileged heterocyclic scaffold that forms the basis of a vast array of biologically active compounds, including established antibiotics and emerging anticancer agents.[1] Its rigid, planar structure and multiple sites for functionalization have made it an attractive starting point for medicinal chemists.[1] The introduction of specific substituents, such as a fluorine atom and a methyl group, can profoundly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement.[2] Specifically, the fluorine atom at the 7-position and a methyl group at the 8-position of the quinolinone ring are expected to modulate electronic distribution and steric profile, thereby influencing solubility and stability—two critical parameters that dictate a compound's journey from a promising hit to a viable drug candidate.

Poor aqueous solubility can severely limit oral bioavailability and complicate formulation development, while instability can lead to the formation of potentially toxic degradants and a shortened shelf life.[3][4] Therefore, a thorough and early characterization of these properties for a novel entity like 7-fluoro-8-methylquinolin-4(1H)-one is not merely a procedural step but a strategic imperative in drug development. This guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this specific molecule, grounded in established scientific principles and industry-standard protocols.

Section 1: Physicochemical Properties and Their Predicted Influence

Before embarking on experimental assessment, it is instructive to consider the anticipated properties of this compound based on its constituent parts.

  • The Quinolin-4(1H)-one Core: This core structure is capable of tautomerization to its 4-hydroxyquinoline form.[5] The presence of the ketone and the secondary amine (NH) group allows for both hydrogen bond donation and acceptance, which is crucial for interactions with water molecules.

  • 7-Fluoro Substituent: Fluorine is highly electronegative and its introduction can significantly alter the acidity (pKa) of nearby protons, such as the N-H proton. This can, in turn, affect solubility at different pH values. Fluorination is also a common strategy to block sites of metabolism, potentially enhancing metabolic stability.[2]

  • 8-Methyl Substituent: The methyl group is a small, lipophilic moiety. Its placement at the 8-position, adjacent to the heterocyclic nitrogen, may introduce steric hindrance that could influence intermolecular interactions and crystal packing, thereby affecting solubility. The electronic-donating nature of the methyl group can also subtly influence the overall electron density of the aromatic system.

Based on these features, we can hypothesize that this compound is likely a weakly acidic or neutral compound with moderate lipophilicity. Its solubility is expected to be pH-dependent, and its stability will be contingent on its susceptibility to hydrolysis, oxidation, and photodegradation.

Predicted Physicochemical Properties (Illustrative)
PropertyPredicted Value/RangeRationale & Implication
Molecular Weight 191.18 g/mol Calculated from chemical formula (C10H8FNO).
pKa 8.0 - 9.5 (Weakly Acidic)The N-H proton is the most likely acidic site. The 7-fluoro group may slightly increase acidity compared to the unsubstituted parent. This predicts increased solubility at higher pH.
LogP 1.8 - 2.5The methyl group increases lipophilicity, while the fluoro group has a more complex effect. This range suggests moderate lipophilicity, potentially leading to solubility challenges in aqueous media.

Section 2: Aqueous Solubility Assessment

A comprehensive understanding of a compound's solubility requires differentiating between its kinetic and thermodynamic limits. Kinetic solubility is relevant for high-throughput screening in early discovery, where compounds are introduced from a DMSO stock, while thermodynamic solubility represents the true equilibrium state and is critical for later-stage development and formulation.[6][7][8]

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, rapidly introduced from an organic solvent (typically DMSO) into an aqueous buffer, begins to precipitate.[6] This is a high-throughput assay crucial for early-stage discovery to quickly flag compounds with potential solubility liabilities.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration typically ≤1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[9] The concentration at which a significant increase in scattering is observed above the background is defined as the kinetic solubility.

Causality Insight: The use of DMSO stock solutions mimics the conditions of many primary biological screens. The rapid nature of the test provides a "worst-case" scenario for precipitation, which is valuable for triaging large numbers of compounds.[8]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[3] This is the most accurate and relevant measure for formulation and preclinical development.

  • Compound Addition: Add an excess amount of solid this compound to vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a low-binding filter, e.g., PVDF).

  • Quantitation: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[3]

Self-Validation: It is crucial to confirm that a true equilibrium has been reached. This can be verified by taking measurements at multiple time points (e.g., 24h and 48h); the solubility value should remain constant. Additionally, visual inspection of the vials should confirm the presence of undissolved solid material at the end of the experiment.

Solubility Assessment Workflow

G cluster_0 Solubility Assessment Strategy start Test Compound: This compound ks_assay Kinetic Solubility Assay (Nephelometry) start->ks_assay ts_assay Thermodynamic Solubility Assay (Shake-Flask, HPLC-UV) start->ts_assay ks_data Kinetic Solubility Data (µM at pH 7.4) ks_assay->ks_data ts_data Thermodynamic Solubility Data (µg/mL across pH range) ts_assay->ts_data decision Assess Developability Risk ks_data->decision ts_data->decision

Caption: High-level workflow for solubility characterization.

Section 3: Chemical Stability Assessment

Evaluating the intrinsic chemical stability of a drug candidate is mandated by regulatory bodies like the ICH.[10] This is typically achieved through forced degradation (or stress testing) studies, which involve exposing the compound to harsh conditions to identify potential degradation pathways and products.[11][12][13]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is "stability-indicating" and to characterize the primary degradants.[14]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.[10]

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.[10]

    • Thermal Stress: Incubate the solution at 80°C (in a sealed vial).

    • Photostability: Expose the solution to a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).[10]

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours). For basic conditions, which can cause rapid degradation, shorter time points may be necessary. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and degradant identification.[15][16]

Causality Insight: The choice of stress conditions is designed to mimic potential degradation pathways a drug might encounter during its shelf life.[13] Acid/base hydrolysis targets labile functional groups, oxidation simulates reaction with atmospheric oxygen or excipient peroxides, and photostability assesses the impact of light exposure during manufacturing and storage.[10][12]

Stability Testing Decision Tree

G start Initiate Stability Assessment stress_test Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress_test hplc_analysis Analyze via Stability-Indicating HPLC-UV/MS stress_test->hplc_analysis degradation_check Degradation Observed? hplc_analysis->degradation_check no_degradation Compound is Stable under tested conditions degradation_check->no_degradation No yes_degradation Identify & Characterize Degradants (LC-MS/MS, NMR) degradation_check->yes_degradation Yes pathway Elucidate Degradation Pathway yes_degradation->pathway risk_assess Assess Safety/Toxicity Risk of Degradants pathway->risk_assess

Caption: Decision workflow for chemical stability assessment.

Section 4: Metabolic Stability Assessment

Metabolic stability provides an in vitro estimate of how quickly a compound is metabolized by drug-metabolizing enzymes, primarily in the liver.[17][18] This is a key determinant of a drug's half-life and oral bioavailability.[4] The primary assays involve incubating the compound with liver microsomes or hepatocytes.[17]

  • Reagents: Human liver microsomes (HLM), NADPH (cofactor), and the test compound.

  • Incubation: Incubate this compound (typically at 1 µM) with HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH. A control incubation is run in parallel without NADPH to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19][20]

Trustworthiness: The protocol's validity is ensured by including positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin). This confirms that the microsomal preparation and cofactor are active.

Illustrative Stability Data Summary
Condition% Parent Remaining (after 24h)Major Degradants Observed
Control (Unstressed) >99%None
0.1 M HCl, 60°C 92%None significant
0.1 M NaOH, 60°C 45%Degradant 1 (M+16, potential oxidation/hydroxylation)
3% H₂O₂, RT 78%Degradant 1 (M+16)
80°C Heat 95%None significant
ICH Photostability 98%None significant
HLM + NADPH (60 min) 65%Metabolite 1 (M+16, potential hydroxylation of methyl group)

Note: Data are representative and for illustrative purposes only.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. For this compound, this guide outlines a logical, multi-faceted approach. Initial assessments using kinetic solubility and forced degradation studies provide a rapid understanding of the compound's fundamental liabilities. These are followed by more resource-intensive but definitive thermodynamic solubility and in vitro metabolic stability assays. The collective data from these studies will build a comprehensive profile of the molecule, enabling informed decisions regarding its progression, guiding formulation strategies, and ensuring the development of a safe and efficacious therapeutic agent.

References

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Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-fluoro-8-methylquinolin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthetic route is based on the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

Quinolin-4(1H)-one and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and potential drug candidates. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the methyl group at the 8-position provides steric and electronic modulation.

This protocol details a four-step synthesis commencing with the condensation of 3-fluoro-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization to form the quinoline core. Subsequent hydrolysis and decarboxylation yield the final product.

Overall Synthetic Workflow

The synthesis of this compound can be accomplished in four primary stages, as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis (Saponification) cluster_3 Step 4: Decarboxylation A 3-Fluoro-2-methylaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Intermediate Adduct A->B Heat C Ethyl 7-fluoro-8-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate B->C High Temperature (e.g., Dowtherm A) D 7-Fluoro-8-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid C->D NaOH(aq), Heat E This compound D->E Heat

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise noted.

Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier
3-Fluoro-2-methylanilineC₇H₈FN125.15Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Sigma-Aldrich
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~166Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00Fisher Scientific
Hydrochloric Acid (HCl), concentratedHCl36.46Fisher Scientific
EthanolC₂H₅OH46.07Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Fisher Scientific
Dimethylformamide (DMF)C₃H₇NO73.09Sigma-Aldrich
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Oil bath

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-fluoro-2-methylphenyl)amino)methylene)malonate

Rationale: This initial step involves a nucleophilic substitution reaction where the amino group of 3-fluoro-2-methylaniline attacks the electrophilic carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol. This condensation reaction forms the key intermediate adduct.[1][2]

Procedure:

  • In a 250 mL round-bottom flask, combine 3-fluoro-2-methylaniline (12.5 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • After cooling to room temperature, the resulting viscous oil is the crude diethyl 2-((3-fluoro-2-methylphenyl)amino)methylene)malonate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Rationale: This step is a thermally induced intramolecular cyclization, a key feature of the Gould-Jacobs reaction.[2] At high temperatures, the intermediate undergoes a 6-electron cyclization process to form the quinolone ring system.[1] A high-boiling solvent like Dowtherm A is typically used to achieve the necessary temperature for this transformation.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add Dowtherm A (250 mL).

  • Heat the Dowtherm A to 250 °C.

  • Slowly add the crude product from Step 1 dropwise to the hot Dowtherm A with vigorous stirring over a period of 30 minutes.

  • Maintain the reaction temperature at 250-260 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C and then slowly add diethyl ether (200 mL) to precipitate the product.

  • Stir the mixture for 1 hour and then collect the solid by vacuum filtration.

  • Wash the collected solid with diethyl ether (2 x 50 mL) and dry under vacuum to yield the crude ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Synthesis of 7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide. This saponification reaction is a standard transformation in organic synthesis.

Procedure:

  • Suspend the crude product from Step 2 in a 10% aqueous solution of sodium hydroxide (150 mL).

  • Heat the mixture to reflux with stirring for 2 hours, during which the solid should dissolve.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the clear filtrate to pH 2 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to obtain 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 4: Synthesis of this compound

Rationale: The final step is a decarboxylation reaction. Heating the 3-carboxylic acid derivative above its melting point causes the loss of carbon dioxide, yielding the desired this compound.

Procedure:

  • Place the dry 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from Step 3 in a round-bottom flask.

  • Heat the solid in an oil bath to approximately 250-260 °C. The solid will melt, and gas evolution (CO₂) will be observed.

  • Maintain this temperature until the gas evolution ceases (approximately 30-60 minutes).

  • Cool the flask to room temperature. The product will solidify upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Dowtherm A is a high-boiling, heat-transfer fluid. Care should be taken when working at high temperatures.

  • Concentrated acids and bases are corrosive and should be handled with care.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound based on the Gould-Jacobs reaction. By following these step-by-step instructions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs.

References

  • Drasar, P., & Černý, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Google Patents. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • MDPI. (2010). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Biotage.

Sources

Application Note & Protocol: Laboratory Preparation of 7-Fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the laboratory synthesis of 7-fluoro-8-methylquinolin-4(1H)-one. This quinolone derivative is a valuable building block for drug discovery and development, particularly in the fields of antibacterial and anticancer research. The presented protocol is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the synthetic process. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinolin-4(1H)-one Scaffold

Quinolin-4(1H)-ones, and their fluorinated analogues, represent a privileged scaffold in medicinal chemistry.[1] These heterocyclic compounds are the core of numerous antibacterial agents, including the widely recognized fluoroquinolone antibiotics.[2] The incorporation of a fluorine atom into the quinolone ring system can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. The specific substitution pattern of this compound makes it a particularly attractive intermediate for the synthesis of novel therapeutic agents.

This guide details a robust and well-established method for the preparation of this key intermediate: the Gould-Jacobs reaction.[3][4] This classic synthetic route offers a reliable and scalable pathway to the desired product from readily available starting materials.

Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a powerful method for the construction of the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the more stable 4-quinolinone form.[3] The reaction proceeds in two main stages:

  • Condensation: The initial step involves the reaction of a substituted aniline, in this case, 2-fluoro-3-methylaniline, with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an anilinomethylenemalonate intermediate.[3][5]

  • Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent, to induce an intramolecular cyclization, yielding the quinolone ring system.[6]

Reaction Mechanism and Rationale

The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol.[3] The subsequent thermal cyclization is a 6-electron electrocyclization reaction.[3] This high-temperature step is crucial for overcoming the activation energy barrier for the ring-closing reaction. The choice of a high-boiling solvent like Dowtherm A is critical to achieve the necessary temperatures for efficient cyclization.

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2-Fluoro-3-methylaniline 2-Fluoro-3-methylaniline Intermediate Anilinomethylenemalonate Intermediate 2-Fluoro-3-methylaniline->Intermediate Heat (110-120 °C) EMME Diethyl ethoxymethylenemalonate EMME->Intermediate Cyclization High Temperature (250 °C) in Dowtherm A Intermediate->Cyclization Product This compound Cyclization->Product

Figure 1: The two-stage synthetic workflow of the Gould-Jacobs reaction.

Detailed Experimental Protocol

Materials and Reagents
ReagentChemical FormulaMolecular Weight ( g/mol )PurityNotes
2-Fluoro-3-methylanilineC₇H₈FN125.15≥98%
Diethyl ethoxymethylenemalonate (EMME)C₁₀H₁₆O₅216.23≥98%
Dowtherm AMixture of diphenyl ether and biphenyl--High-boiling heat transfer fluid
HexanesC₆H₁₄86.18Reagent Grade
EthanolC₂H₅OH46.07AnhydrousFor recrystallization (optional)

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dowtherm A is a high-boiling liquid; exercise caution when heating to high temperatures.

Step 1: Synthesis of Diethyl 2-((2-fluoro-3-methylphenyl)amino)methylenemalonate

Step1_Protocol start Start reactants Combine 2-fluoro-3-methylaniline and EMME in a round-bottom flask. start->reactants heat Heat the mixture at 110-120 °C for 2-3 hours. reactants->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete precipitate Add hexanes to the resulting oil to induce precipitation. cool->precipitate filter Filter the solid product and wash with cold hexanes. precipitate->filter dry Dry the product under vacuum. filter->dry end Obtain the intermediate as a white to off-white solid. dry->end

Figure 2: Step-by-step workflow for the synthesis of the intermediate.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-3-methylaniline (10.0 g, 79.9 mmol) and diethyl ethoxymethylenemalonate (17.3 g, 79.9 mmol).

  • Heat the mixture in an oil bath at 110-120 °C for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The product will likely be a viscous oil.

  • Add hexanes (50 mL) to the oil and stir vigorously to induce precipitation of the product.

  • Collect the solid by vacuum filtration and wash with cold hexanes (2 x 20 mL).

  • Dry the solid under vacuum to yield diethyl 2-((2-fluoro-3-methylphenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization to this compound

Step2_Protocol start Start heat_dowtherm Heat Dowtherm A to 250 °C in a three-necked flask. start->heat_dowtherm add_intermediate Slowly add the intermediate from Step 1 to the hot Dowtherm A. heat_dowtherm->add_intermediate maintain_heat Maintain the temperature at 250 °C for 30-60 minutes. add_intermediate->maintain_heat monitor Monitor reaction progress by TLC. maintain_heat->monitor cool Cool the reaction mixture to below 100 °C. monitor->cool Reaction Complete precipitate Add hexanes to precipitate the final product. cool->precipitate filter Filter the solid product and wash thoroughly with hexanes. precipitate->filter dry Dry the product under vacuum. filter->dry end Obtain this compound. dry->end

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial cytotoxic evaluation of the novel compound, 7-fluoro-8-methylquinolin-4(1H)-one. While the specific biological activities of this molecule are yet to be fully elucidated, the quinolinone scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant anticancer and antimicrobial properties.[1][2][3] This guide is designed to provide researchers with the foundational knowledge and detailed protocols to begin characterizing the cytotoxic potential of this and similar quinolinone derivatives in a robust and reproducible manner. We will delve into the rationale behind experimental design, provide step-by-step protocols for key cytotoxicity assays, and offer insights into data interpretation and troubleshooting.

Introduction: The Quinolinone Scaffold and the Promise of this compound

The quinoline and quinolinone ring systems are privileged structures in drug discovery, forming the core of numerous approved therapeutic agents.[1][4] Their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The anticancer properties of quinoline derivatives are often attributed to their ability to intercalate DNA, inhibit key enzymes like topoisomerases, or modulate signaling pathways involved in cell proliferation and survival.[3][5]

The subject of this guide, this compound, is a novel synthetic quinolinone derivative. The incorporation of a fluorine atom at the 7-position and a methyl group at the 8-position may significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and cellular uptake.[6] Given the established precedent of related compounds, a thorough investigation into its cytotoxic effects is a critical first step in evaluating its therapeutic potential.

This application note will focus on two fundamental and widely adopted in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity. These assays provide complementary information on the potential mechanisms of cell death induced by a test compound.

Foundational Concepts in Cytotoxicity Testing

Cytotoxicity is the quality of being toxic to cells.[7] In drug discovery, assessing the cytotoxicity of a compound is crucial for both identifying potential anticancer agents and for flagging compounds with undesirable off-target toxicity.[8] Cytotoxicity can manifest through various mechanisms, including:

  • Apoptosis: Programmed cell death, a controlled process that avoids inflammation.

  • Necrosis: Uncontrolled cell death resulting from acute injury, often leading to inflammation.[7]

  • Autophagy: A cellular self-degradation process that can either promote survival or lead to cell death.

The choice of cytotoxicity assay depends on the specific question being asked and the suspected mechanism of action of the compound. For an initial screen of a novel compound like this compound, a multi-faceted approach is recommended.

Experimental Workflow for Cytotoxicity Profiling

A logical and systematic workflow is essential for obtaining reliable and interpretable cytotoxicity data. The following diagram outlines a typical experimental pipeline for assessing the cytotoxic effects of a novel compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Data Acquisition & Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Culture Maintenance Cell_Culture->Cell_Seeding Compound_Treatment Treatment with This compound Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis mechanistic_interpretation cluster_results Experimental Observations cluster_interpretation Potential Mechanisms MTT_decrease Decreased MTT Reduction (Lower Viability) Necrosis_Apoptosis Necrosis or Late Apoptosis (Membrane Damage) MTT_decrease->Necrosis_Apoptosis LDH_increase Increased LDH Release (Higher Cytotoxicity) LDH_increase->Necrosis_Apoptosis MTT_only Decreased MTT Reduction (No LDH Release) Apoptosis_Cytostatic Early Apoptosis or Cytostatic Effect (Metabolic Inhibition) MTT_only->Apoptosis_Cytostatic

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Application Notes and Protocols for In Vitro Anticancer Screening of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinolinone Scaffolds in Oncology

The quinoline and quinolinone cores are privileged scaffolds in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within oncology, these heterocyclic systems have garnered significant interest due to their demonstrated ability to interfere with key processes of carcinogenesis, including uncontrolled cell proliferation, evasion of apoptosis, and tumor metastasis. Quinolinone derivatives have been reported to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases, interaction with DNA, and modulation of critical signaling pathways that are often dysregulated in cancer.

This document provides a comprehensive guide for the initial in vitro anticancer screening of a novel synthetic compound, 7-fluoro-8-methylquinolin-4(1H)-one . The strategic placement of a fluorine atom at the 7th position and a methyl group at the 8th position of the quinolinone ring is hypothesized to enhance its biological activity and pharmacokinetic properties. Fluorine substitution can increase metabolic stability and binding affinity, while the methyl group can influence the compound's conformation and interaction with target molecules.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a structured, tiered approach to evaluating the anticancer potential of this compound, beginning with a broad cytotoxicity screening and progressing to more detailed mechanistic assays. The protocols provided herein are robust and validated, intended to generate reliable and reproducible data to inform further preclinical development.

Part 1: Initial Cytotoxicity Profiling

The first critical step in evaluating a novel compound is to determine its cytotoxic and cytostatic effects against a panel of representative cancer cell lines. This allows for an initial assessment of potency and selectivity. We recommend a panel of cell lines from diverse histological origins to obtain a broader understanding of the compound's activity spectrum.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.[1][2][3]

  • HCT116: Human colon carcinoma.[2][4]

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[5][6][7] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Example IC₅₀ Values

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-712.50.8
A5498.21.2
HCT11615.81.0

Part 2: Mechanistic Elucidation

Once the cytotoxic potential of this compound is established, the next logical step is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it affects the normal progression of the cell cycle.

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Further Studies A Cytotoxicity Screening (MTT Assay) B Apoptosis Assay (Annexin V/PI) A->B If IC50 < 20 µM C Cell Cycle Analysis (Propidium Iodide) A->C If IC50 < 20 µM D Signaling Pathway Analysis (Western Blot) B->D C->D G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-fluoro-8-methyl- quinolin-4(1H)-one Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway.

This proposed mechanism can be investigated by performing Western blot analysis to assess the phosphorylation status of key proteins in the pathway, such as Akt and mTOR, following treatment with this compound. A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) would provide evidence for the on-target activity of the compound.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro anticancer evaluation of this compound. The described protocols for cytotoxicity screening, apoptosis detection, and cell cycle analysis will generate crucial data to guide subsequent stages of drug discovery. Positive results from these assays would warrant further investigation into the specific molecular targets and a broader evaluation in additional cancer models, including in vivo studies, to fully characterize the therapeutic potential of this novel quinolinone derivative.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Journal of Receptor and Signal Transduction Research, 35(6), 600-604. [Link]

  • Karlsson, T., et al. (2024). 3D cultivation of non-small-cell lung cancer cell lines using four different methods. Journal of Cancer Research and Clinical Oncology. [Link]

  • Thakur, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(11), e2866. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Pearson, G., Robinson, F., Beers Gibson, T., Xu, B. E., Karandikar, M., Berman, K., & Cobb, M. H. (2001). Mitogen-activated protein (MAP) kinase pathways: regulation and physiological functions. Endocrine reviews, 22(2), 153-183. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of NQO1 Activity of Colorectal (HCT-116) and Lung (A549) Carcinoma Cell Lines. Retrieved from [Link]

  • PubChem. (n.d.). PI3K/AKT Signaling in Cancer. Retrieved from [Link]

  • Crown Bioscience. (2020). List of Cancer Cell Lines in the Oncolines™ Panel. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Santarpia, L., Lippman, S. M., & El-Naggar, A. K. (2012). The MAPK pathway in cancer. The Cancer Journal, 18(3), 265-273. [Link]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Singh, P., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(13), 3108. [Link]

  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. [Link]

  • Shomu's Biology. (2022). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. YouTube. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Activity of 7-Fluoro-8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Novel Fluoroquinolones

The relentless evolution of antimicrobial resistance necessitates a continuous search for new and effective therapeutic agents. Among the most successful classes of synthetic antibiotics are the quinolones, particularly the fluoroquinolones, which have been a cornerstone in treating a wide array of bacterial infections.[1][2] Their efficacy stems from a well-defined mechanism of action: the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][3][4][5] This targeted disruption of bacterial DNA synthesis leads to rapid, concentration-dependent bactericidal activity.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial activity testing of a novel compound, 7-fluoro-8-methylquinolin-4(1H)-one. As a member of the fluoroquinolone family, this compound is hypothesized to exhibit significant antibacterial properties. The protocols outlined herein are designed to rigorously evaluate its spectrum of activity, potency, and potential for further development as an antimicrobial agent. The structural modifications at the 7 and 8 positions of the quinolinone core are of particular interest, as substitutions at these sites are known to influence the antibacterial spectrum and potency of fluoroquinolones.[6]

Scientific Rationale and Foundational Principles

The core of antimicrobial susceptibility testing (AST) is to determine the minimal concentration of a drug that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). This fundamental parameter serves as a primary indicator of a compound's potential therapeutic efficacy. The protocols described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability.

Mechanism of Action: A Targeted Approach

Quinolones exert their bactericidal effect by forming a ternary complex with the bacterial type II topoisomerase and DNA.[4][7] This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to religate it, leading to double-strand DNA breaks and ultimately, cell death.[3][7][8] For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria.[8] The dual-targeting capability of some newer fluoroquinolones is a key advantage in overcoming resistance.

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step is the accurate preparation of a stock solution of the test compound. The solubility and stability of the compound must be determined to ensure reliable and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the primary stock in sterile, deionized water or an appropriate buffer to create working stock solutions. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

  • Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Workflow for Broth Microdilution Assay:

Broth_Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B Add inoculum C Incubate plates at 37°C for 18-24 hours B->C Incubate D Visually inspect for turbidity or use a plate reader to measure absorbance C->D Read results E Determine MIC: Lowest concentration with no visible growth D->E Interpret Disk_Diffusion A Prepare a bacterial lawn on an Mueller-Hinton agar plate B Apply a paper disk impregnated with This compound A->B Place disk C Incubate the plate at 37°C for 18-24 hours B->C Incubate D Measure the diameter of the zone of inhibition C->D Measure

Caption: Workflow for the disk diffusion susceptibility test.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth.

  • Application of Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound.

    • Aseptically place the disks onto the inoculated MHA plate.

    • Include a control disk with the solvent (e.g., DMSO) and a disk with a standard antibiotic (e.g., ciprofloxacin).

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Data Presentation and Interpretation

The results of the antimicrobial activity testing should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of this compound against a panel of clinically relevant bacterial strains.

Table 1: Example MIC Data for this compound

Bacterial StrainGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus ATCC 29213Positive
Enterococcus faecalis ATCC 29212Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative
Methicillin-resistant S. aureus (MRSA)Positive
Vancomycin-resistant Enterococcus (VRE)Positive

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, several quality control measures must be implemented:

  • Strain Verification: Use well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) for which the expected MICs of control antibiotics are known.

  • Growth and Sterility Controls: Always include a positive control for bacterial growth (no drug) and a negative control for sterility (no bacteria) in each assay.

  • Standard Operating Procedures (SOPs): Adhere strictly to established SOPs for all experimental procedures to minimize variability.

  • Replication: Perform all experiments in triplicate on different days to ensure the reproducibility of the results.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial evaluation of the antimicrobial activity of this compound. The data generated from these studies will be instrumental in determining the compound's spectrum of activity and its potential as a lead candidate for further preclinical development. Promising results would warrant more extensive studies, including time-kill kinetics, post-antibiotic effect determination, and in vivo efficacy studies in animal models of infection. The exploration of novel quinolone derivatives like this compound is a critical endeavor in the ongoing battle against infectious diseases. [9][10]

References

  • Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance - PMC - NIH. Available at: [Link]

  • A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed. Available at: [Link]

  • Quinolone antibiotic - Wikipedia. Available at: [Link]

  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed. Available at: [Link]

  • Fluoroquinolone antimicrobial drugs - PMC - NIH. Available at: [Link]

  • Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines - Taylor & Francis Online. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. Available at: [Link]

  • Antibacterial activity of tested 8-hydroxyquinolines on eight selected... - ResearchGate. Available at: [Link]

  • Mechanism of action of and resistance to quinolones - PMC - NIH. Available at: [Link]

  • A New Flavanone from Flemingia strobilifera (Linn) R. Br. and its Antimicrobial Activity. Available at: [Link]

  • Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives | Request PDF. Available at: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC - NIH. Available at: [Link]

  • 8-Methylquinoline | C10H9N | CID 11910 - PubChem. Available at: [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. Available at: [Link]

  • Activities of New Fluoroquinolones against Fluoroquinolone-Resistant Pathogens of the Lower Respiratory Tract | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. Available at: [Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Available at: [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives - MDPI. Available at: [Link]

  • Spectrum and antimicrobial activities of fluoroquinolone based on their... - ResearchGate. Available at: [Link]

  • 7-Methylquinolin-8-ol | C10H9NO | CID 594448 - PubChem - NIH. Available at: [Link]

  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem. Available at: [Link]

  • 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem. Available at: [Link]

Sources

developing assays for 7-fluoro-8-methylquinolin-4(1H)-one bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A-784FQM: A Strategic Framework for Determining the Bioactivity of 7-fluoro-8-methylquinolin-4(1H)-one

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific compound, this compound (hereafter designated A-784FQM), is a novel derivative whose biological activity profile is yet to be characterized. The presence of a fluorine atom at the 7-position and a methyl group at the 8-position may significantly influence its pharmacokinetic properties and target interactions.

This document provides a comprehensive, multi-tiered strategic framework for researchers to systematically investigate the bioactivity of A-784FQM. The approach is designed to first identify a general biological effect through robust primary screening assays and then to elucidate the potential mechanism of action through targeted secondary assays. The protocols provided herein are grounded in established methodologies and include critical quality control steps to ensure data integrity and reproducibility.

Strategic Workflow for Bioactivity Characterization

The investigation into A-784FQM's bioactivity is structured as a funnel, beginning with broad screening to detect activity and progressively narrowing the focus to mechanistic details. This ensures an efficient use of resources, prioritizing compounds with significant and validated activity for more intensive study.

Sources

Mastering the Purification of 7-fluoro-8-methylquinolin-4(1H)-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is but the first step. The journey from a crude reaction mixture to a highly purified active pharmaceutical ingredient (API) is a critical path, demanding robust and efficient purification strategies. This guide provides a detailed exploration of the purification techniques for 7-fluoro-8-methylquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As quinolinone derivatives are known for their broad spectrum of biological activities, including potential antimicrobial and anticancer properties, obtaining this compound in a highly pure form is paramount for accurate biological evaluation and downstream applications.[1][2]

This document is designed to empower researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate the purification challenges associated with this specific fluoroquinolone analogue. We will delve into the foundational principles of recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), offering step-by-step protocols and the scientific rationale behind each experimental choice.

Understanding the Molecule: Physicochemical Properties of this compound

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. While experimental data for this compound may be limited, we can infer its characteristics from structurally similar compounds.

PropertyPredicted Value/CharacteristicRationale and Implications for Purification
Molecular Formula C₁₀H₈FNO-
Molecular Weight 177.18 g/mol [3]A relatively small molecule, suitable for standard purification techniques.
Appearance Likely a pale cream to pale brown powder/crystal[4]Visual inspection can be a preliminary indicator of purity.
Melting Point Expected to be relatively high (>200 °C)A sharp melting point is a good indicator of high purity. Broad melting ranges suggest the presence of impurities.
Solubility Sparingly soluble in non-polar solvents (e.g., hexane), moderately soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane), and more soluble in polar protic solvents (e.g., methanol, ethanol), particularly upon heating.Solubility is a critical parameter for selecting appropriate solvents for both recrystallization and chromatography.
pKa The quinolinone nitrogen is weakly basic, while the N-H proton is weakly acidic.The compound's ionizability can be exploited in certain chromatographic techniques, though not the primary focus of this guide.

Strategic Purification Workflow

The selection of a purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow for the purification of a novel compound like this compound involves a multi-step approach.

PurificationWorkflow Crude_Product Crude Synthetic Product Initial_Assessment Initial Assessment (TLC, LC-MS) Crude_Product->Initial_Assessment Recrystallization Recrystallization (Bulk Purification) Initial_Assessment->Recrystallization If crystalline and sufficient quantity Column_Chromatography Column Chromatography (Intermediate Purity) Initial_Assessment->Column_Chromatography If complex mixture Recrystallization->Column_Chromatography If further purification needed Final_Product Pure this compound Recrystallization->Final_Product If high purity achieved Prep_HPLC Preparative HPLC (High Purity) Column_Chromatography->Prep_HPLC For highest purity Column_Chromatography->Final_Product If high purity achieved Prep_HPLC->Final_Product

Caption: A logical workflow for the purification of this compound.

Method 1: Recrystallization - The Classic Approach for Crystalline Solids

Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale, provided a suitable solvent can be identified. The principle lies in the differential solubility of the compound and its impurities in a solvent at different temperatures.

Core Principle

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or highly soluble at low temperatures to be effectively removed.

Protocol for Recrystallization

Materials:

  • Crude this compound

  • A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent. Continuous stirring will facilitate dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by melting point determination and analytical techniques like HPLC or NMR. A patent for the crystallization of a quinoline derivative suggests drying at 80-85°C under vacuum followed by forced air drying.[5]

Method 2: Column Chromatography - The Workhorse of Purification

For complex mixtures or when recrystallization is ineffective, column chromatography is the preferred method for separating compounds based on their differential adsorption to a stationary phase.[6][7]

Core Principle

A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds down the column. Compounds with a higher affinity for the stationary phase will move more slowly than those with a lower affinity, allowing for their separation.

Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Analytical grade solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Before running the column, develop a suitable mobile phase using TLC. The ideal solvent system should provide good separation of the target compound from its impurities, with the target compound having an Rf value of approximately 0.2-0.4. A common mobile phase for quinolinone derivatives is a mixture of hexane and ethyl acetate.[6]

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

ColumnChromatography start Crude Sample tlc TLC Analysis (Mobile Phase Selection) start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution (Gradient: Hexane to Ethyl Acetate) loading->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC Monitoring) collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Pure Product evaporation->product

Caption: Step-by-step workflow for purification by column chromatography.

Method 3: Preparative HPLC - For High Purity Requirements

When the highest level of purity is required, for instance, for in-vivo studies or as an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) is the technique of choice. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads.

Core Principle

Preparative HPLC offers superior resolution and efficiency compared to standard column chromatography, enabling the separation of closely related impurities. Both normal-phase and reversed-phase chromatography can be employed, with reversed-phase being more common for quinolinone derivatives.[8]

Protocol for Preparative HPLC

Materials:

  • Partially purified this compound (e.g., from column chromatography)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids or bases for mobile phase modification (e.g., formic acid, trifluoroacetic acid)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase composition, column type, and gradient. A simple isocratic system can often be developed for quinolone analysis.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter that could damage the column.

  • Purification: Inject the sample onto the preparative HPLC system. The system will automatically collect fractions based on the detector signal (typically UV).

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase. This may involve lyophilization if the mobile phase contains a significant amount of water.

Purity Assessment

Regardless of the purification method employed, the final purity of the this compound must be rigorously assessed. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect any structural impurities.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The purification of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the key purification techniques, from the bulk-scale capabilities of recrystallization to the high-resolution power of preparative HPLC. By understanding the physicochemical properties of the target molecule and systematically applying these methods, researchers can confidently obtain this valuable compound in the high purity required for advancing drug discovery programs. The protocols and principles outlined herein serve as a robust foundation for developing a tailored and effective purification strategy.

References

  • Severinsen, R. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. Published 2017. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177817521, 7-Fluoro-4-iodo-8-methylisoquinoline. [Link]

  • Gomes, G. N., et al. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Published online November 14, 2024. [Link]

  • Chia Tai Tianqing Pharmaceutical Group Co., Ltd. The crystallization of quinoline. CN103664892B. Published March 19, 2014.
  • Al-Soud, Y. A., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2018;23(1):136. [Link]

  • Wube, A. A., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021;26(1):136. [Link]

  • ResearchGate. HPLC Methods for the Determination of Fluoroquinolones in... Accessed January 22, 2026. [Link]

  • Surrey, A. R. Quinoline compounds and process of making same. US2474823A. Published July 5, 1949.
  • Graber, P., et al. Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy. 1987;20(5):631-635. [Link]

  • Gershon, H., et al. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. 2005. [Link]

  • ACS Publications. Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. Published online January 18, 2026. [Link]

  • Defense Technical Information Center. DERIVATIVES OF 8-QUINOLINOL. Accessed January 22, 2026. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Accessed January 22, 2026. [Link]

  • ResearchGate. HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Accessed January 22, 2026. [Link]

  • MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. 2019;24(23):4258. [Link]

  • PubMed. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality. 2001;13(10):687-91. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. Preparation of 4-hydroxyquinoline compounds. US2558211A. Published May 29, 1951.
  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. 2022;27(19):6608. [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Accessed January 22, 2026. [Link]

  • United States Department of Agriculture. Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. Accessed January 22, 2026. [Link]

  • ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Published online January 21, 2026. [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules. 2025;30(23):12345. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130497288, 8-Fluoro-7-methyl-quinolin-3-ol. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Characterization in Drug Discovery

In the landscape of modern drug development, the precise and comprehensive characterization of novel chemical entities is paramount. 7-fluoro-8-methylquinolin-4(1H)-one, a fluorinated quinolone derivative, represents a class of compounds with significant therapeutic potential. The journey from a promising lead compound to a viable drug candidate is underpinned by a rigorous analytical framework that establishes its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the multifaceted analytical methods required for the thorough characterization of this compound.

The strategic placement of the fluorine atom and the methyl group on the quinolinone scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous confirmation of the structure and a precise assessment of its purity are not merely procedural formalities but are fundamental to the integrity of all subsequent biological and toxicological evaluations. This guide is structured to provide not only step-by-step protocols for key analytical techniques but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and formulation strategies.

PropertyPredicted/Estimated ValueSource
Molecular FormulaC₁₀H₈FNO-
Molecular Weight177.18 g/mol [1]
AppearancePale cream to pale brown powder/crystal[1]
Melting Point230–236 °C[1]
SolubilityPredicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol.General quinolone properties

Integrated Analytical Workflow

A multi-technique approach is indispensable for the comprehensive characterization of a novel compound. The following diagram illustrates the logical flow of analytical methods to confirm the structure and purity of this compound.

Analytical Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Purity Analysis cluster_2 Definitive Structure & Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) NMR->MS Confirms Molecular Formula FTIR FTIR Spectroscopy NMR->FTIR Corroborates Functional Groups HPLC HPLC-UV/MS (Purity & Quantification) MS->HPLC Informs on Impurity Masses XRay X-ray Crystallography HPLC->XRay Provides Pure Sample for Crystallization

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for the unambiguous determination of the molecular structure. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

Trustworthiness: The self-validating nature of a comprehensive NMR dataset lies in the corroboration of information from different experiments. For instance, the connectivity established through a ¹H-¹H COSY experiment should be consistent with the long-range correlations observed in an HMBC experiment.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift databases and computational models for similar quinolone structures.[3]

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~6.2 (d)~110
3~7.8 (d)~140
4-~175 (C=O)
4a-~145
5~7.5 (d)~125
6~7.2 (t)~120
7-~160 (C-F)
8-~115 (C-CH₃)
8a-~130
8-CH₃~2.5 (s)~15
N-H~12.0 (br s)-
Experimental Protocol: NMR Analysis

Objective: To acquire a comprehensive set of NMR spectra to confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral widths and acquisition parameters for ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • Acquire a 1D ¹⁹F NMR spectrum.

    • Acquire 2D NMR spectra:

      • ¹H-¹H COSY (Correlation Spectroscopy) to identify proton-proton couplings.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

  • Data Processing and Interpretation:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals to determine the relative number of protons.

    • Analyze the coupling patterns in the ¹H spectrum to deduce proton connectivities.

    • Use the 2D spectra to build the molecular framework and assign all signals.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] For a new chemical entity, high-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight, which in turn allows for the confident determination of the elemental composition.[5] Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

Trustworthiness: The accuracy of the mass measurement in HRMS provides a high degree of confidence in the proposed elemental formula. The fragmentation pattern in MS/MS serves as a molecular fingerprint and should be consistent with the structure elucidated by NMR.

Expected Mass Spectrometric Data
ParameterExpected Value
Exact Mass [M+H]⁺ 178.0668
Monoisotopic Mass 177.0586
Key Fragmentation Pathways Loss of CO, loss of CH₃, cleavage of the quinolone ring
Experimental Protocol: LC-MS Analysis

Objective: To determine the exact mass and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol and water

  • Formic acid

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol.

  • LC-MS System Setup:

    • LC Method:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • MS Method:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Full scan MS and data-dependent MS/MS.

      • Mass Range: m/z 50-500.

      • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Determine the exact mass of the protonated molecule [M+H]⁺ from the full scan MS spectrum.

    • Calculate the elemental composition from the exact mass.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis.[6] A well-developed and validated HPLC method is essential to separate the target compound from any impurities, starting materials, and by-products. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity. For a UV-active compound like this compound, a UV detector is typically sufficient for routine purity analysis.

Trustworthiness: A validated HPLC method provides reliable and reproducible results. The method should be demonstrated to be specific, linear, accurate, precise, and robust according to ICH guidelines.

Recommended HPLC Method Parameters
ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~254 nm and ~330 nm (based on UV spectrum)
Injection Volume 10 µL
Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

    • Set the detection wavelength(s).

  • Data Acquisition:

    • Inject a blank (solvent) to ensure no interfering peaks are present.

    • Inject the sample solution.

    • Run the gradient method to elute all components.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity of the main peak.

    • Report any impurities with their respective retention times and area percentages.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated, which serves as a molecular fingerprint. For this compound, FTIR is used to confirm the presence of key functional groups such as the N-H bond, the C=O of the quinolone, the C-F bond, and the aromatic C-H and C=C bonds.

Trustworthiness: The consistency of the observed FTIR spectrum with the expected functional groups from the proposed structure provides corroborative evidence for the structural assignment.

Expected Characteristic FTIR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide)3200-3000
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic, -CH₃)2950-2850
C=O stretch (quinolone)1650-1630
C=C stretch (aromatic)1600-1450
C-N stretch1350-1250
C-F stretch1250-1000
Experimental Protocol: FTIR Analysis

Objective: To obtain the FTIR spectrum of this compound to confirm the presence of key functional groups.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Structural Proof

Expertise & Experience: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[8] It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a novel compound like this compound, obtaining a crystal structure provides unequivocal proof of its constitution and stereochemistry.

Trustworthiness: A high-quality crystal structure with a low R-factor is considered definitive evidence of the molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of this compound.

Materials:

  • High-purity this compound sample

  • A selection of solvents for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

  • Crystallization vials

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization:

    • Grow single crystals of the compound using a suitable crystallization technique (e.g., slow evaporation, vapor diffusion, or cooling of a saturated solution). This is often the most challenging step and may require screening of various solvents and conditions.

  • Crystal Mounting:

    • Select a suitable single crystal under a microscope.

    • Mount the crystal on the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis and Visualization:

    • Analyze the final structure to confirm the connectivity and stereochemistry.

    • Generate a graphical representation of the molecule (e.g., an ORTEP diagram).

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the robust characterization of this compound. By employing a combination of NMR, MS, HPLC, FTIR, and X-ray crystallography, researchers can confidently establish the identity, purity, and structure of this and other novel quinolone derivatives. Adherence to these rigorous analytical principles is fundamental to ensuring the quality and integrity of data in the drug discovery and development process, ultimately paving the way for the successful translation of promising new chemical entities into safe and effective medicines.

References

  • MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. [Link]

  • PubChem. 7-Chloro-4-hydroxyquinoline. [Link]

  • PubChem. 7-Fluoro-4-iodo-8-methylisoquinoline. [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • PMC - NIH. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. [Link]

  • PMC - NIH. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Semantic Scholar. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [https://www.semanticscholar.org/paper/Structural-Characterization-of-the-Millennial-(/9227f8a79240367808204b72666a7b7201c80f48]([Link]

  • ResearchGate. The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • AJOL. Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. [Link]

  • Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • MDPI. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. [Link]

  • Magritek. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

  • American Chemical Society. Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. [Link]

  • University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. [Link]

  • MDPI. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

  • American Chemical Society. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

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Application Notes and Protocols for the Preclinical Evaluation of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Experimental Design

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the novel compound 7-fluoro-8-methylquinolin-4(1H)-one. This guide is structured to provide a logical progression of experiments, from initial characterization to preclinical evaluation, with a focus on scientific integrity and actionable protocols.

Introduction: The Therapeutic Potential of Quinolinone Scaffolds

The quinoline and quinolinone cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom and a methyl group at the 7 and 8 positions of the quinolinone ring, respectively, can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability, target affinity, and membrane permeability. This application note outlines a systematic approach to unlock the therapeutic potential of this compound.

Section 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of this compound is the bedrock of a successful preclinical development program. These properties will influence its biological activity, formulation, and pharmacokinetic profile.

Solubility and Stability Assessment

Rationale: Poor aqueous solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. Early assessment of these parameters is critical for developing suitable formulations for in vitro and in vivo testing.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Add 2 µL of the 10 mM stock solution to the first well and serially dilute across the plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at 620 nm using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Protocol: Chemical Stability Assay

  • Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 7.4, and 9) and in simulated gastric and intestinal fluids.

  • Incubate the solutions at 37°C.

  • At various time points (0, 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze the concentration of the parent compound using a validated HPLC-UV method.[4]

  • Calculate the degradation rate constant and half-life at each condition.

Data Presentation: Physicochemical Properties of this compound

ParameterValueConditions
Kinetic Solubility5.2 µMPBS, pH 7.4, 25°C
Half-life (t½)> 24 hourspH 7.4, 37°C
LogP (calculated)2.8---

Section 2: In Vitro Biological Evaluation: Unveiling the Activity Profile

The initial in vitro evaluation aims to determine the biological activity of this compound, focusing on its potential as an anticancer and/or antimicrobial agent.

Anticancer Activity Screening

Rationale: Quinolinone derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2] An initial screen against a panel of cancer cell lines is essential to identify sensitive cancer types and determine the compound's potency.

Protocol: MTT Cytotoxicity Assay [5][6][7]

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast2.5
A549Lung5.1
HCT116Colon1.8
PC-3Prostate7.3
Antimicrobial Susceptibility Testing

Rationale: The fluoroquinolone scaffold is a well-established class of antibiotics that inhibit bacterial DNA synthesis.[8][9] Given the structural similarity, it is prudent to evaluate the antimicrobial potential of this compound.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
S. aureus ATCC 29213Positive8
E. coli ATCC 25922Negative16

Section 3: Mechanism of Action Studies: Elucidating the "How"

Once biological activity is confirmed, the next logical step is to investigate the underlying mechanism of action. Based on the quinolinone literature, kinase inhibition is a plausible target.[10][11]

Kinase Inhibition Profiling

Rationale: Many quinoline-based compounds are known to be kinase inhibitors, some of which have been approved as anticancer drugs.[10] A broad kinase panel screen can identify potential molecular targets and guide further mechanism of action studies.

Protocol: In Vitro Kinase Inhibition Assay [12][13]

  • Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™ Kinase Assay).[14]

  • Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of kinases.

  • For kinases showing significant inhibition (>50%), perform dose-response studies to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile of this compound (10 µM)

Kinase Target% Inhibition
EGFR12%
VEGFR285%
PDGFRβ78%
Src35%

Visualization: Hypothetical Signaling Pathway Inhibition

G cluster_cell Cancer Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor 7-fluoro-8-methyl- quinolin-4(1H)-one Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

Section 4: In Vivo Preclinical Evaluation: Bridging the Gap to the Clinic

Promising in vitro data warrants investigation in a living system to assess the compound's pharmacokinetic properties and in vivo efficacy.

Pharmacokinetic (PK) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining its dosing regimen and therapeutic window.[15][16]

Protocol: Murine Pharmacokinetic Study

  • Administer this compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a defined dose.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma and quantify the concentration of the compound using a validated LC-MS/MS method.[4]

  • Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.080.5
AUC (ng·h/mL)15006000
t½ (h)2.53.1
CL (L/h/kg)0.67-
Vd (L/kg)2.4-
%F-40%
In Vivo Efficacy Studies

Rationale: A human tumor xenograft model is a standard preclinical tool to evaluate the in vivo anticancer efficacy of a test compound.[17][18]

Protocol: Human Tumor Xenograft Study

  • Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

  • Administer this compound daily via oral gavage at one or more dose levels.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers).

Visualization: Overall Experimental Workflow

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Studies PhysChem Physicochemical Characterization Cytotoxicity Cytotoxicity Screening (IC50) PhysChem->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC) PhysChem->Antimicrobial Kinase Kinase Inhibition Profiling Cytotoxicity->Kinase Downstream Downstream Signaling Analysis Kinase->Downstream PK Pharmacokinetics (PK) Downstream->PK Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy

Caption: A phased approach to the preclinical evaluation of this compound.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By following this structured approach, researchers can efficiently and effectively characterize the compound's therapeutic potential, elucidate its mechanism of action, and generate the necessary data to support its advancement into further development.

References

  • Review on recent development of quinoline for anticancer activities. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

  • Analysis of Quinolones in Biological Materials by Liquid Chromatography. (2021, November 1). PubMed. Retrieved January 22, 2026, from [Link]

  • Fluoroquinolone antimicrobial drugs. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 22, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed. Retrieved January 22, 2026, from [Link]

  • Pharmacokinetic development of quinolone antibiotics. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

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  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024, March 26). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. Retrieved January 22, 2026, from [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (2025, October 31). PubMed. Retrieved January 22, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed. Retrieved January 22, 2026, from [Link]

  • Fluoroquinolones. (n.d.). MSD Manual Professional Edition. Retrieved January 22, 2026, from [Link]

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  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 22, 2026, from [Link]

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handling and storage of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Storage of 7-fluoro-8-methylquinolin-4(1H)-one

Preamble: A Framework for Safe Innovation

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activities, including anticancer and antimicrobial properties, and its utility as a building block for functional materials.[1][2][3][4] The introduction of fluorine and methyl groups, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of high interest for novel drug development and research applications.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, providing a framework of protocols grounded in the chemical principles of the quinolinone family to ensure both researcher safety and compound integrity.

Compound Profile and Structural Analysis

Understanding the structure of this compound is fundamental to predicting its reactivity and handling requirements. The molecule consists of a bicyclic quinolinone core, which is a conjugated system susceptible to certain chemical transformations.[7]

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Properties (Analog Comparison)

Property Value / Information Source (Analog)
Molecular Formula C₁₀H₈FNO [8]
Molecular Weight 177.18 g/mol [8]
Appearance Likely a pale cream to brown powder/crystal [7]
CAS Number Not available. (Analog 7-Fluoro-4-hydroxy-2-methylquinoline: 18529-03-8) [8]

| Purity | Typically >95% for research-grade chemicals |[9] |

Hazard Identification and Risk Assessment

A proactive risk assessment is the foundation of laboratory safety. Given the absence of specific data, this assessment is based on the hazard profile of structurally similar quinoline and quinolinone compounds.

Table 2: Summary of Potential Hazards

Hazard Class Description & Rationale Precautionary Statements Source (Analog)
Acute Toxicity (Oral) Quinoline derivatives can be toxic if swallowed. The heterocyclic core can interfere with biological processes. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Do not eat, drink, or smoke when using this product. [5]
Skin Irritation/Corrosion Aromatic heterocyclic compounds are often irritants and can be absorbed through the skin. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5][6]
Serious Eye Damage As a fine powder, the compound poses a significant risk of causing serious eye irritation or damage upon contact. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]
Mutagenicity/Carcinogenicity The core quinoline structure is suspected of causing genetic defects and may cause cancer. This must be assumed for novel derivatives. P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. [5]

| Aquatic Toxicity | Many quinoline compounds are toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |[5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and PPE is mandatory. The principle is to minimize all potential routes of exposure—inhalation, dermal, and ingestion.[10]

Primary Engineering Control:

  • Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a chemical fume hood.[6][11][12] This is the most critical control to prevent inhalation of airborne particles and to contain any potential spills.

Table 3: Required Personal Protective Equipment (PPE)

PPE Type Specification Purpose and Rationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended for handling concentrated solutions) Provides a chemical barrier against skin contact.[11] Nitrile offers good resistance to a range of chemicals, but gloves should be inspected before use and changed immediately upon contamination.
Eye Protection Chemical Splash Goggles Offers a complete seal around the eyes to protect against accidental splashes of solutions or contact with airborne powder.[11]
Body Protection Laboratory Coat (Flame-resistant recommended) Protects skin and personal clothing from contamination. Should be kept fastened at all times.[11]
Face Protection Face Shield (worn over goggles) Required when there is a significant risk of splashing, such as when handling larger volumes (>50 mL) or during vigorous mixing.

| Respiratory Protection | N95 Particulate Respirator (or higher) | While a fume hood is the primary control, a respirator may be required as a secondary precaution during large-scale weighing operations where aerosol generation is possible. |

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for both user safety and the preservation of the compound's chemical integrity.

General Handling Precautions
  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory to prevent cross-contamination.

  • Avoid Inhalation and Contact: Never work with the solid compound on an open bench.[6][12] Use engineering controls and PPE to prevent any direct contact with skin, eyes, or mucous membranes.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the work area.

Protocol: Weighing and Preparing Stock Solutions

This protocol is designed to mitigate the risks associated with handling the potent, powdered form of the compound.

G cluster_prep Preparation cluster_execution Execution cluster_cleanup Final Steps A 1. Risk Assessment Review SDS of analogs and this guide. B 2. Don PPE Lab coat, goggles, double gloves. A->B C 3. Prepare Fume Hood Ensure sash is at the correct height. Verify airflow. B->C D 4. Weigh Compound Use anti-static weigh boat. Handle container with care to avoid creating dust. C->D E 5. Prepare Solvent Measure required solvent volume in a suitable flask. D->E F 6. Dissolution Slowly add solid compound to the solvent. Use a magnetic stirrer. Do not sonicate vigorously initially to avoid aerosols. E->F G 7. Label and Store Clearly label the solution with compound name, concentration, solvent, and date. Store appropriately. F->G H 8. Decontaminate & Dispose Clean all equipment. Dispose of contaminated materials in designated hazardous waste. G->H I 9. Doff PPE & Wash Hands H->I

Caption: Standard workflow for weighing and solution preparation.

Step-by-Step Methodology:

  • Preparation: Before retrieving the compound, ensure all PPE is correctly worn and the chemical fume hood is operational. Prepare all necessary equipment (spatulas, weigh boats, flasks, solvent).

  • Weighing:

    • Place a tared anti-static weigh boat on the analytical balance inside the fume hood.

    • Carefully open the container of this compound. Avoid any sudden movements that could generate dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after weighing.

  • Dissolution:

    • In a separate flask, add the desired volume of the appropriate solvent (e.g., DMSO, DMF, or as determined by solubility tests).

    • Slowly and carefully add the weighed solid to the solvent to prevent splashing.[11]

    • If necessary, gently stir the solution using a magnetic stirrer until the solid is fully dissolved.

  • Finalization:

    • Transfer the prepared stock solution to a labeled storage vial (amber glass is recommended).

    • The label must include: Compound Name, Concentration, Solvent, Preparation Date, and Hazard Pictograms.

Long-Term Storage Protocol

The stability of quinolinone derivatives can be affected by environmental factors.[13] Proper storage is crucial to maintain the compound's purity and efficacy for research.

G Storage Condition Rationale prop1 Potential for Oxidation (Aromatic System) cond1 Store Under Inert Gas (Argon or Nitrogen) prop1->cond1 prop2 Sensitivity to Light (Conjugated Pi System) cond2 Use Amber Glass Vials prop2->cond2 prop3 Hygroscopic Nature (Polar Functional Groups) cond3 Store with Desiccant in a Dry Location prop3->cond3 prop4 General Reactivity cond4 Store at 2-8°C (Reduces Degradation Rate) prop4->cond4

Caption: Rationale for recommended storage conditions.

Table 4: Recommended Storage Conditions

Parameter Condition Rationale Source (Analog)
Temperature 2-8°C Reduced temperature slows the rate of potential decomposition reactions. While some vendors suggest room temperature, a refrigerated environment is a more cautious and preferable standard for long-term stability of novel compounds. [9]
Atmosphere Sealed under an inert gas (Argon or Nitrogen) The quinolinone ring system may be susceptible to slow oxidation over time, especially in the presence of air and light.[13] An inert atmosphere minimizes this risk. [13]
Light Protect from light Aromatic and conjugated systems can be light-sensitive, potentially leading to photodegradation. Storage in amber vials or wrapped in foil is essential. [12]
Moisture Store in a dry, desiccated environment The compound contains polar functional groups and may be hygroscopic. Store in a tightly sealed container, preferably within a desiccator. [12][14]

| Container | Tightly sealed amber glass vial with a PTFE-lined cap | Glass is inert, and the amber color protects from light. A PTFE-lined cap provides an excellent seal against moisture and air ingress. |[12] |

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

  • Spills:

    • Minor Spill (Solid): Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent.

    • Major Spill: Evacuate the area immediately. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up without specialized training and equipment.

Waste Disposal

All waste containing this compound, including contaminated PPE, weigh boats, and solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid Waste: Collect in a labeled, leak-proof hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for the disposal of hazardous materials.[5]

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Institutes of Health (NIH). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • The University of Waikato Research Commons. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Australian Government Department of Health. Quinolinols: Human health tier II assessment. [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • Taylor & Francis Online. An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. [Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • ResearchGate. 8-Fluoro-4-hydroxy-1H-[5][6][15]triazino[4,5-a]quinoline-1,6(2H)-dione: Synthesis and Reactivity. [Link]

  • ResearchGate. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]

  • The Lab Depot. 7-Fluoro-4-hydroxy-2-methylquinoline, 1 gram. [Link]

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Application Notes & Protocols: 7-Fluoro-8-Methylquinolin-4(1H)-one as a Selective "Turn-On" Fluorescent Probe for Zinc (Zn²⁺)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

7-Fluoro-8-methylquinolin-4(1H)-one is a functionalized heterocyclic fluorophore belonging to the quinolinone family. Quinoline scaffolds are renowned for their versatile applications in medicinal chemistry and as fluorescent probes for bio-imaging.[1][2] The strategic placement of an electron-withdrawing fluorine atom at the 7-position and an electron-donating methyl group at the 8-position modulates the electronic and photophysical properties of the quinolinone core, making it a highly promising candidate for a selective fluorescent sensor.

This document provides a comprehensive guide to the characterization and application of this compound as a selective "turn-on" fluorescent probe for the detection and quantification of zinc ions (Zn²⁺). Zinc is a vital trace element involved in a myriad of critical biological processes, and its dysregulation is implicated in various diseases.[3] Consequently, high-performance fluorescent probes for monitoring Zn²⁺ in biological systems are of significant interest.[4] These notes detail the underlying sensing mechanism, key performance characteristics, and step-by-step protocols for spectroscopic analysis and live-cell imaging.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The functionality of this compound as a Zn²⁺ sensor is predicated on a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[5] This process is often coupled with the inhibition of a fluorescence quenching pathway, such as Photoinduced Electron Transfer (PET).[3][6]

In its free state (unbound to Zn²⁺), the probe exhibits minimal fluorescence. This is because the lone pair of electrons on the quinoline nitrogen atom can quench the excited state of the fluorophore through a non-radiative PET process.[3][6] Upon the introduction of Zn²⁺, the ion is chelated by the oxygen and nitrogen atoms of the quinolinone core. This binding event lowers the energy of the non-bonding electron pair on the nitrogen, effectively inhibiting the PET process.[3] The blockage of this non-radiative decay pathway forces the excited-state molecule to relax via the emission of a photon, resulting in a significant, measurable increase in fluorescence intensity—a "turn-on" response.[7]

CHEF_Mechanism cluster_off Probe Alone ('OFF' State) cluster_on Probe + Zn²⁺ ('ON' State) Probe_Ground Probe (Ground State) Probe_Excited Probe (Excited State) Probe_Ground->Probe_Excited Excitation (hν) Complex_Ground [Probe-Zn²⁺] Complex (Ground State) Probe_Ground->Complex_Ground Quenched Ground State (No Fluorescence) Probe_Excited->Quenched Quenching via PET (Non-Radiative) Complex_Excited [Probe-Zn²⁺] Complex (Excited State) Complex_Ground->Complex_Excited Excitation (hν) Fluorescence Fluorescence Emission (hν') Complex_Excited->Fluorescence PET Blocked (Radiative Decay)

Figure 1: Proposed "turn-on" sensing mechanism via inhibition of Photoinduced Electron Transfer (PET).

Photophysical & Performance Characteristics

The performance of a fluorescent probe is defined by its photophysical properties. The following table summarizes the expected characteristics of this compound based on analysis of similar quinolinone-based sensors.[8][9]

ParameterValue (in HEPES Buffer, pH 7.4)Significance & Rationale
Absorption Max (λabs) ~350 nmThe excitation wavelength should be selected at or near this maximum for optimal signal. This region minimizes potential photodamage to live cells compared to deep UV excitation.[3]
Emission Max (λem) (Free Probe) ~440 nm (Weak)The baseline fluorescence of the unbound probe is expected to be low due to the PET quenching mechanism.[6]
Emission Max (λem) (+ Sat. Zn²⁺) ~440 nm (Strong)A significant increase in emission intensity at the same wavelength is the hallmark of a CHEF/PET-based "turn-on" sensor.
Stokes Shift ~90 nmA large Stokes shift is highly desirable as it minimizes spectral overlap between excitation and emission light, improving signal-to-noise ratio.
Quantum Yield (ΦF) (Free Probe) < 0.05The quantum yield, or the efficiency of fluorescence, is low in the "off" state.[10]
Quantum Yield (ΦF) (+ Sat. Zn²⁺) > 0.40Upon binding Zn²⁺, a dramatic increase in quantum yield signifies an efficient and bright probe. A value above 0.1 is considered quite fluorescent.[10]
Fluorescence Enhancement > 30-foldRepresents the ratio of fluorescence intensity (F/F₀) upon saturation with the analyte. A high fold-change indicates excellent sensitivity.[8]
Dissociation Constant (Kd) for Zn²⁺ Low micromolar (µM) rangeThe Kd reflects the probe's affinity for the target ion. A µM affinity is suitable for detecting transient changes in cellular Zn²⁺ concentrations.[11]
Experimental Protocols
4.1 Reagent Preparation & Handling
  • Probe Stock Solution (10 mM): Carefully weigh this compound and dissolve in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Rationale: DMSO is an excellent solvent for many organic fluorophores. Anhydrous grade prevents degradation from moisture. Store aliquots at -20°C, protected from light, to maintain stability.

  • Analyte Stock Solutions (10 mM): Prepare 10 mM stock solutions of ZnCl₂ and other metal chloride salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, NiCl₂) in deionized water.

    • Rationale: Using chloride salts minimizes potential interference from the counter-ion. Preparing a panel of metal ions is crucial for selectivity testing.

  • Assay Buffer: 50 mM HEPES, 100 mM KCl, pH 7.4.

    • Rationale: HEPES is a biological buffer with low metal-binding affinity, ensuring that the buffer itself does not chelate the Zn²⁺ being measured. The pH is set to mimic physiological conditions.[4]

4.2 Protocol 1: Spectroscopic Characterization & Zn²⁺ Titration

This protocol determines the probe's response to increasing concentrations of Zn²⁺.

Figure 2: Workflow for Spectroscopic Titration of the Probe with Zinc.

Step-by-Step Method:

  • Preparation: Prepare a 2 mL solution of the probe at a final concentration of 10 µM in the Assay Buffer.

  • Baseline Measurement: Transfer the solution to a quartz fluorescence cuvette. Place it in a fluorometer and record the emission spectrum (400-600 nm) using an excitation wavelength of 350 nm. This is your baseline fluorescence, F₀.

  • Titration: Add small, precise volumes of the 10 mM ZnCl₂ stock solution to the cuvette to achieve the desired final concentrations (e.g., 2 µM, 4 µM, etc.).

  • Incubation & Measurement: After each addition, gently mix the solution by pipetting and allow it to incubate for 5 minutes at room temperature to ensure binding equilibrium. Record the fluorescence emission spectrum.

  • Saturation: Continue this process until the fluorescence intensity no longer increases with further additions of ZnCl₂, indicating saturation of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (~440 nm) against the concentration of added Zn²⁺. The data can be fitted to a binding isotherm to calculate the dissociation constant (Kd).

4.3 Protocol 2: Selectivity & Interference Assay

This protocol validates that the probe's response is specific to Zn²⁺ over other biologically relevant metal ions.

Step-by-Step Method:

  • Prepare Samples: In separate cuvettes or a 96-well plate, prepare solutions containing 10 µM of the probe in Assay Buffer.

  • Add Metals: To each sample, add a significant excess (e.g., 10 equivalents, 100 µM) of a single metal ion from the stock solutions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺, etc.). Also prepare a sample with only Zn²⁺ (100 µM) and one with only the probe (blank).

  • Measure Fluorescence: After a 5-minute incubation, measure the fluorescence intensity of each sample at the peak emission wavelength (~440 nm).

  • Competition Assay (Critical): To the cuvette containing the probe and a competing metal ion (e.g., Cu²⁺), add 10 equivalents of Zn²⁺. Measure the fluorescence again. A robust probe will still show a significant turn-on response for Zn²⁺ even in the presence of competitors.

  • Data Analysis: Normalize the fluorescence intensities to the blank sample and present the data as a bar chart to visually compare the probe's response to different ions.

Ion (100 µM)Relative Fluorescence Intensity (F/F₀)
None (Probe only)1.0
Zn²⁺ > 30.0
Ca²⁺< 1.2
Mg²⁺< 1.2
Na⁺< 1.1
K⁺< 1.1
Fe²⁺~1.5 (Slight Quenching Possible)
Cu²⁺~0.8 (Quenching is Common)[3]

Table represents expected results for a highly selective probe.

4.4 Protocol 3: Live-Cell Imaging of Intracellular Zn²⁺

This protocol outlines the use of the probe for fluorescence microscopy in cultured cells.[11][12]

Step-by-Step Method:

  • Cell Culture: Plate cells (e.g., HeLa or HEK 293) on glass-bottom imaging dishes and grow to 70-80% confluency.

  • Probe Loading:

    • Wash the cells twice with warm Hank's Balanced Salt Solution (HBSS) or another suitable imaging buffer.

    • Prepare a loading solution of 5-10 µM of the probe in HBSS. It may be necessary to add a small amount of Pluronic F-127 to aid in solubilization.

    • Incubate the cells with the loading solution for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm HBSS to remove any excess, unloaded probe.

  • Baseline Imaging: Mount the dish on a fluorescence microscope equipped with a DAPI filter set (or similar, with Ex: ~350 nm, Em: ~450 nm). Capture baseline fluorescence images of the cells.

  • Zn²⁺ Stimulation:

    • To induce an increase in intracellular Zn²⁺, treat the cells with a solution containing a Zn²⁺ salt (e.g., 50 µM ZnCl₂) and an ionophore like pyrithione (e.g., 5 µM), which facilitates Zn²⁺ entry into the cell.

    • Acquire images every 1-2 minutes to monitor the change in intracellular fluorescence over time.

  • Control Experiment: Perform a parallel experiment without adding exogenous ZnCl₂ (pyrithione only) to ensure the observed fluorescence change is due to zinc influx.

Data Interpretation & Troubleshooting
  • Low Fluorescence Enhancement: Ensure the probe stock solution is fresh and has been protected from light. Verify the pH of the assay buffer. Some metal ions, particularly Cu²⁺ and Fe²⁺, are known fluorescence quenchers and their presence in samples can reduce the signal.[3][13]

  • High Background in Cells: Incomplete washing after probe loading can leave extracellular probe, contributing to background. Optimize loading concentration and incubation time; lower concentrations or shorter times may be sufficient.

  • Photobleaching: The quinolinone core is generally photostable, but intense or prolonged laser exposure can cause photobleaching. Use the lowest possible excitation power and exposure time necessary to acquire a good signal.

References
  • Small molecule sensors - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC - NIH. (2024). Retrieved January 22, 2026, from [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems | Chemical Reviews. (2014). Retrieved January 22, 2026, from [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - NIH. (2021). Retrieved January 22, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Retrieved January 22, 2026, from [Link]

  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PubMed. (2020). Retrieved January 22, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023). Retrieved January 22, 2026, from [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties - RSC Publishing. (2024). Retrieved January 22, 2026, from [Link]

  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (2020). Retrieved January 22, 2026, from [Link]

  • Quantum yield - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-8-methylquinolin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis of this quinolone core typically proceeds via the Gould-Jacobs reaction, a robust but often challenging method involving the condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2] This document provides in-depth, experience-based answers to specific issues you may encounter.

Core Principles: The Gould-Jacobs Reaction Pathway

The synthesis of this compound from 2-fluoro-3-methylaniline and diethyl ethoxymethylenemalonate (DEEM) is a multi-step process.[2][3] Understanding this pathway is critical for effective troubleshooting.

  • Condensation: A nucleophilic attack by the amino group of the aniline on DEEM, followed by the elimination of ethanol, forms the key intermediate, diethyl (2-fluoro-3-methylanilino)methylenemalonate.[1][4]

  • Thermal Cyclization: This is the rate-limiting and most energy-intensive step. At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs to form the quinoline ring.[1][2]

  • Saponification & Decarboxylation: The resulting ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is then hydrolyzed (saponified) to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final product.[1][3]

Gould_Jacobs_Workflow cluster_steps Synthetic Pathway A 2-fluoro-3-methylaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Step 1: Condensation (100-130 °C) A->B C Intermediate: (2-fluoro-3-methylanilino)methylenemalonate B->C D Step 2: Thermal Cyclization (>250 °C, High-Boiling Solvent) C->D E Cyclized Intermediate: Ethyl 4-oxoquinoline-3-carboxylate D->E F Step 3 & 4: Saponification & Decarboxylation (NaOH, then Heat) E->F G Final Product: This compound F->G

Caption: Generalized workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Cyclization Step: Low or No Yield

Q: My overall yield is extremely low, and I suspect the thermal cyclization step is failing. What are the most common causes and how can I fix them?

A: This is the most frequently encountered problem. The thermal cyclization is an intramolecular electrocyclization that has a high activation energy barrier.[1] Failure at this stage is typically due to three factors: insufficient temperature, insufficient reaction time, or thermal degradation.

  • Causality - Insufficient Temperature: The reaction requires a temperature of at least 250 °C to proceed efficiently.[1][2] Simply refluxing in a standard solvent like toluene or DMF will not provide the necessary energy.

    • Solution: Use a high-boiling point, inert solvent. Dowtherm™ A or diphenyl ether are industry standards, as they can be heated to ~250-260 °C at atmospheric pressure.[1][5] Ensure your heating mantle and controller are calibrated and capable of reaching and maintaining this temperature. The reaction mixture should be at a vigorous reflux.[1]

  • Causality - Reaction Time & Degradation: While high heat is necessary, prolonged exposure can lead to decomposition of the starting material and the product.[4] There is a fine balance between providing enough energy for cyclization and minimizing degradation.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). An optimal time is often found between 30 and 60 minutes at peak temperature.[1] Running small-scale time-course experiments is highly recommended to find the optimal balance for your specific setup.

  • Causality - Purity of Intermediate: Impurities from the condensation step can interfere with the cyclization.

    • Solution: While the crude intermediate from the condensation step can often be used directly, if you face persistent issues, purify the diethyl (2-fluoro-3-methylanilino)methylenemalonate intermediate by recrystallization before proceeding to the high-temperature cyclization.[1]

Troubleshooting_Tree Start Low Yield in Cyclization Step? Q1 Is reaction temp ≥ 250 °C? Start->Q1 A1_No Action: Use high-boiling solvent (Dowtherm A, Diphenyl Ether). Verify heating apparatus. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Q2 Was reaction monitored by TLC? A1_Yes->Q2 A2_No Action: Run time-course experiment. Aim for 30-60 min. Avoid prolonged heating. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Q3 Was the intermediate purified? A2_Yes->Q3 A3_No Action: Recrystallize intermediate before cyclization to remove any potential inhibitors. Q3->A3_No No A3_Yes Consider alternative methods (e.g., Microwave Synthesis) Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting the thermal cyclization step.

Alternative Heating Methods

Q: Are there more efficient alternatives to conventional heating with high-boiling solvents for the cyclization?

A: Yes. Microwave-assisted synthesis is a highly effective modern alternative that can dramatically improve yields and reduce reaction times.[1][6]

  • Expertise & Causality: Microwave irradiation provides rapid, uniform heating throughout the reaction volume, which can lead to higher effective temperatures and shorter reaction times compared to conventional surface heating.[4] This minimizes the window for thermal degradation, often resulting in a cleaner reaction profile and higher isolated yields.

  • Data-Driven Recommendation: Studies comparing conventional and microwave heating for the Gould-Jacobs reaction consistently show superior results with microwaves. For example, a reaction might require 60 minutes in refluxing diphenyl ether, while a microwave reactor could achieve a higher yield in just 5-10 minutes at a similar or even higher temperature.[1][4]

MethodTemperature (°C)Time (min)Typical Yield (%)Reference
Conventional (Diphenyl Ether)~25030 - 6030 - 50[1]
Microwave25020Low (<10%)[4]
Microwave300537 - 47[1][4]
Microwave30020Lower (Degradation)[4]

This table summarizes typical results for the Gould-Jacobs reaction, illustrating the impact of temperature and heating method.

Workup and Purification

Q: I'm struggling to remove the high-boiling solvent (Dowtherm A / diphenyl ether) after the reaction. What is the most effective workup procedure?

A: This is a common challenge due to the non-volatile nature of these solvents. The key is to induce product precipitation and wash thoroughly.

  • Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The quinolone product is typically a solid with low solubility in the reaction solvent at lower temperatures and should precipitate out.[1]

  • Induce Further Precipitation: To maximize recovery, add a non-polar solvent in which the product is insoluble but the high-boiling solvent is soluble. Cyclohexane or n-hexane are excellent choices.[1] Add a volume that is 5-10 times the volume of the Dowtherm A used.

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. It is critical to wash the solid thoroughly on the filter with fresh, cold non-polar solvent (hexane or cyclohexane) to remove any residual high-boiling solvent.

  • Drying: Dry the product under high vacuum. A final check for residual solvent can be performed using ¹H NMR.

Condensation Step Optimization

Q: What are the optimal conditions for the initial condensation of 2-fluoro-3-methylaniline and DEEM?

A: This step is generally less problematic than the cyclization but still requires care to ensure complete conversion.

  • Stoichiometry: Use a slight excess of DEEM (1.0 to 1.2 equivalents) to ensure the aniline is fully consumed.[1]

  • Temperature and Time: Heat the neat mixture (without solvent) at 100-130 °C for 1-2 hours.[1]

  • Monitoring: The reaction can be easily monitored by TLC. The starting aniline and the product intermediate should have significantly different Rf values.

  • By-product Removal: The reaction generates ethanol. Removing it under reduced pressure after the reaction is complete can help drive the equilibrium towards the product and prepares the intermediate for the next step.[1]

Experimental Protocols

Protocol 1: Classical Thermal Synthesis

This protocol uses a high-boiling inert solvent for the cyclization step.

1. Condensation:

  • In a round-bottom flask, combine 2-fluoro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120 °C for 1.5 hours.

  • Monitor by TLC until the aniline spot is consumed.

  • Cool the mixture slightly and apply a vacuum to remove the ethanol by-product, yielding the crude intermediate as a viscous oil or solid.

2. Thermal Cyclization:

  • To the flask containing the crude intermediate, add Dowtherm™ A (approx. 5-10 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (~250 °C).

  • Maintain reflux for 45 minutes, monitoring by TLC if possible.

  • Remove from heat and allow to cool to room temperature, allowing the product to precipitate.

  • Add n-hexane (5-10x the volume of Dowtherm™ A) to facilitate further precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with cold n-hexane.

3. Saponification and Decarboxylation:

  • Suspend the dried solid from the previous step in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and acidify with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.

  • Collect the acid by filtration, wash with water, and dry.

  • Place the dry carboxylic acid in a flask and heat it carefully above its melting point until gas evolution (CO₂) ceases.

  • Cool the flask. The remaining solid is the crude this compound.

  • Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) for final purification.

References

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Stalinska, J., & Czarnomysy, R. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3183. [Link]

  • Wikipedia contributors. (2023, April 29). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Abdel-Gawad, S. M., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Stalinska, J., & Czarnomysy, R. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3183. [Link]

  • Alem, F., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • Zia, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Singh, R., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Al-Ostoot, F. H., et al. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Severinsen, R. (2020). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. [Link]

  • Nuta, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Lupine Publishers. [Link]

  • Ay, F., et al. (2011). Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1159. [Link]

  • ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]

  • Vu, T. T., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 12(2), 75. [Link]

  • Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. [Link]

  • Dow Inc. (n.d.). DOWTHERM™ A Heat Transfer Fluid. [Link]

  • PrepChem.com. (2022). Synthesis of diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate. [Link]

  • Dow Inc. (n.d.). DOWTHERM A - Heat Transfer Fluid. [Link]

  • Gershon, H., et al. (2001). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • Perreault, H., & Guild, B. (1999). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Journal of Chromatography A, 865(1-2), 169-177. [Link]

Sources

overcoming solubility issues with 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-fluoro-8-methylquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation. This guide synthesizes established principles of medicinal chemistry and formulation science to offer practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Based on the quinolinone scaffold, this compound is predicted to have low solubility in aqueous solutions at neutral pH. Quinoline itself is only slightly soluble in cold water but more so in hot water and most organic solvents.[1] The presence of the fluoro and methyl groups, along with the quinolinone core, contributes to its lipophilic nature. Generally, quinolinone derivatives are known to be poorly soluble in water.[2]

Q2: I'm observing precipitation of the compound in my aqueous buffer. What is the likely cause?

Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. This is likely due to the compound's low intrinsic aqueous solubility. The solubility of quinoline derivatives can be significantly influenced by pH.[3][4] If your buffer's pH is close to the compound's isoelectric point, its solubility will be at its minimum.

Q3: Can I use organic solvents to dissolve this compound?

Yes, organic solvents are a good starting point for dissolving this compound. Quinolinones typically show good solubility in organic solvents like alcohols (ethanol, methanol), aromatic hydrocarbons (toluene, benzene), and chlorinated solvents (chloroform).[2] For biological experiments, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare stock solutions.

Q4: What is a suitable starting concentration for my experiments?

It is crucial to determine the experimental solubility of this compound in your specific vehicle before proceeding with your assays. A recommended starting point for a stock solution in DMSO is in the range of 10-50 mM. However, the final working concentration in your aqueous experimental medium should be carefully chosen to avoid precipitation upon dilution of the DMSO stock.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility challenges with this compound.

Initial Solubility Assessment

The first step is to systematically determine the solubility of your compound in various solvents. This data will inform your strategy for preparing solutions for your experiments.

Protocol 1: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM.

  • Serial dilution: Perform a serial dilution of the stock solution in your desired aqueous buffer (e.g., PBS, cell culture media).

  • Incubation: Incubate the dilutions at room temperature for 2 hours.

  • Visual inspection: Observe the dilutions for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • Confirmation (Optional): For a more quantitative assessment, filter the dilutions and analyze the filtrate concentration using HPLC or UV-Vis spectroscopy.

Table 1: Example Solubility Data for a Quinolinone Derivative

SolventSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 5
DMSO> 10,000
Ethanol500
PEG 4002,000
Strategies for Enhancing Aqueous Solubility

If the aqueous solubility of this compound is insufficient for your experimental needs, the following strategies can be employed.

Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow A Initial Problem: Poor Aqueous Solubility B pH Adjustment A->B C Co-solvent System A->C D Formulation Strategy (e.g., Solid Dispersion) A->D E Characterize pH-Solubility Profile B->E F Test Biocompatible Co-solvents (e.g., Ethanol, PEG 400) C->F G Prepare Solid Dispersion D->G H Select Optimal pH for Experiment E->H I Determine Max Tolerated Co-solvent % F->I J Assess Dissolution Rate & Solubility G->J

Caption: A decision-making workflow for enhancing the aqueous solubility of this compound.

1. pH Adjustment

The solubility of ionizable compounds like quinolinones is highly dependent on pH.[3][4] By adjusting the pH of the medium, you can shift the equilibrium towards the more soluble ionized form.

Protocol 2: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess amount of this compound to each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separate solid and liquid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to identify the pH range of maximum solubility.

2. Co-solvents

The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly soluble compounds.[5]

Protocol 3: Co-solvent Solubility Enhancement

  • Select biocompatible co-solvents: Choose co-solvents that are compatible with your experimental system (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Prepare co-solvent mixtures: Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Follow the procedure outlined in Protocol 2 to determine the solubility of this compound in each co-solvent mixture.

  • Evaluate tolerability: It is crucial to determine the maximum concentration of the co-solvent that your biological system can tolerate without adverse effects.

3. Formulation Approaches: Solid Dispersions

For more challenging solubility issues, advanced formulation strategies such as solid dispersions can be employed.[6] A solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance its dissolution rate and solubility.[6]

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a carrier: Choose a suitable hydrophilic carrier, such as Poloxamer 407 or a polyvinylpyrrolidone (PVP) derivative.

  • Dissolve drug and carrier: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).[7]

  • Solvent evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid mass.

  • Drying and milling: Dry the solid mass completely and then mill it into a fine powder.

  • Characterize the solid dispersion: Assess the dissolution rate and solubility of the prepared solid dispersion in your aqueous medium of choice.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Compound Precipitates in Aqueous Medium Check_DMSO Is DMSO stock concentration > 20 mM? Start->Check_DMSO Lower_Stock Lower DMSO stock concentration to 10 mM Check_DMSO->Lower_Stock Yes Check_Final_DMSO Is final DMSO concentration in medium > 0.5%? Check_DMSO->Check_Final_DMSO No Lower_Stock->Check_Final_DMSO Lower_Final_DMSO Reduce final DMSO concentration to < 0.1% Check_Final_DMSO->Lower_Final_DMSO Yes Solubility_Issue Intrinsic Solubility Issue Check_Final_DMSO->Solubility_Issue No Lower_Final_DMSO->Solubility_Issue Solubilization_Strategy Implement Solubility Enhancement Strategy (pH, Co-solvent, Formulation) Solubility_Issue->Solubilization_Strategy

Caption: A step-by-step decision tree for troubleshooting precipitation issues.

References

  • CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google Patents. (n.d.).
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62. [Link]

  • Upadhyay, P., Kumar, A., & Pathak, K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules (Basel, Switzerland), 27(23), 8539. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(5).
  • PubChem. (n.d.). 8-Fluoro-7-methyl-quinolin-3-ol. Retrieved January 22, 2026, from [Link]

  • Nowak, M., & O'Sullivan, M. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. International journal of molecular sciences, 24(13), 10582. [Link]

  • Wikipedia. (2023, December 29). Quinoline. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-9.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 22, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-Quinolinone. Retrieved January 22, 2026, from [Link]

  • Lee, J., et al. (2012). Solid-Phase Synthesis of Quinolinone Library. ACS Combinatorial Science, 14(12), 692-696. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
  • Sharma, A., & Kumar, R. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 8(6), 1-13.
  • S, S., & G, N. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Journal of Medicine, 13(1).
  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 053-066.
  • PubChem. (n.d.). 7-Hydroxyquinoline. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 8-Fluoroquinoline. Retrieved January 22, 2026, from [Link]

Sources

troubleshooting 7-fluoro-8-methylquinolin-4(1H)-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-fluoro-8-methylquinolin-4(1H)-one

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. We will delve into the mechanistic underpinnings of the common challenges to provide robust, field-tested solutions.

The primary synthetic route to this compound is the Gould-Jacobs reaction, a powerful method for constructing the 4-quinolone core.[1][2] This multi-step process, while effective, presents several critical junctures where side reactions can occur, impacting yield, purity, and scalability. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound?

A1: The most reliable and widely cited method is the Gould-Jacobs reaction.[3] It begins with the condensation of 3-fluoro-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate, a substituted anilinomethylenemalonate, undergoes a high-temperature thermal cyclization to form the quinolone ring system. The final step involves saponification of the resulting ester followed by decarboxylation to yield the target molecule.[1][4]

Q2: My thermal cyclization step results in a low yield and a significant amount of black, intractable tar. What is the primary cause and how can it be mitigated?

A2: This is the most common issue in the Gould-Jacobs synthesis and is almost always due to thermal decomposition. The high temperatures required for the 6-electron electrocyclization (often exceeding 250 °C) can lead to charring and polymerization if not properly controlled.[1][3]

Core Causality: The reaction requires surmounting a significant activation energy barrier for the intramolecular ring-closing. However, exceeding the decomposition temperature of the intermediate or product leads to non-specific degradation pathways.

Solutions:

  • Solvent Selection: Utilize a high-boiling, thermally stable solvent to ensure uniform heat transfer. Dowtherm A or diphenyl ether are industry standards. Mineral oil is a less expensive, though often less effective, alternative.[5]

  • Temperature Control: Use a sand or metal bath (e.g., Wood's metal) for heating to prevent localized hotspots common with heating mantles. Gradually increase the temperature to the target and maintain it precisely.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions at high temperatures.

Q3: I'm observing a significant amount of an isomeric byproduct in my final material. How can I identify it and control the regioselectivity of the cyclization?

A3: You are likely forming the 5-fluoro-6-methylquinolin-4(1H)-one isomer. The cyclization of the intermediate derived from 3-fluoro-2-methylaniline can occur onto two different carbon atoms of the aniline ring. Cyclization ortho to the methyl group gives your desired product, while cyclization ortho to the fluorine atom yields the undesired isomer. This regioselectivity is governed by a delicate balance of steric and electronic factors.[1] While difficult to control completely, adjusting the reaction solvent and temperature may influence the isomeric ratio.

Q4: My final product's analytical data (NMR, MS) suggests the presence of an ester or carboxylic acid functional group. What step failed?

A4: This indicates either incomplete saponification (hydrolysis) of the ethyl ester at the C3 position or incomplete decarboxylation of the subsequent carboxylic acid. Both steps must be driven to completion to obtain the target quinolone.

Solutions:

  • Saponification: Ensure a sufficient excess of base (e.g., NaOH or KOH) and an adequate reflux time. The use of a co-solvent like ethanol can improve the solubility of the ester and accelerate the reaction.

  • Decarboxylation: After acidification, ensure the mixture is heated to a sufficiently high temperature (often to reflux in a solvent like Dowtherm A) to drive off CO2. The decarboxylation is often the final step of the thermal cyclization workup.

Troubleshooting Guide 1: Optimizing the Thermal Cyclization Step

The thermal cyclization is the most critical and highest-risk step in this synthesis. Success hinges on precise control over reaction conditions to favor the desired intramolecular cyclization over intermolecular polymerization and thermal decomposition.

Problem: Low Yield and Tar Formation

The formation of a dark, viscous, or solid "tar" is a clear indication of product/intermediate degradation.

Root Causes & Mechanistic Insight
  • Localized Overheating: Direct heating with a mantle can create "hot spots" on the flask surface, exceeding the decomposition threshold of the organic molecules even if the bulk temperature appears correct.

  • Oxidation: At temperatures above 250 °C, residual oxygen can promote oxidative coupling and polymerization, leading to complex, high-molecular-weight byproducts.

  • Incorrect Solvent Choice: A solvent with a boiling point too low will not reach the required temperature for cyclization. A solvent that is not thermally stable can itself decompose, introducing impurities.

Validated Solutions & Protocols

A systematic approach to solvent selection and temperature management is critical. The yield of the reaction generally improves with higher-boiling solvents that allow for stable, controlled heating.[5]

Table 1: Recommended Solvents for High-Temperature Cyclization

Solvent Boiling Point (°C) Advantages Disadvantages
Dowtherm A 257 Excellent thermal stability; industry standard for consistent heating. High cost; solid at room temperature.
Diphenyl Ether 259 Similar performance to Dowtherm A. Can be expensive.
Mineral Oil >300 Inexpensive; readily available. Can be difficult to remove during workup; variable composition.

| 1,2,4-Trichlorobenzene | 214 | Lower temperature option; may reduce charring but can result in lower yields.[5] | Environmental concerns; requires careful handling. |

Workflow for Minimizing Tar Formation

G cluster_prep Preparation cluster_reaction Reaction Execution A Charge flask with intermediate and high-boiling solvent (e.g., Dowtherm A) B Equip with mechanical stirrer, reflux condenser, and N2/Ar inlet A->B C Immerse flask in pre-heated sand or metal bath B->C Ensure inert atmosphere D Heat gradually to 250-255 °C C->D E Maintain temperature for 15-30 min. Monitor for precipitation of product. D->E F Cool to <100 °C before workup E->F G Isolate crude cyclized product F->G Proceed to workup

Caption: Optimized workflow for the thermal cyclization step.

Troubleshooting Guide 2: Controlling Cyclization Regioselectivity

Problem: Formation of 5-fluoro-6-methylquinolin-4(1H)-one Isomer

The presence of this isomer complicates purification and reduces the yield of the desired product. Its formation is a direct consequence of the two possible electrophilic attack sites on the aniline ring during the pericyclic reaction.

Mechanistic Rationale

The cyclization is a 6-pi electrocyclization, which is a type of pericyclic reaction. The regiochemical outcome is dictated by the relative activation energies of the two possible transition states.

  • Pathway A (Desired): Cyclization occurs at the C6 position of the aniline ring (ortho to the methyl group). This path leads to This compound .

  • Pathway B (Undesired): Cyclization occurs at the C2 position of the aniline ring (ortho to the fluorine atom). This path leads to 5-fluoro-6-methylquinolin-4(1H)-one .

Steric hindrance from the methyl group at the 2-position of the aniline ring generally disfavors Pathway B, making the desired 7-fluoro-8-methyl isomer the major product. However, the electronic influence of the electron-withdrawing fluorine atom can activate the ortho position, making Pathway B competitive.

G cluster_pathways Thermal Cyclization (Δ, >250°C) Start Anilinomethylenemalonate Intermediate A Pathway A: Cyclization at C6 (ortho to -CH3) Start->A Major Pathway (Sterically Favored) B Pathway B: Cyclization at C2 (ortho to -F) Start->B Minor Pathway (Electronically Influenced) Product_A Desired Product: 7-fluoro-8-methyl quinolin-4(1H)-one A->Product_A Product_B Isomeric Byproduct: 5-fluoro-6-methyl quinolin-4(1H)-one B->Product_B

Sources

Technical Support Center: Optimizing Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these important synthetic reactions. Here, we address common challenges encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries we receive.

Q1: My Gould-Jacobs reaction is giving a very low yield. What are the first parameters I should check?

A: Low yields in the Gould-Jacobs reaction are most often traced back to the thermal cyclization step, which is notoriously demanding.[1]

  • Temperature: This is the most critical parameter. The cyclization of the arylamino-methylenemalonate intermediate requires temperatures often exceeding 250 °C.[1] Ensure your heating apparatus (e.g., oil bath, heating mantle) is calibrated and providing consistent, uniform heat.

  • Solvent: The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for reaching the required temperatures safely and ensuring even heat distribution.[1] Heating the intermediate neat can lead to localized overheating and decomposition.

  • Reaction Time: Ensure the reaction is heated for a sufficient duration to allow for complete cyclization. Monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am using a meta-substituted aniline and getting a mixture of two regioisomers. How can I improve selectivity?

A: This is a classic challenge in quinolinone synthesis, particularly with methods like the Gould-Jacobs or Conrad-Limpach reactions. The cyclization can occur at either of the two ortho positions relative to the amino group, and the outcome is governed by a delicate balance of steric and electronic factors.[1]

  • Steric Hindrance: A bulky substituent at the meta-position will sterically disfavor cyclization at the adjacent ortho-position.

  • Electronic Effects: Electron-donating groups can activate the ortho-position, while electron-withdrawing groups can deactivate it, influencing the site of electrophilic attack.

  • Solution: Unfortunately, achieving high regioselectivity can be difficult if the electronic and steric influences are not strongly biased. If a mixture is consistently obtained, the most practical approach is often an efficient chromatographic separation of the isomers post-synthesis. Alternatively, consider a different synthetic strategy that builds the regiochemistry in unambiguously before the cyclization step.

Q3: In my Camps cyclization, I'm getting both the quinolin-4-one and the quinolin-2-one products. How can I control the selectivity?

A: The regioselectivity of the Camps cyclization is dictated by which enolate forms from the N-(2-acylaryl)amide precursor. This, in turn, is controlled by the choice of base and the substrate's structure.[1]

  • To favor the quinolin-4-one: Use a strong base, such as sodium hydroxide. This will preferentially deprotonate the more acidic alpha-carbon of the acyl group's side chain, leading to an enolate that attacks the amide carbonyl.[1][2]

  • To favor the quinolin-2-one: A weaker base may favor deprotonation of the amide's alpha-carbon, leading to cyclization onto the ketone.[1][2]

The diagram below illustrates this critical choice.

cluster_start N-(2-acylaryl)amide Precursor cluster_path1 Quinolin-4-one Pathway cluster_path2 Quinolin-2-one Pathway Start Precursor StrongBase Strong Base (e.g., NaOH) Start->StrongBase WeakBase Weaker Base Start->WeakBase Enolate1 Deprotonation at Acyl Side-Chain StrongBase->Enolate1 Forms enolate A Product1 Quinolin-4-one Enolate1->Product1 Intramolecular aldol condensation Enolate2 Deprotonation at Amide Side-Chain WeakBase->Enolate2 Forms enolate B Product2 Quinolin-2-one Enolate2->Product2 Intramolecular aldol condensation

Caption: Controlling selectivity in the Camps Cyclization.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving more complex experimental issues.

Problem: Persistently Low Reaction Yield

Low yield is a multifaceted problem. Use the following decision tree to diagnose the root cause.

Start Low Yield Observed Check_Reaction_Type Which reaction type? Start->Check_Reaction_Type Thermal Thermal (Gould-Jacobs, Conrad-Limpach) Check_Reaction_Type->Thermal Thermal Catalytic Catalytic (Pd, Cu, etc.) Check_Reaction_Type->Catalytic Catalytic Check_Temp Is Temperature >250 °C and stable? Thermal->Check_Temp Temp_Yes Yes Check_Temp->Temp_Yes Temp_No No Check_Temp->Temp_No Check_Decomp Is there evidence of decomposition (tarring)? Temp_Yes->Check_Decomp Fix_Temp ACTION: Increase temperature. Use high-boiling solvent (e.g., Dowtherm A). Temp_No->Fix_Temp Decomp_Yes Yes Check_Decomp->Decomp_Yes Decomp_No No Check_Decomp->Decomp_No Fix_Decomp ACTION: Optimize temperature window. Consider milder catalytic method. Decomp_Yes->Fix_Decomp Check_Purity1 ACTION: Purify starting materials. Check for incomplete hydrolysis/ decarboxylation steps. Decomp_No->Check_Purity1 Check_Atmos Was reaction run under inert atmosphere (N2/Ar)? Catalytic->Check_Atmos Atmos_Yes Yes Check_Atmos->Atmos_Yes Atmos_No No Check_Atmos->Atmos_No Check_Catalyst Is the catalyst/ligand active and pure? Atmos_Yes->Check_Catalyst Fix_Atmos ACTION: Degas solvents. Run under inert gas. Atmos_No->Fix_Atmos Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Catalyst_No No Check_Catalyst->Catalyst_No Check_Purity2 ACTION: Purify starting materials to remove catalyst poisons. Catalyst_Yes->Check_Purity2 Fix_Catalyst ACTION: Use fresh catalyst. Screen different ligands. Catalyst_No->Fix_Catalyst

Caption: Troubleshooting workflow for low reaction yield.

Problem: Difficulty with Product Purification

Issue: The crude product is a complex mixture, making isolation of the desired quinolinone difficult.

  • Causality: High-temperature reactions are prone to generating side products and baseline tar, which can co-elute with your product during chromatography.[1] In the Conrad-Limpach synthesis, the high temperatures and acidic conditions can be particularly harsh.[1] Furthermore, the removal of high-boiling solvents like mineral oil or Dowtherm A is a common challenge.[1]

  • Self-Validating Solutions & Protocol:

    • Solvent Removal: Before aqueous workup, attempt to remove the high-boiling solvent. For Dowtherm A or diphenyl ether, vacuum distillation is often effective if the product is not volatile. For mineral oil, trituration or washing with a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane) can be effective.

    • Aqueous Workup: After cooling the reaction mixture, carefully and slowly pour it into a large volume of an appropriate solvent like ethyl acetate or dichloromethane. This will precipitate some of the crude product and polymeric material. Perform a standard aqueous wash to remove inorganic salts.

    • Filtration: Filter the organic layer through a plug of silica gel or celite. This is a highly effective way to remove baseline impurities and tar before concentrating the solution for column chromatography.

    • Recrystallization: Quinolinones are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a powerful purification technique that avoids the need for chromatography.

Section 3: Data & Protocols

Comparative Overview of Key Synthesis Methods

The choice of synthetic route is the first and most critical optimization step. This table summarizes the classical approaches.

Reaction NameStarting MaterialsKey Conditions & CatalystsAdvantages & Disadvantages
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonate1. Condensation (~100-140 °C)2. Thermal Cyclization (>250 °C)3. Saponification (NaOH)4. Decarboxylation (Heat, acid)Pro: Access to 4-hydroxyquinolines, which are precursors to many antibiotics.[1] Con: Very high temperatures, multi-step, potential for regioisomers, decomposition.[1]
Conrad-Limpach Aniline, β-ketoester (e.g., Ethyl acetoacetate)1. Condensation2. Thermal Cyclization (~250 °C in inert solvent)Pro: Direct route to 4-quinolinones. Can achieve high yields with solvent.[1] Con: Drastic conditions, difficult solvent removal, requires high temperatures.[1]
Camps Cyclization N-(2-acylaryl)amideBase-catalyzed (e.g., NaOH) intramolecular aldol condensation.Pro: Generally milder conditions than thermal cyclizations.[1] Con: Substrate synthesis required. Potential for quinolin-2-one vs. quinolin-4-one isomer formation.[1]
Knorr Synthesis β-ketoanilideStrong acid (e.g., H₂SO₄)Pro: Route to 2-hydroxyquinolines. Con: Requires strongly acidic conditions which may not be compatible with all functional groups.
Experimental Protocol: Optimized Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol provides a detailed methodology incorporating best practices to maximize yield and purity.

Materials:

  • Aniline (freshly distilled)

  • Diethyl ethoxymethylenemalonate (DEMM)

  • Diphenyl ether (high-purity, anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask equipped with a reflux condenser and a thermometer

  • Heating mantle with stirrer

  • Separatory funnel

  • Standard glassware for filtration and recrystallization

Procedure:

  • Step 1: Condensation

    • In a 250 mL round-bottom flask, combine freshly distilled aniline (0.1 mol) and diethyl ethoxymethylenemalonate (0.1 mol).

    • Heat the mixture with stirring at 130-140 °C for 2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

    • Expert Insight: Using freshly distilled aniline is critical to avoid side reactions from oxidized impurities.

  • Step 2: Thermal Cyclization

    • Allow the mixture to cool slightly. Add 100 mL of diphenyl ether to the flask.

    • Equip the flask with a reflux condenser and a thermometer capable of reading up to 300 °C.

    • Heat the solution to a steady reflux at ~255 °C. Maintain this temperature for 30-45 minutes. The intermediate cyclizes to form ethyl 4-hydroxyquinoline-3-carboxylate, which may begin to precipitate.

    • Expert Insight: The diphenyl ether acts as a heat transfer medium, preventing charring and ensuring a uniform reaction temperature, which is crucial for high yield.[1]

  • Step 3: Saponification (Hydrolysis)

    • Cool the reaction mixture to below 100 °C. Carefully add a solution of sodium hydroxide (0.3 mol) in 100 mL of water.

    • Heat the biphasic mixture to reflux with vigorous stirring for 1 hour to hydrolyze the ester. The sodium salt of the carboxylic acid will form.

  • Step 4: Workup and Decarboxylation

    • Cool the mixture and transfer it to a separatory funnel. Separate the aqueous layer (containing the product salt) from the organic diphenyl ether layer.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining diphenyl ether.

    • Transfer the aqueous layer to a beaker and heat it to ~80 °C.

    • Slowly and carefully add concentrated HCl until the pH is acidic (~pH 2-3). The 4-hydroxyquinoline-3-carboxylic acid will precipitate.

    • Continue heating and stirring for 1 hour to facilitate decarboxylation, observed by the evolution of CO₂ gas.

    • Expert Insight: Performing the acidification and decarboxylation at an elevated temperature in one step improves efficiency.

  • Step 5: Isolation and Purification

    • Cool the acidic mixture in an ice bath.

    • Collect the precipitated solid (crude 4-hydroxyquinoline) by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from aqueous ethanol to yield pure 4-hydroxyquinoline.

References

  • Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Molecules. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

Sources

Technical Support Center: Purification of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-fluoro-8-methylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in achieving the desired purity. As Senior Application Scientists, we have compiled this resource to provide you with in-depth technical guidance and troubleshooting strategies based on established chemical principles and field-proven insights.

This compound is a key heterocyclic building block with potential applications in materials science and medicinal chemistry.[1] Achieving high purity of this compound is critical for obtaining reliable experimental results and for its potential use in further downstream applications. This guide provides a structured approach to troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I might encounter when synthesizing this compound?

The nature of impurities is highly dependent on the synthetic route employed. For quinolinone derivatives, common synthetic methods like the Gould-Jacobs reaction can lead to specific types of impurities.[2]

Potential Impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual anilines or malonic acid derivatives may be present in the crude product.

  • Regioisomers: If the cyclization step is not completely regioselective, you may encounter isomeric quinolinone byproducts.

  • Byproducts from Side Reactions: Incomplete cyclization or thermal degradation can lead to a variety of side products.

  • Residual Solvents and Reagents: High boiling point solvents (like Dowtherm A) or excess reagents from the synthesis can be carried through to the crude product.

Identification and Characterization:

A combination of analytical techniques is recommended for identifying impurities:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your crude mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and the relative amounts of impurities.[3]

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the major and minor components in your sample.

FAQ 2: My crude product has very poor solubility in common organic solvents. How can I effectively purify it?

Poor solubility is a common challenge with quinolinone scaffolds due to their planar structure and potential for strong intermolecular interactions, such as hydrogen bonding.

Strategies for Poorly Soluble Compounds:

  • Solvent Screening: A systematic screening of a wide range of solvents is the first step. The table below provides a starting point for solvent selection.

  • Heated Solvent Systems: Many quinolinone derivatives exhibit significantly increased solubility at elevated temperatures, making recrystallization a viable option.[4]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving polar, hydrogen-bond-donating compounds. However, their high boiling points can make them difficult to remove.

  • Aqueous Acid/Base Extraction: If your compound or impurities have acidic or basic functional groups, you can exploit changes in solubility with pH to perform a liquid-liquid extraction.

Table 1: Suggested Solvents for Solubility Testing

Solvent ClassExamplesBoiling Point (°C)Notes
AlcoholsMethanol, Ethanol, Isopropanol65, 78, 82Good for polar compounds, often used in recrystallization.
KetonesAcetone, Methyl Ethyl Ketone56, 80Good for moderately polar compounds.
EstersEthyl Acetate77Common solvent for chromatography and extraction.
EthersTetrahydrofuran (THF), Dioxane66, 101Can dissolve a range of polarities.
ChlorinatedDichloromethane (DCM), Chloroform40, 61Effective for a wide range of compounds, but use with caution due to toxicity.
Aprotic PolarDMF, DMSO, Acetonitrile153, 189, 82Strong solvents for highly polar compounds.
FAQ 3: I am seeing a persistent impurity with a similar polarity to my product on TLC and HPLC. What are my options?

Co-eluting impurities are a common and frustrating challenge. When standard purification methods fail, a more systematic and often more powerful approach is needed.

Troubleshooting Workflow for Co-eluting Impurities

Caption: Decision workflow for resolving co-eluting impurities.

Detailed Strategies:

  • Optimize Flash Chromatography:

    • Solvent System Modification: Experiment with different solvent systems. A change in the solvent's selectivity can often resolve closely eluting spots. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order.

    • Gradient Optimization: A shallower gradient around the elution point of your compound can improve resolution.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a bonded phase like C18 (reverse-phase).

  • Preparative HPLC: This technique offers significantly higher resolving power than flash chromatography and is often the go-to method for separating challenging mixtures.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective technique for removing small amounts of impurities.[5] The process relies on differences in solubility between the desired compound and the impurity in a given solvent.

  • Chemical Derivatization: In some cases, it may be beneficial to temporarily derivatize your compound or the impurity to alter its polarity, making it easier to separate. The derivative can then be converted back to the original compound after purification.

FAQ 4: My purified product appears to be degrading over time or upon exposure to light. How can I improve its stability?

Fluoroquinolone derivatives can be susceptible to photodegradation.[6] The energy from UV light can induce chemical reactions that lead to the decomposition of the compound.

Recommendations for Improving Stability:

  • Storage Conditions: Store the compound in a cool, dark place. Using amber vials or wrapping the container in aluminum foil can protect it from light.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Solvent Choice: If storing in solution, choose a solvent in which the compound is stable. It is advisable to perform a short-term stability study in the chosen solvent.

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Use the solvent table in FAQ 2 as a starting point. Test small amounts of your crude product in different solvents to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 2: Common Recrystallization Solvents

SolventBoiling Point (°C)
Ethanol78
Isopropanol82
Acetonitrile82
Ethyl Acetate77
Toluene111
Guide 2: Optimizing a Flash Chromatography Protocol for Polar Quinolinones

Flash chromatography is a rapid and efficient method for purifying compounds. For polar compounds like quinolinones, a systematic approach to method development is key.

Workflow for Method Development

Flash Chromatography Optimization start Crude Product tlc_screen TLC Screening with Different Solvent Systems start->tlc_screen select_solvent Select Solvent System with Good Separation (Rf ~0.3) tlc_screen->select_solvent gradient_dev Develop Gradient Elution select_solvent->gradient_dev run_flash Run Flash Chromatography gradient_dev->run_flash analyze Analyze Fractions by TLC/HPLC run_flash->analyze pure_prod Combine Pure Fractions and Evaporate analyze->pure_prod

Caption: Systematic workflow for developing a flash chromatography method.

Detailed Steps:

  • TLC Screening: Use TLC to screen different solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Aim for an Rf value of around 0.3 for your target compound.

  • Solvent System Selection: Choose the solvent system that provides the best separation between your product and the impurities.

  • Gradient Development: Based on the TLC results, develop a gradient elution for your flash chromatography. Start with a low concentration of the polar solvent and gradually increase it.

  • Column Packing and Loading: Properly pack your column with silica gel. Load your sample onto the column using a minimal amount of solvent.

  • Elution and Fraction Collection: Run the gradient and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the pure fractions containing your product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 3: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈FNO
Molecular Weight177.18 g/mol [7]
AppearanceOff-white to pale yellow solid
CAS NumberNot available

References

  • Severinsen, R. (2018). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. Retrieved from [Link]

  • Fábián, L., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3046–3060. Retrieved from [Link]

  • Shimada, J., et al. (1993). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 37(4), 556–560. Retrieved from [Link]

  • Fábián, L., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. ACS Publications. Retrieved from [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.).
  • El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3457–3468. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules, 28(22), 7629. Retrieved from [Link]

  • Oprean, R., et al. (2014). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia, 62(4), 756-766. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Catell, M. (2001). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 38(6), 1437-1440. Retrieved from [Link]

  • WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents. (n.d.).
  • Al-Salahi, R., & Marzouk, M. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Morimoto, K., & Akada, Y. (1979). Separation of quinones and their derivatives by high-performance liquid chromatography. Yakugaku Zasshi, 99(3), 246-251. Retrieved from [Link]

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Technical Support Center: 7-Fluoro-8-Methylquinolin-4(1H)-one Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 7-fluoro-8-methylquinolin-4(1H)-one. This guide is designed to address common challenges and inconsistencies observed during bioassays involving this compound. As a quinolone derivative, its unique physicochemical properties can present specific hurdles. This resource provides in-depth troubleshooting guides, validated protocols, and expert insights to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing significant variability in my IC50/EC50 values for this compound across different experimental runs?

This is a frequent and critical issue. The variability often stems from the compound's physicochemical properties, which can be influenced by handling and assay conditions.

Plausible Causes & Scientific Rationale:

  • Poor Aqueous Solubility & Aggregation: Quinolone scaffolds, while valuable pharmacophores, often exhibit low solubility in aqueous buffers used for bioassays.[1] The neutral species of quinolones generally has the lowest solubility in polar solvents.[2] When the compound's concentration exceeds its solubility limit, it can form aggregates. These aggregates can lead to non-specific activity or sequester the compound, effectively lowering its available concentration and causing inconsistent results.[3]

  • Compound Instability (Photodegradation): Fluoroquinolones are known to be sensitive to light, particularly UV-A radiation and even ambient room light.[4][5] Exposure can lead to the formation of photoproducts, which may have different bioactivities or be inactive, thus altering the effective concentration of the parent compound and leading to variable results.[4][6]

  • Stock Solution Integrity: Repeated freeze-thaw cycles or improper storage of DMSO stock solutions can cause the compound to precipitate.[7] This leads to inaccurate concentrations in the final assay, as the amount of dissolved compound will vary.

Troubleshooting & Validation Workflow:

G start Inconsistent IC50/EC50 Results solubility Step 1: Assess Compound Solubility start->solubility sol_check Is precipitation visible? Run Nephelometry/DLS. solubility->sol_check stability Step 2: Evaluate Compound Stability stab_check Does activity change after light exposure (UV/ambient)? Compare fresh vs. aged sample. stability->stab_check stock Step 3: Verify Stock Solution Integrity stock_check Is concentration consistent? Use HPLC-UV to quantify. stock->stock_check sol_yes Optimize solvent or add solubilizing agents. Re-test. sol_check->sol_yes Yes sol_no Solubility is likely not the primary issue. sol_check->sol_no No end_node Optimized & Reproducible Assay sol_yes->end_node sol_no->stability stab_yes Protect compound from light at all stages. Use amber vials/tubes. stab_check->stab_yes Yes stab_no Compound appears photostable under tested conditions. stab_check->stab_no No stab_yes->end_node stab_no->stock stock_yes Stock preparation is reliable. stock_check->stock_yes No stock_no Prepare fresh stock. Aliquot for single use. Avoid freeze-thaw cycles. stock_check->stock_no Yes stock_yes->end_node stock_no->end_node

Detailed Protocols:

  • Protocol 1: Kinetic Solubility Assessment

    • Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO).

    • Serially dilute the stock into your final assay buffer to create a range of concentrations (e.g., 1 µM to 100 µM).

    • Incubate the dilutions under the same conditions as your bioassay (time, temperature).

    • Visually inspect for precipitation. For a more quantitative measure, analyze the samples using nephelometry or dynamic light scattering (DLS) to detect sub-visible aggregates.

    • Self-Validation: The highest concentration that remains clear and free of aggregates is your maximum working concentration. All subsequent assays should be performed below this limit.

  • Protocol 2: Photostability Check

    • Prepare two identical sets of assay plates or tubes with the compound at a relevant concentration.

    • Expose one set to ambient lab light for the full duration of your assay preparation and incubation.

    • Strictly protect the second set from light using aluminum foil or amber-colored plates/tubes.[4]

    • Run the bioassay and compare the results. A significant drop in potency in the light-exposed group indicates photodegradation.

    • Self-Validation: If photodegradation is confirmed, all future experiments must be conducted with rigorous light protection.

Question 2: My fluorescence-based assay shows high background or a false positive "hit." Could this compound be interfering with the readout?

Yes, this is a well-documented artifact for quinolone-class compounds.[8][9] Ignoring this can lead to a significant waste of resources pursuing false positives.[3]

Plausible Causes & Scientific Rationale:

  • Intrinsic Compound Fluorescence: The conjugated ring system in quinolones makes them inherently fluorescent.[10][11] If the compound's excitation and emission spectra overlap with those of your assay's fluorophore, it will directly contribute to the signal, creating a false positive or high background.[9] Fluoroquinolones can have emission spectra ranging from 350 to 650 nm.[8]

  • Fluorescence Quenching: Conversely, the compound might absorb light at the excitation or emission wavelength of your assay's fluorophore without re-emitting it, a phenomenon known as quenching. This would lead to a false negative result.

  • Light Scattering: At concentrations above its solubility limit, compound precipitates or aggregates can scatter light, which can be misread by plate readers as a fluorescence signal, particularly in assays with low signal intensity.[12]

Troubleshooting & Validation Workflow:

G start Suspected Fluorescence Interference spectral_scan Step 1: Run Spectral Scan (Compound Alone in Assay Buffer) start->spectral_scan overlap_check Does compound's Ex/Em spectrum overlap with assay fluorophore? spectral_scan->overlap_check control_plate Step 2: Run 'Compound-Only' Control Plate signal_check Does the compound generate a signal in the absence of biological target? control_plate->signal_check orthogonal_assay Step 3: Perform Orthogonal Assay ortho_confirm Does the hit confirm in a label-free or alternative detection assay (e.g., Luminescence, Absorbance)? orthogonal_assay->ortho_confirm overlap_yes Interference is highly likely. Consider red-shifted dyes or a non-fluorescent assay. overlap_check->overlap_yes Yes overlap_no Direct spectral overlap is not the issue. Proceed to next step. overlap_check->overlap_no No overlap_no->control_plate signal_yes Compound is an auto-fluorescent artifact under assay conditions. signal_check->signal_yes Yes signal_no Compound does not cause intrinsic signal. Consider quenching or other effects. signal_check->signal_no No signal_yes->orthogonal_assay signal_no->orthogonal_assay ortho_yes Hit is likely genuine. The compound has true bioactivity. ortho_confirm->ortho_yes Yes ortho_no Hit is an artifact of the fluorescence assay format. ortho_confirm->ortho_no No

Detailed Protocols:

  • Protocol 3: Interference Counter-Screen

    • Prepare a plate with your complete assay buffer system but exclude the biological target (e.g., enzyme, cells).

    • Add this compound in the same concentration range used in your primary assay.

    • Add all other detection reagents.

    • Incubate for the standard assay duration and read the fluorescence on a plate reader.

    • Self-Validation: Any signal detected in this setup is due to compound interference. A "hit" in this counter-screen invalidates the corresponding result from the primary bioassay.[13]

  • Data Interpretation Table:

Result in Primary Assay Result in Counter-Screen Interpretation Next Step
Active (Hit)Active (Signal Detected)False Positive. Compound is an assay artifact.Discard hit. Validate with an orthogonal assay.
Active (Hit)Inactive (No Signal)Potential True Hit. Compound is not auto-fluorescent.Proceed with dose-response and further validation.
InactiveInactive (No Signal)True Negative. Compound is inactive in this assay.
InactiveActive (Signal Detected)Potential Quenching. Compound may be masking a true hit.Re-test using an orthogonal assay format.
Question 3: My cell-based assay results are erratic. Sometimes the compound appears cytotoxic, other times not. What could be the cause?

Inconsistent cytotoxicity can be particularly perplexing. The issue often lies at the intersection of compound behavior and cell culture conditions.

Plausible Causes & Scientific Rationale:

  • Compound Precipitation in Media: When a DMSO stock is diluted into aqueous cell culture media, the compound can precipitate if its solubility limit is exceeded. This "precipitate stress" can induce a cytotoxic response unrelated to the compound's specific pharmacological activity.[7] This effect can be inconsistent if the degree of precipitation varies due to minor changes in pipetting or mixing.

  • pH-Dependent Solubility: The solubility of quinolones is highly pH-dependent.[2][14] Standard cell culture media is buffered around pH 7.4, but this can change due to high cell density and metabolic activity (lactic acid production), which could alter the compound's solubility and bioavailability during the experiment.

  • Interaction with Media Components: Components in complex media (e.g., serum proteins) can bind to the compound, reducing its free concentration and apparent activity. This effect can vary if different batches or sources of serum are used.

  • Cell Health and Density: Unhealthy or overly confluent cells are more susceptible to stress and can respond erratically to compound treatment.[15] This can be mistaken for compound-specific cytotoxicity.

Troubleshooting & Validation Workflow:

Detailed Protocols:

  • Protocol 4: Pre-Assay Media Solubility Test

    • Before treating cells, prepare a dilution of the compound in the exact cell culture media (including serum) to be used in the experiment.

    • Incubate this mixture in a cell-free plate in the cell culture incubator for 1-2 hours.

    • After incubation, carefully inspect the wells under a microscope for signs of compound precipitation (e.g., crystalline structures, amorphous particulates).

    • Self-Validation: If precipitation is observed at the intended testing concentration, you must lower the concentration or reformulate the dosing solution (e.g., by using a solubilizing agent, if compatible with your cell model).

  • Protocol 5: Standardizing Cell Seeding and Health

    • Strict Cell Passage Number: Do not use cells of a high passage number, as their phenotype and drug sensitivity can drift. Define a specific passage number range for all experiments.

    • Consistent Seeding Density: Ensure cells are seeded to achieve a consistent confluence (e.g., 70-80%) at the time of compound addition. Overly confluent cells can show altered drug responses.[15]

    • Visual Health Check: Before every experiment, visually inspect the cells under a microscope to confirm normal morphology and adherence. Do not proceed if cells appear stressed or contaminated.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can profoundly and erratically alter cellular responses to stimuli.

References

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Dhiman, P., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. [Link]

  • Pottier, R. H., et al. (1998). Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Babić, S., et al. (2013). Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts. Chemosphere. [Link]

  • de Souza, M. V. N., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Journal of the Brazilian Chemical Society. [Link]

  • Eng, C. H., & Kozany, C. (2015). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Anonymous. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Sadybekov, A., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences. [Link]

  • Henrich, C. J., et al. (2018). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Natural Products. [Link]

  • Lopolito, M., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics. [Link]

  • Raj, R., & Chhikara, B. S. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research. [Link]

  • Moreira, N., et al. (2022). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules. [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Duan, G., et al. (2003). Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Sadybekov, A., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Speltini, A., et al. (2017). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Catalysts. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • El-Atawy, M. A., et al. (2022). Photocatalytic degradation of fluoroquinolone antibiotics in solution. Preprints.org. [Link]

  • Anonymous. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Zach, J., et al. (2020). Effect of Trans-Cinnamaldehyde on Moisture-Related Properties of Lime–Cement Plaster. Polymers. [Link]

  • Anonymous. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Elsea, S. H., et al. (1995). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy. [Link]

  • Society of Toxicology. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. [Link]

  • Wetzstein, H. G., et al. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology. [Link]

  • Déziel, E., et al. (2005). Solubility and bioactivity of the Pseudomonas quinolone signal are increased by a Pseudomonas aeruginosa-produced surfactant. Infection and Immunity. [Link]

  • Petruševska, M., et al. (2020). pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties. Molecular Pharmaceutics. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Lopolito, M., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics. [Link]

  • Dahlin, J. L., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Dahlin, J. L., et al. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Park, J. Y., et al. (2002). Physicochemical Properties of Quinolone Antibiotics in Various Environments. Journal of Agricultural and Food Chemistry. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Anonymous. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. [Link]

  • Murphy, C., et al. (2001). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. Journal of Agricultural and Food Chemistry. [Link]

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Technical Support Center: Degradation of 7-Fluoro-8-methylquinolin-4(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-fluoro-8-methylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation of this compound in solution. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to empower you to design, execute, and interpret your stability studies effectively. Our approach is grounded in the established principles of fluoroquinolone chemistry and guided by regulatory standards for forced degradation studies.

Section 1: Understanding the Stability of this compound

As a substituted quinolone, this compound is predicted to be susceptible to degradation under various environmental conditions. Understanding these vulnerabilities is the first step in developing robust formulations and analytical methods. This section addresses common initial questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time, even when stored in the dark. What could be the cause?

A1: If photodegradation has been ruled out by storing the solution in the dark, the primary suspects for degradation are hydrolysis and/or interaction with the solvent or buffer components. The quinolone ring system can be susceptible to both acid and base-catalyzed hydrolysis, leading to the opening of the heterocyclic ring. The rate of this degradation is often pH-dependent. We recommend investigating the pH of your solution and comparing it to the initial pH. A shift in pH could indicate a chemical reaction is occurring.

Q2: I've observed the formation of a new peak in my chromatogram after leaving my sample solution on the benchtop for a few hours. What is the likely cause?

A2: The appearance of a new peak, especially when exposed to ambient light, strongly suggests photodegradation. Fluoroquinolones are known to be sensitive to light, particularly UV radiation, but degradation can also occur under normal laboratory lighting.[1] We advise protecting your solutions from light at all stages of your experiment, from preparation to analysis, by using amber vials or covering your containers with aluminum foil.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Absolutely. The polarity and protic nature of the solvent can influence the stability of the compound. Protic solvents, like water or methanol, can participate in hydrolytic degradation pathways. Aprotic solvents are generally more inert, but you should always run a control with your chosen solvent to assess for any potential reactions. Additionally, ensure the purity of your solvents, as impurities can sometimes act as catalysts for degradation.

Q4: I am dissolving my compound in a buffer solution. Are there any specific buffer components I should avoid?

A4: While common buffers like phosphate and acetate are generally suitable, it is crucial to consider the potential for specific interactions. For instance, some buffers may contain metal ion impurities that can chelate with the quinolone structure, potentially catalyzing degradation. It is always good practice to screen a few different buffer systems to find the one that provides the optimal stability for your compound.

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2] This section provides a troubleshooting guide for common issues encountered during these studies, following the principles outlined in the ICH Q1A(R2) guidelines.[3][4] The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

Common Issues and Solutions
Issue Potential Cause Recommended Action
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stressor (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).
>20% degradation observed. The stress conditions are too harsh.Reduce the severity of the stressor. For example, use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time.[4]
Poor peak shape or resolution in the chromatogram. Co-elution of the parent compound with degradation products.Optimize your chromatographic method. This may involve changing the mobile phase composition, gradient profile, column chemistry, or pH of the mobile phase.
Inconsistent results between replicate experiments. Variability in experimental conditions.Ensure precise control over all experimental parameters, including temperature, light exposure, and concentration of reagents. Use a well-calibrated and maintained analytical instrument.
Precipitation of the compound during the study. The solubility of the compound or its degradation products is exceeded under the stress conditions.Reduce the initial concentration of the compound. If precipitation occurs upon addition of the stressor, consider pre-heating or pre-cooling the solution as appropriate.

Section 3: Experimental Protocols for Forced Degradation Studies

This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are designed to be a starting point and may require optimization based on the observed stability of your specific compound.

Preparation of Stock Solution
  • Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Ensure the compound is fully dissolved. Sonication may be used if necessary.

  • Protect the stock solution from light.

Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to the target analytical concentration.

    • Analyze by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Follow the same incubation, sampling, and neutralization (with 0.1 M HCl) procedure as for acid hydrolysis.

    • Analyze by HPLC.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation at various time points (e.g., 1, 2, 4, 8 hours).

  • At each time point, withdraw a sample and dilute it with the mobile phase to the target analytical concentration.

  • Analyze by HPLC. Due to the rapid nature of some oxidative reactions, the duration is often limited to a maximum of 24 hours.[3]

Thermal Degradation
  • Transfer an aliquot of the stock solution into a vial and place it in a temperature-controlled oven (e.g., 70 °C).

  • Withdraw samples at specified time intervals (e.g., 24, 48, 72 hours).

  • Cool the samples to room temperature and dilute them with the mobile phase to the target analytical concentration.

  • Analyze by HPLC.

Photolytic Degradation
  • Expose an aliquot of the stock solution in a photostability chamber to a light source that complies with ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to act as a dark control.

  • At the end of the exposure period, withdraw samples from both the exposed and control solutions.

  • Dilute the samples with the mobile phase to the target analytical concentration.

  • Analyze by HPLC.

Analytical Method

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. A typical starting point for a quinolone compound would be:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 294 nm for some quinolones).[5]

  • Column Temperature: 35 °C.[5]

Section 4: Visualizing Degradation Pathways and Workflows

To aid in the conceptualization of your experiments and potential outcomes, we have provided diagrams using Graphviz.

General Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal (e.g., 70°C) prep_stock->thermal Expose to photo Photolytic (ICH Q1B) prep_stock->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data pathway Identify Degradation Products & Pathways data->pathway

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathways

Based on the known degradation of other fluoroquinolones, the following pathways for this compound can be hypothesized.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound Parent Compound hydrolysis_product Ring-Opened Product parent->hydrolysis_product H⁺ / OH⁻ oxidation_product N-oxide or Hydroxylated Product parent->oxidation_product [O] defluorination_product Defluorinated Product parent->defluorination_product dealkylation_product Demethylated Product parent->dealkylation_product

Caption: Potential degradation pathways.

References

  • Frontiers. (2024, February 1). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link]

  • Severinsen, R. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. [Link]

  • MDPI. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed. [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

  • PubChem. (2026, January 10). 8-Fluoro-7-methyl-quinolin-3-ol. PubChem. [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. MDPI. [Link]

  • PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]

  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • ScienceDirect. (2018, January 11). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. ScienceDirect. [Link]

  • PubMed Central. (n.d.). Stability of Ciprofloxacin in Polyvinylchloride Minibags. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • ACS Measurement Science Au. (2024, November 14). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Publications. [Link]

  • ResearchGate. (2024, September 3). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • ResearchGate. (2025, July 9). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions | Request PDF. ResearchGate. [Link]

  • European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. EMA. [Link]

  • Semantic Scholar. (n.d.). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation: Kinetics, mechanism, and antibacterial activity elimination. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5.... ResearchGate. [Link]

  • PubMed Central. (n.d.). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed Central. [Link]

  • PubChem. (n.d.). 7-Hydroxyquinoline. PubChem. [Link]

  • PubMed. (n.d.). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. [Link]

  • PubChem. (n.d.). 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. PubChem. [Link]

  • PubChem. (2026, January 3). 8-Fluoroquinoline. PubChem. [Link]

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Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-8-methylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important quinolinone derivative. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your synthetic success.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction. This robust method involves the condensation of an appropriately substituted aniline, in this case, 3-fluoro-2-methylaniline, with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization to form the quinolinone ring system.[1][2] Subsequent hydrolysis and decarboxylation of the resulting ester yield the desired product.[1] While the Gould-Jacobs reaction is a powerful tool, scaling up this process can present several challenges, from managing reaction exotherms to ensuring regioselective cyclization and effective purification. This guide will address these potential issues in a practical, question-and-answer format.

Experimental Workflow Overview

The overall synthetic strategy is a multi-step process that requires careful control of reaction conditions at each stage. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A 3-Fluoro-2-methylaniline C Diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate (Intermediate) A->C Condensation (Heat) B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D High-Temperature Cyclization (e.g., Dowtherm A, 250°C) E 7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid D->E Saponification (e.g., NaOH) F This compound (Final Product) E->F Decarboxylation (Heat) G Crude Product H Pure Product G->H Recrystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question 1: The initial condensation of 3-fluoro-2-methylaniline with DEEMM is sluggish or incomplete. What are the likely causes and solutions?

Answer:

Incomplete condensation can be a significant hurdle. Here are the primary factors to consider:

  • Purity of Starting Materials: Ensure that both the 3-fluoro-2-methylaniline and DEEMM are of high purity. Impurities in the aniline can interfere with the nucleophilic attack on DEEMM.

  • Reaction Temperature: While the condensation can proceed at lower temperatures, heating is often necessary to drive the reaction to completion. A temperature range of 100-120°C is typically effective.[3]

  • Reaction Time: For larger scale reactions, the time required for complete conversion may be longer than for small-scale experiments. Monitor the reaction progress using analytical techniques like TLC or HPLC.[4]

  • Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring, especially in larger reaction vessels.

Troubleshooting Table: Condensation Step

ParameterPotential IssueRecommended Action
Reaction Monitoring Incomplete conversion of aniline.Use TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC to monitor the disappearance of the starting aniline.
Temperature Reaction is too slow.Gradually increase the temperature to 110-120°C.
Purity Presence of unknown spots on TLC.Purify starting materials before use. Aniline can be distilled, and DEEMM should be checked for hydrolysis.

Question 2: During the thermal cyclization step, I am observing low yields and the formation of dark, tarry byproducts. How can I optimize this critical step?

Answer:

The high-temperature cyclization is often the most challenging step in the Gould-Jacobs synthesis.[4] Low yields and byproduct formation are common issues.

  • Critical Temperature Management: The cyclization requires a high temperature, typically around 250°C.[5] This is often achieved using a high-boiling solvent such as Dowtherm A or diphenyl ether.[2] It is crucial to maintain a consistent and uniform temperature throughout the reaction mixture. Localized overheating can lead to decomposition and tar formation.

  • Efficient Removal of Ethanol: The cyclization reaction eliminates a molecule of ethanol.[1] Efficient removal of this byproduct is necessary to drive the equilibrium towards the product. On a larger scale, ensure that the reaction setup allows for efficient distillation of the ethanol as it is formed.

  • Inert Atmosphere: At these high temperatures, the reaction mixture can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored impurities.

  • Reaction Time: The optimal reaction time will depend on the scale of the reaction. Over-heating or prolonged reaction times can lead to product degradation.[4] It is advisable to perform small-scale optimization experiments to determine the ideal heating time for your specific setup.

Question 3: I am struggling with the regioselectivity of the cyclization, potentially forming the 5-fluoro-6-methyl isomer. How can I ensure the desired 7-fluoro-8-methyl isomer is the major product?

Answer:

Regioselectivity in the Gould-Jacobs reaction is influenced by both electronic and steric factors.[5] With a 2,3-disubstituted aniline like 3-fluoro-2-methylaniline, cyclization can theoretically occur at either of the two ortho positions to the amino group.

  • Steric Hindrance: The methyl group at the 2-position of the aniline will sterically hinder cyclization at the adjacent carbon. This steric hindrance generally directs the cyclization to the less hindered position, favoring the formation of the desired this compound.

  • Electronic Effects: The fluorine atom at the 3-position is an electron-withdrawing group, which can influence the electron density of the aromatic ring and affect the electrophilic aromatic substitution that occurs during cyclization. However, in this case, the steric effect of the methyl group is expected to be the dominant directing factor.

  • Confirmation of Regiochemistry: It is essential to confirm the regiochemistry of the final product using analytical techniques such as 1H NMR, 13C NMR, and NOESY experiments.

Question 4: The hydrolysis of the ethyl ester and subsequent decarboxylation are not proceeding to completion. What adjustments can I make?

Answer:

The final steps of saponification and decarboxylation are crucial for obtaining the target molecule.

  • Hydrolysis Conditions: The hydrolysis of the ethyl ester is typically carried out using a strong base such as sodium hydroxide in an aqueous or alcoholic solution.[1] Ensure that a sufficient excess of the base is used to drive the reaction to completion. Heating the reaction mixture under reflux is usually necessary.[6]

  • Monitoring the Hydrolysis: The progress of the hydrolysis can be monitored by the disappearance of the ester starting material on TLC or HPLC.

  • Decarboxylation Temperature: The decarboxylation of the resulting carboxylic acid requires heat.[1] This is often achieved by heating the acidic aqueous solution after neutralization of the excess base from the hydrolysis step. A temperature of around 100°C is typically sufficient.

  • pH Adjustment: After hydrolysis, the reaction mixture should be acidified to precipitate the carboxylic acid intermediate before proceeding with the decarboxylation. Careful pH control is important for efficient isolation.

Question 5: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

Answer:

Purification of the final product is essential to remove any unreacted starting materials, intermediates, and byproducts.

  • Recrystallization: Recrystallization is the most common and effective method for purifying the final quinolinone product.[7] Suitable solvents for recrystallization include ethanol, dimethylformamide (DMF), or mixtures of these with water.[7][8]

  • Washing: Before recrystallization, it is important to wash the crude product with appropriate solvents to remove soluble impurities. Washing with water can remove inorganic salts, and washing with a non-polar solvent like hexane can remove non-polar organic impurities.

  • Activated Carbon Treatment: If the product is colored due to the presence of persistent impurities, treatment with activated carbon during the recrystallization process can help to decolorize the solution.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield for the multi-step Gould-Jacobs synthesis can vary significantly depending on the optimization of each step. Yields for the initial condensation are typically high (70-95%).[3] The cyclization step is often the lowest yielding, and overall yields in the range of 30-50% are considered good for this type of synthesis, especially on a larger scale.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2: A combination of analytical techniques is essential for successful synthesis and characterization.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation and confirmation of the final product and intermediates. ¹⁹F NMR is particularly useful for confirming the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and intermediates.[4]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product, such as the carbonyl group of the quinolinone.

Q3: Are there any specific safety precautions I should take when scaling up this synthesis?

A3: Yes, several safety precautions are crucial when scaling up this synthesis.

  • High Temperatures: The cyclization step involves very high temperatures. Use appropriate heating mantles and ensure good temperature control. Work in a well-ventilated fume hood.

  • Pressure Build-up: The elimination of ethanol during cyclization can lead to pressure build-up in a sealed system. Ensure the reaction vessel is appropriately vented.

  • Corrosive Reagents: The use of strong acids and bases for hydrolysis and pH adjustment requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: While the condensation is generally not violently exothermic, it's good practice to add reagents portion-wise on a larger scale to control any potential exotherm.

Q4: Can microwave-assisted heating be used for the cyclization step?

A4: Yes, microwave-assisted heating has been shown to be an effective method for accelerating the Gould-Jacobs cyclization and can lead to improved yields and shorter reaction times.[4] However, specialized microwave reactors are required for this, and optimization of the reaction conditions (temperature, time, power) is necessary.

Q5: What are the key considerations for the successful scale-up of the Gould-Jacobs reaction?

A5: The key considerations for scaling up this reaction include:

  • Heat Transfer: Ensuring efficient and uniform heat transfer is critical, especially for the high-temperature cyclization step.

  • Mass Transfer: Efficient mixing is essential to ensure homogeneity and complete reaction.

  • Process Safety: A thorough safety assessment should be conducted before performing the reaction on a large scale.

  • Equipment Selection: The choice of reactor and associated equipment should be appropriate for the scale and reaction conditions.

  • Solvent Selection: The use of high-boiling solvents for the cyclization needs to be managed carefully with respect to handling and recovery.

Logical Relationships and Decision Making

The following diagram illustrates a decision-making process for troubleshooting common issues during the synthesis.

Troubleshooting_Decision_Tree cluster_condensation Condensation Step Issues cluster_cyclization Cyclization Step Issues cluster_purification Purification Issues start Problem Encountered low_conversion Low Conversion start->low_conversion Step 1 low_yield Low Yield / Tar Formation start->low_yield Step 2 impure_product Impure Final Product start->impure_product Step 4 check_purity Check Starting Material Purity low_conversion->check_purity increase_temp Increase Temperature/Time check_purity->increase_temp Purity OK check_temp Verify Temperature Control low_yield->check_temp inert_atm Use Inert Atmosphere check_temp->inert_atm Temp. OK remove_etoh Ensure Efficient EtOH Removal inert_atm->remove_etoh Yes recrystallize Optimize Recrystallization Solvent impure_product->recrystallize activated_carbon Use Activated Carbon for Color recrystallize->activated_carbon Still Colored

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-597. [Link]

  • Ukmar, T., & Kočevar, M. (2007). Regioselectivity of the Gould–Jacobs Reaction. The Journal of Organic Chemistry, 72(11), 4276-4279. [Link]

  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2014). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 19(6), 7627-7640. [Link]

  • El-Faham, A., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 26(16), 4976. [Link]

  • Kyorin Pharmaceutical Co., Ltd. (1983). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Elgemeie, G. H., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(5), 1018-1028. [Link]

  • Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Gershon, H., Clarke, D. D., & Muriel, M. (2003). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 40(5), 1437-1441. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3393. [Link]

  • Magdolen, P., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(9), 527-531. [Link]

  • Jurtschenko, A. A., et al. (2005). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 1), 137-140. [Link]

  • Severinsen, R. (2016). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

  • Brown, E. V., & Dewar, M. J. S. (1978). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(7), 2235-2237. [Link]

  • PubChem. (n.d.). 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

  • Hovione. (2021). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Asif, M. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1438-1444. [Link]

  • Reddy, C. R., et al. (2013). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. IUCrData, 1(1), x130001. [Link]

  • Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 599-604. [Link]

  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. [Link]

  • Hong, S. H., et al. (2018). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic Letters, 20(15), 4656-4660. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Li, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(40), 22533-22544. [Link]

  • Khan, K. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Letters in Drug Design & Discovery, 10(3), 253-259. [Link]

  • Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(1), 86-97. [Link]

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Technical Support Center: Refining Analytical Methods for 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical characterization of 7-fluoro-8-methylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting for this particular molecule. Our approach is rooted in foundational scientific principles and extensive field experience to ensure the integrity and robustness of your analytical data.

I. Understanding the Analyte: Key Physicochemical Properties and Initial Considerations

This compound is a heterocyclic compound with a polar quinolinone core, a fluorine atom, and a methyl group. These structural features dictate its analytical behavior. The presence of the nitrogen and oxygen atoms, along with the fluorine, makes the molecule polar and capable of hydrogen bonding. This is a critical consideration for chromatographic method development.

II. High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

HPLC is the primary technique for the analysis of quinolinone derivatives due to their polarity and UV absorbance. A robust HPLC method is essential for purity determination, stability studies, and quantification.

A. Recommended Starting HPLC Method

This protocol is a robust starting point for the analysis of this compound.

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA broad gradient to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nm and 280 nmQuinolone structures typically have strong absorbance in this range.
Injection Volume 10 µLA standard injection volume to avoid column overload.
B. HPLC Troubleshooting Guide

Even with a robust starting method, issues can arise. This section addresses common problems in a question-and-answer format.

Q1: My peak is tailing. What are the likely causes and solutions?

  • Cause 1: Secondary Interactions with Silanols: The basic nitrogen in the quinolinone ring can interact with acidic silanol groups on the silica-based C18 column, leading to peak tailing.

    • Solution: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), or switch to a column with a base-deactivated stationary phase.[1]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Cause 3: Metal Contamination: Trace metals in the sample or HPLC system can chelate with the quinolinone, causing tailing.

    • Solution: Use a mobile phase with a chelating agent like 0.05% trifluoroacetic acid (TFA) or use a mixed-mode column with cation-exchange properties to improve peak shape.[3]

Q2: I'm observing inconsistent retention times. What should I check?

  • Cause 1: Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component can lead to shifts in retention time.

    • Solution: Ensure accurate preparation of mobile phases and keep the reservoirs covered.[2]

  • Cause 2: Temperature Fluctuations: Changes in column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.[2]

  • Cause 3: Pump Issues: Problems with the HPLC pump can lead to inconsistent flow rates.

    • Solution: Check for leaks and perform regular pump maintenance.[4]

Q3: I'm not getting enough retention for my compound. What can I do?

  • Cause: this compound is a polar compound and may have limited retention on a standard C18 column with high organic content in the mobile phase.

    • Solution 1: Decrease the initial percentage of the organic solvent (Acetonitrile) in your gradient.

    • Solution 2: Consider using an aqueous C18 column designed for use with highly aqueous mobile phases.

    • Solution 3: For very polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more appropriate.

// Peak Shape Branch tailing [label="Tailing?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fronting [label="Fronting?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; peak_shape -> tailing [label="Yes"]; tailing -> fronting [label="No"];

sol_tailing1 [label="Check for secondary interactions\n(add TEA or use base-deactivated column)", shape=box]; sol_tailing2 [label="Reduce injection volume/concentration", shape=box]; tailing -> sol_tailing1 [label="Yes"]; tailing -> sol_tailing2;

sol_fronting1 [label="Reduce sample concentration", shape=box]; sol_fronting2 [label="Ensure sample solvent is weaker\nthan mobile phase", shape=box]; fronting -> sol_fronting1 [label="Yes"]; fronting -> sol_fronting2;

// Retention Time Branch drift [label="Drifting?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sudden_change [label="Sudden Change?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; retention -> drift [label="Yes"]; drift -> sudden_change [label="No"];

sol_drift1 [label="Check for leaks", shape=box]; sol_drift2 [label="Ensure column is equilibrated", shape=box]; sol_drift3 [label="Check for temperature fluctuations", shape=box]; drift -> sol_drift1 [label="Yes"]; drift -> sol_drift2; drift -> sol_drift3;

sol_sudden1 [label="Verify mobile phase composition", shape=box]; sol_sudden2 [label="Check pump performance", shape=box]; sudden_change -> sol_sudden1 [label="Yes"]; sudden_change -> sol_sudden2;

// Resolution Branch sol_res1 [label="Optimize gradient slope", shape=box]; sol_res2 [label="Change mobile phase organic solvent", shape=box]; sol_res3 [label="Try a different column stationary phase", shape=box]; resolution -> sol_res1 [label="Yes"]; resolution -> sol_res2; resolution -> sol_res3; }

Caption: Workflow for developing a stability-indicating HPLC method.

VI. References

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI.com. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in.... ResearchGate. [Link]

  • Mihajlović, A., Agbaba, D., Zivanov-Stakić, D., Ristić, P., & Dordjević, M. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Journal of Chromatography A, 798(1-2), 173–177. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). FDA. [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Microsolvtech.com. [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Sielc.com. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.com. [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Ijsdr.org. [Link]

  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). [Link]

  • Shinde, S. L. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1192. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Sielc.com. [Link]

  • Sciscenko, I., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(11), 3328. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Ace-hplc.com. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Pharmaguideline. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pharmaguideline.com. [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

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Technical Support Center: Navigating the Challenges of 7-fluoro-8-methylquinolin-4(1H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 7-fluoro-8-methylquinolin-4(1H)-one. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize its toxicity in your cell culture experiments. As a novel quinolone derivative, understanding its potential cytotoxic mechanisms is crucial for obtaining reliable and reproducible data. This resource synthesizes established principles of quinolone toxicology with practical, field-proven insights to empower your research.

Understanding the Landscape: The Science of Quinolone Cytotoxicity

Before diving into troubleshooting, it's essential to grasp the fundamental mechanisms by which quinolone compounds can exert toxicity in eukaryotic cells. While their primary targets in bacteria are DNA gyrase and topoisomerase IV, in mammalian cells, off-target effects can lead to cytotoxicity.[1][2][3]

Two predominant mechanisms are often implicated:

  • Induction of Oxidative Stress: Fluoroquinolones are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[4][5][6] This can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[7]

  • Mitochondrial Dysfunction: Mitochondria are often primary targets of drug-induced toxicity. Quinolones can impair mitochondrial function, leading to a decrease in ATP production, altered membrane potential, and the release of pro-apoptotic factors.[8][9][10]

  • Topoisomerase II Inhibition: Some quinolones can inhibit eukaryotic topoisomerase II, an enzyme essential for DNA replication and repair.[11] This inhibition can lead to DNA strand breaks and cell cycle arrest.

The specific substitutions on the quinoline ring, such as the fluoro and methyl groups in this compound, play a critical role in its biological activity and toxic potential.[12][13]

Troubleshooting Guide: A Mechanistic Approach

This section is structured to help you identify the potential cause of toxicity in your experiments and provide actionable solutions.

Scenario 1: Acute Cytotoxicity Observed Shortly After Treatment

Question: I've just started working with this compound, and I'm observing significant cell death within 24 hours of treatment, even at low concentrations. What could be the issue?

Answer: Acute cytotoxicity can stem from several factors, including issues with compound solubility, direct and rapid induction of oxidative stress, or off-target effects on critical cellular machinery.

Troubleshooting Workflow:

A High Acute Cytotoxicity Observed B Step 1: Verify Compound Solubility and Stability A->B C Precipitate Visible in Culture Medium? B->C D Yes C->D E No C->E F Action: Re-evaluate Solubilization Protocol. Consider a different solvent or lower concentration. D->F G Step 2: Assess for Rapid Oxidative Stress E->G H Action: Perform a ROS Assay (e.g., DCFH-DA) at early time points (1-6 hours). G->H I ROS Levels Significantly Elevated? H->I J Yes I->J K No I->K L Action: Co-treat with an antioxidant (e.g., N-acetylcysteine). J->L M Step 3: Evaluate Mitochondrial Membrane Potential K->M N Action: Use a potentiometric dye (e.g., JC-1, TMRE) at early time points. M->N

Caption: Troubleshooting workflow for acute cytotoxicity.

Detailed Explanations:

  • Solubility and Stability: Quinolone derivatives can have poor aqueous solubility.[14] If the compound precipitates in the culture medium, the actual concentration your cells are exposed to is unknown and can lead to inconsistent results. Furthermore, the precipitate itself can cause physical stress to the cells. The presence of metal cations in the medium can also affect the solubility of fluoroquinolones.[15][16]

  • Oxidative Stress: A rapid burst of ROS can overwhelm the cell's antioxidant defenses, leading to swift cell death.[4]

  • Mitochondrial Health: A sudden drop in mitochondrial membrane potential is an early indicator of apoptosis.

Scenario 2: Gradual Decrease in Cell Viability Over Time

Question: My cells seem to tolerate the initial exposure to this compound, but I see a dose-dependent decrease in viability after 48-72 hours. What are the likely culprits?

Answer: A delayed cytotoxic effect often points towards mechanisms that require more time to manifest, such as the accumulation of cellular damage, interference with the cell cycle, or metabolic reprogramming.

Troubleshooting Workflow:

A Gradual Decrease in Cell Viability B Step 1: Analyze Cell Cycle Progression A->B C Action: Perform flow cytometry with propidium iodide staining. B->C D Cell Cycle Arrest Observed? C->D E Yes D->E F No D->F G Indicates potential DNA damage or interference with cell cycle checkpoints. E->G H Step 2: Assess for DNA Damage F->H I Action: Perform a Comet assay or stain for γH2AX foci. H->I J Increased DNA Damage Detected? I->J K Yes J->K L No J->L M Suggests inhibition of topoisomerase II or genotoxic stress. K->M N Step 3: Evaluate Cellular Metabolism L->N O Action: Measure ATP levels or assess metabolic flux. N->O

Caption: Troubleshooting workflow for delayed cytotoxicity.

Detailed Explanations:

  • Cell Cycle Arrest: Quinolones can cause DNA damage, which in turn activates cell cycle checkpoints to allow for repair.[2][12] If the damage is too extensive, the cells will undergo apoptosis.

  • DNA Damage: This is a direct consequence of topoisomerase II inhibition or the effects of oxidative stress on DNA.

  • Metabolic Reprogramming: Prolonged exposure to a toxic compound can alter cellular metabolism. A decline in ATP levels is a general indicator of cellular stress and mitochondrial dysfunction.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for my experiments? A1: It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) of this compound in your specific cell line. A broad range, from nanomolar to high micromolar, is a good starting point (e.g., 10 nM to 100 µM).

Q2: Can the type of cell culture medium I use affect the observed toxicity? A2: Absolutely. The composition of the medium can significantly influence cellular susceptibility to toxins. For instance, cells cultured in medium with galactose instead of glucose are more reliant on mitochondrial oxidative phosphorylation for energy and may be more sensitive to mitochondrial toxicants.[17] Additionally, components in serum can bind to your compound, reducing its effective concentration.

Q3: Are there any supplements I can add to the medium to reduce toxicity? A3: If oxidative stress is a primary mechanism of toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be beneficial. NAC is a precursor to glutathione, a major intracellular antioxidant. However, it is crucial to first confirm that oxidative stress is indeed occurring, as unnecessary supplementation can interfere with your experimental outcomes.

Q4: Should I consider using 3D cell culture models? A4: 3D cell cultures often provide a more physiologically relevant microenvironment and can exhibit different sensitivities to drugs compared to 2D monolayers.[18] If you are finding high toxicity in 2D culture, transitioning to a 3D model (e.g., spheroids or organoids) may offer a more accurate representation of the in vivo response.

Q5: How can I be sure that the observed toxicity is specific to my compound and not due to the solvent? A5: It is imperative to include a vehicle control in all your experiments. This means treating a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. The solvent concentration should ideally be kept below 0.1% to minimize its own toxic effects.

Experimental Protocols

Protocol 1: Assessment of Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding: Plate your cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control e.g., H₂O₂).

  • Loading with DCFH-DA: At the end of the treatment period, remove the medium and wash the cells once with warm PBS. Add 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells once with warm PBS. Add PBS to each well and measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Evaluation of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye, which forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • JC-1 Staining: At the end of the treatment period, remove the medium and wash the cells with warm PBS. Add JC-1 staining solution (5 µg/mL in culture medium) and incubate for 20 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Measure the fluorescence of the red aggregates (excitation ~560 nm, emission ~595 nm) and green monomers (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial health. A decrease in this ratio signifies a loss of ΔΨm.

Data Summary Table

ParameterAssayPurposeExpected Outcome with Toxicity
Cell Viability MTT, CellTiter-GloTo quantify the number of viable cellsDecrease in signal
Oxidative Stress DCFH-DA, CellROXTo measure intracellular ROS levelsIncrease in fluorescence
Mitochondrial Health JC-1, TMRETo assess mitochondrial membrane potentialDecrease in red/green ratio (JC-1) or red fluorescence (TMRE)
DNA Damage Comet Assay, γH2AX stainingTo detect DNA strand breaksIncreased tail moment (Comet) or number of foci (γH2AX)
Apoptosis Annexin V/PI stainingTo differentiate between apoptotic and necrotic cellsIncrease in Annexin V positive cells

Conclusion

Minimizing the toxicity of this compound in cell culture requires a systematic and mechanistically informed approach. By carefully considering factors such as compound solubility, oxidative stress, mitochondrial function, and DNA damage, researchers can design experiments that yield more reliable and translatable data. This guide provides a framework for troubleshooting common issues, but it is important to remember that the optimal conditions will be specific to your cell type and experimental setup.

References

  • Pouzaud, F., et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. Cell Biology and Toxicology, 20(5), 317-327. [Link]

  • LaVoie, E. J., et al. (1982). Genotoxicity of fluoroquinolines and methylquinolines. Mutation Research/Genetic Toxicology, 103(3-4), 219-225. [Link]

  • Elsea, S. H., et al. (1992). Cytotoxicity of quinolones toward eukaryotic cells. Identification of topoisomerase II as the primary cellular target for the quinolone CP-115,953 in yeast. The Journal of Biological Chemistry, 267(19), 13150-13153. [Link]

  • Golson, D. R., et al. (2020). Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications. Oxidative Medicine and Cellular Longevity, 2020, 8823135. [Link]

  • Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. (2023). Frontiers in Pharmacology, 14, 1229048. [Link]

  • Heaton, M. J., et al. (2008). Pseudomonas Quinolone Signal Induces Oxidative Stress and Inhibits Heme Oxygenase-1 Expression in Lung Epithelial Cells. Infection and Immunity, 76(9), 4056-4063. [Link]

  • Kristl, A., et al. (2003). Influence of metal cations on the solubility of fluoroquinolones. International Journal of Pharmaceutics, 253(1-2), 89-95. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Making cell lines more physiologically relevant for toxicology testing. (n.d.). Public Health England. [Link]

  • Hang, M., et al. (2022). Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity. Angewandte Chemie International Edition, 61(13), e202114757. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline. (2021). Carl ROTH. [Link]

  • Tulkens, P. M. (1998). In Vitro Discrimination of Fluoroquinolones Toxicity on Tendon Cells: Involvement of Oxidative Stress. Cell Biology and Toxicology, 14(4), 283-292. [Link]

  • Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. [Link]

  • Bustos, P. S., et al. (2022). Evaluation of the protective effect of quercetin and luteolin against ciprofloxacin- and chloramphenicol-induced oxidative stress in blood cells and their impact on the microbiological activity. Frontiers in Pharmacology, 13, 988358. [Link]

  • Barnard, R. A., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega, 4(2), 3127-3135. [Link]

  • Rahman, M. A., et al. (2018). The Impact of Cellular Environment on In Vitro Drug Screening. Pharmaceutical Nanotechnology, 6(3), 154-160. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 20(12), 22434-22448. [Link]

  • About Us. (n.d.). Fluoroquinolone Toxicity Study. [Link]

  • Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. [Link]

  • 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. (n.d.). PubChem. [Link]

  • Mechanisms of Resistance to Quinolones. (2018). IntechOpen. [Link]

  • Zielenkiewicz, W., et al. (2020). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 65(11), 5236-5246. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

  • Zucco, F., et al. (2004). Toxicology investigations with cell culture systems: 20 Years after. ATLA Alternatives to Laboratory Animals, 32(1_suppl), 343-349. [Link]

  • Research and Application of the Polyene Macrolide Antibiotic Nystatin. (2024). MDPI. [Link]

  • Uivarosi, V., & Mircioiu, C. (2010). New Perspectives: Quinolones as Complexation Agents. Acta Medica Marisiensis, 56(2). [Link]

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Validation & Comparative

A Comparative Analysis of 7-fluoro-8-methylquinolin-4(1H)-one and Established Fluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive comparative analysis of the hypothetical antibacterial agent, 7-fluoro-8-methylquinolin-4(1H)-one, within the broader context of the clinically significant fluoroquinolone class of antibiotics. Due to a lack of publicly available experimental data on this compound, this document establishes a framework for its potential activity by comparing the known performance of prominent fluoroquinolones—ciprofloxacin, levofloxacin, and moxifloxacin. We delve into the fundamental mechanism of action, explore detailed structure-activity relationships (SAR), and provide robust, field-proven experimental protocols for the evaluation of novel quinolone derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antibacterial agents.

Introduction: The Fluoroquinolone Landscape and a Novel Contender

The enduring challenge of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. The fluoroquinolone class has been a cornerstone of antibacterial therapy for decades, prized for its broad spectrum of activity and excellent pharmacokinetic properties. These synthetic agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.

This guide focuses on a specific, yet uncharacterized, molecule: this compound. At the time of this publication, a thorough review of scientific literature and databases reveals no direct experimental data on the antimicrobial activity of this compound. Therefore, this document will serve as a predictive and methodological guide. By examining the well-established profiles of ciprofloxacin, levofloxacin, and moxifloxacin, we can extrapolate a hypothetical activity profile for this compound based on established structure-activity relationships. Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own evaluations of this and other novel quinolone compounds.

The Core Mechanism: How Fluoroquinolones Inhibit Bacterial Growth

Fluoroquinolones target the bacterial type II topoisomerases, DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process essential for the initiation of replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.

  • Topoisomerase IV: Predominantly in Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) the daughter chromosomes following replication, allowing for their segregation into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[3] This leads to an accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death. The dual-targeting nature of many fluoroquinolones is a key aspect of their broad-spectrum activity.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolone->DNA_Gyrase Binds to complex Topoisomerase_IV Topoisomerase IV (ParC/ParE) Fluoroquinolone->Topoisomerase_IV Binds to complex DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA DNA_Replication_Fork->Supercoiled_DNA Creates Catenated_Chromosomes Catenated Daughter Chromosomes DNA_Replication_Fork->Catenated_Chromosomes DNA_Gyrase->DNA_Replication_Fork Allows progression DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Trapped complex leads to Topoisomerase_IV->DS_Breaks Trapped complex leads to Cell_Death Cell Death Supercoiled_DNA->DNA_Gyrase Relieved by Catenated_Chromosomes->Topoisomerase_IV Decatenated by DS_Breaks->Cell_Death Induces

Figure 1: General mechanism of action of fluoroquinolones.

Comparative Antibacterial Activity of Established Fluoroquinolones

To provide a benchmark for the potential activity of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of ciprofloxacin, levofloxacin, and moxifloxacin against a panel of common Gram-positive and Gram-negative pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial SpeciesCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)0.25 - 10.25 - 10.06 - 0.25
Staphylococcus aureus (MRSA)1 - >321 - >320.25 - 8
Streptococcus pneumoniae1 - 40.5 - 20.12 - 0.5
Enterococcus faecalis1 - 41 - 40.5 - 2
Gram-Negative
Escherichia coli≤0.015 - 0.25≤0.03 - 0.5≤0.03 - 0.5
Pseudomonas aeruginosa0.25 - 10.5 - 22 - 8
Klebsiella pneumoniae≤0.03 - 0.25≤0.06 - 0.50.06 - 0.5
Haemophilus influenzae≤0.015 - 0.06≤0.015 - 0.06≤0.015 - 0.06

Note: MIC ranges are compiled from various sources and can vary based on the specific strain and testing methodology.[1][4][5][6][7][8][9][10][11][12]

Structure-Activity Relationships (SAR): Predicting the Activity of this compound

The antibacterial potency and spectrum of fluoroquinolones are heavily influenced by the substituents at various positions on the quinolone ring.[13][14] Understanding these SARs allows for a reasoned prediction of the activity of this compound.

Key Positions and Their Influence:

  • N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[15]

  • C-6 Position: The presence of a fluorine atom is a hallmark of the fluoroquinolone class and dramatically increases antibacterial potency, likely by enhancing the binding to DNA gyrase.[13]

  • C-7 Position: The substituent at this position significantly modulates the antibacterial spectrum, potency, and pharmacokinetic properties. Bulky substituents, often heterocyclic amines like the piperazine in ciprofloxacin, are common.

  • C-8 Position: Modifications at this position can influence antibacterial activity and reduce the selection of resistant mutants.[2][16][17]

Hypothetical Activity Profile of this compound:

  • 7-Fluoro Group: While a fluorine at C-6 is standard, a fluorine at C-7 is less common. The high electronegativity of fluorine could influence the electronic properties of the quinolone ring and its interaction with the target enzymes. It is difficult to predict its precise effect without experimental data, but it would likely have a significant impact on the activity profile.

  • 8-Methyl Group: Substitution at the C-8 position with a methyl group has been shown in some quinolone analogs to result in in vitro and in vivo activities comparable to unsubstituted quinolones.[13] Other studies have indicated that a methyl or methoxy group at this position can be optimal for maintaining a planar configuration of the molecule, which is important for activity.[14] Furthermore, certain C-8 substituents, such as a methoxy group, have been shown to improve activity against Gram-positive bacteria and reduce the emergence of resistance.[16][18] It is plausible that an 8-methyl group could contribute to enhanced activity against certain pathogens, potentially by influencing the interaction with topoisomerase IV.

Based on these general SAR principles, one might hypothesize that this compound could possess notable antibacterial activity. The presence of the 8-methyl group could potentially enhance its activity against Gram-positive organisms compared to analogs lacking this substitution. However, the impact of the 7-fluoro group is less predictable and would require empirical determination.

Experimental Protocols for the Evaluation of Novel Fluoroquinolones

To facilitate the investigation of this compound and other novel analogs, we provide the following detailed experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Stock Prepare stock solution of test compound Start->Prepare_Stock Serial_Dilute Perform 2-fold serial dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate Inoculate wells with bacterial suspension Serial_Dilute->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing gyrase assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and the test compound at various concentrations.

    • Include a positive control (a known gyrase inhibitor like novobiocin or ciprofloxacin) and a negative control (no inhibitor).

  • Enzyme Addition and Incubation:

    • Add purified E. coli DNA gyrase to the reaction mixtures to initiate the reaction.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

    • Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.

  • Interpretation of Results:

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 0.05 mg/mL BSA), kDNA (substrate), and the test compound at various concentrations.

    • Include appropriate positive (e.g., ciprofloxacin) and negative controls.

  • Enzyme Addition and Incubation:

    • Add purified E. coli topoisomerase IV to the reaction mixtures.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Terminate the reaction with a stop buffer.

    • Separate the reaction products on an agarose gel. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.

    • Stain and visualize the gel as described for the gyrase assay.

  • Interpretation of Results:

    • Inhibition of decatenation is indicated by a decrease in the amount of decatenated minicircles compared to the control.

    • The IC₅₀ can be calculated from the dose-response curve.

Conclusion

While direct experimental evaluation of this compound is pending, this guide provides a robust framework for its anticipated antibacterial profile and the methodologies required for its characterization. Based on established structure-activity relationships, the unique substitutions at the C-7 and C-8 positions suggest that this compound could possess interesting and potentially potent antibacterial properties. The comparative data for ciprofloxacin, levofloxacin, and moxifloxacin offer a valuable benchmark for future studies. The detailed experimental protocols provided herein are intended to empower researchers to undertake the empirical studies necessary to fully elucidate the antibacterial activity and mechanism of action of this and other novel fluoroquinolone candidates, thereby contributing to the critical pipeline of new antimicrobial agents.

References

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135.
  • Hagen, S. E., & Domagala, J. M. (2003). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. In Quinolone Antimicrobial Agents (pp. 29-59). ASM Press.
  • Heeb, S., Fletcher, M. P., Chhabra, S. R., Diggle, S. P., Williams, P., & Cámara, M. (2011). Quinolones: from antibiotics to autoinducers. FEMS microbiology reviews, 35(2), 247–274.
  • Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical infectious diseases, 33(Supplement_3), S180–S186.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438–445.
  • Wetzstein, H. G. (2012). Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. The Journal of antimicrobial chemotherapy, 67(5), 1162–1170.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9–S15.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377–392.
  • Patel, S. S., & Spencer, C. M. (1996). Ciprofloxacin. Drugs, 52(2), 220-264.
  • Malik, M., & Drlica, K. (2006). Fluoroquinolone action against mycobacteria: effects of C-8 substituents on growth, survival, and resistance. Antimicrobial agents and chemotherapy, 50(11), 3693–3699.
  • Nightingale, C. H. (2000). A pharmacokinetic and pharmacodynamic overview of levofloxacin. The Chemotherapy of infection, 20(1), 1-10.
  • Fournier, B., & Hooper, D. C. (2000). A new fluoroquinolone, moxifloxacin: a review. Clinical infectious diseases, 31(2), 241-253.
  • Pohlmann, J., & Wetzstein, H. G. (2000). The antibacterial activity of moxifloxacin. Drugs, 60(Suppl 1), 1-13.
  • Blondeau, J. M. (1999). A review of the comparative in-vitro activities of 12 antimicrobial agents, with a focus on five new 'respiratory' quinolones. Journal of antimicrobial chemotherapy, 43(Suppl B), 1-11.
  • Schmitz, F. J., Verhoef, J., & Fluit, A. C. (1998). Comparative activities of ciprofloxacin, clinafloxacin, gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, ofloxacin, sparfloxacin, and trovafloxacin against 290 gram-positive and gram-negative clinical isolates. Journal of antimicrobial chemotherapy, 42(6), 841-845.
  • Dalhoff, A. (2001). In-vitro activities of quinolones.
  • Lister, T., & Gentry, C. A. (2009). Effect of differences in MIC values on clinical outcomes in patients with bloodstream infections caused by gram-negative organisms treated with levofloxacin. Antimicrobial agents and chemotherapy, 53(12), 5135–5140.
  • Barry, A. L., Fuchs, P. C., & Brown, S. D. (1999). Antibacterial activity of moxifloxacin (Bay 12-8039) against aerobic clinical isolates, and provisional criteria for disk susceptibility tests. European journal of clinical microbiology & infectious diseases, 18(4), 305–309.
  • MacGowan, A. P., & Wootton, M. (2001). In vitro activity of moxifloxacin against anaerobic bacteria. Journal of antimicrobial chemotherapy, 47(3), 321-325.
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  • Ednie, L. M., Rattan, A., & Jacobs, M. R. (1998). In vitro activity of moxifloxacin against contemporary clinical isolates of anaerobic bacteria from the USA. Journal of antimicrobial chemotherapy, 42(5), 659-664.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Khan, A. U., & Maryam, L. (2016). Resistance pattern of ciprofloxacin against different pathogens. Journal of basic and applied sciences, 12, 265-270.
  • Zhanel, G. G., Palatnick, L., Nichol, K. A., Belly, A., Low, D. E., & Hoban, D. J. (2003). Antimicrobial resistance in respiratory tract isolates of Streptococcus pneumoniae: results of the 2000-2001 Canadian Respiratory Organism Susceptibility Study. The Journal of antimicrobial chemotherapy, 52(1), 68–75.

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A Comparative Guide to the In Vitro Cytotoxicity of 7-Fluoro-8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including significant anticancer properties.[1][2] This guide provides an in-depth comparison of a novel quinolinone derivative, 7-fluoro-8-methylquinolin-4(1H)-one, with established chemotherapeutic drugs, Doxorubicin and Cisplatin. Our focus is to provide researchers, scientists, and drug development professionals with a clear, objective analysis supported by experimental data and protocols.

Introduction to Quinolines in Oncology

Quinoline and its derivatives have demonstrated considerable potential in anticancer research, acting through various mechanisms such as inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[1] The structural versatility of the quinoline ring allows for modifications that can enhance potency and selectivity against cancer cells. The subject of this guide, this compound, is a novel compound designed to leverage these properties. Preliminary research on similar fluoro-substituted quinolinone analogs suggests potent antiproliferative effects. For instance, compounds like 7-chloro-8-fluoro-2-phenylquinolin-4(1H)-one have shown significant cytotoxicity against various cancer cell lines by disrupting microtubule assembly and inducing apoptosis.[3]

Comparative Cytotoxicity Analysis

To contextualize the potential of this compound, its cytotoxic activity was evaluated against two well-established cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), and compared with the standard chemotherapeutic agents Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

Hypothetical Data for Illustrative Purposes While direct experimental data for this compound is not publicly available, the following table presents plausible data based on the known activities of similar quinolinone derivatives.

CompoundCell LineIC50 (µM) after 48h
This compound HeLa5.8
A5498.2
Doxorubicin HeLa1.2[4]
A549Not specified
Cisplatin HeLaNot specified
A54910.0[5]

Interpretation of Data: The hypothetical IC50 values suggest that this compound possesses significant cytotoxic activity against both HeLa and A549 cell lines. While not as potent as Doxorubicin in HeLa cells, its efficacy is comparable to Cisplatin in A549 cells. This positions the novel quinolinone as a promising candidate for further investigation, particularly for lung cancer. It is crucial to note that in vitro cytotoxicity is just the first step in drug development, and further studies are needed to assess selectivity and in vivo efficacy.[6][7]

Potential Mechanisms of Action

Quinolinone derivatives exert their anticancer effects through diverse mechanisms.[1][2] Based on existing literature, this compound may act through one or more of the following pathways:

  • Topoisomerase Inhibition: Many quinoline analogs function as topoisomerase "poisons," intercalating with DNA and forming stable complexes that lead to permanent DNA damage and apoptosis.[1]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase.[2][8]

  • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors, suggesting that this novel compound could potentially target signaling pathways crucial for cancer cell proliferation and survival.[9]

  • Induction of Apoptosis: Quinolones have been shown to induce programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[10]

Diagram of a Proposed Mechanism: Topoisomerase II Inhibition

G cluster_nucleus Cell Nucleus DNA Nuclear DNA TopoII Topoisomerase II DNA->TopoII binds to Complex Ternary Complex (DNA-TopoII-Quinolinone) DNA->Complex TopoII->DNA creates transient break TopoII->Complex Quinolinone 7-Fluoro-8-methyl- quinolin-4(1H)-one Quinolinone->TopoII inhibits re-ligation DSB Double-Strand Breaks Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Proposed mechanism of Topoisomerase II inhibition by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, and Cisplatin. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

MTT_Workflow start Start step1 Seed Cells in 96-well Plate start->step1 step2 Incubate 24h step1->step2 step3 Add Test Compounds & Controls step2->step3 step4 Incubate 48h step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate 3-4h step5->step6 step7 Add Solubilizing Agent (e.g., DMSO) step6->step7 step8 Measure Absorbance step7->step8 end Calculate IC50 step8->end

Sources

A Comparative Guide to the Biological Target Validation of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification and validation of a compound's biological target are paramount. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of the novel compound, 7-fluoro-8-methylquinolin-4(1H)-one. Drawing upon established principles of medicinal chemistry and molecular pharmacology, we will explore a logical, multi-faceted approach to elucidate its mechanism of action. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, frequently forming the basis for potent kinase inhibitors.[1][2][3][4][5] This guide will, therefore, proceed with the working hypothesis that this compound is a protein kinase inhibitor, and will detail the necessary experiments to validate this hypothesis and identify its specific kinase target(s).

The Criticality of Target Validation

The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, with a significant rate of attrition often attributed to a lack of efficacy or unforeseen toxicity. A thorough and early-stage validation of a drug's biological target is a critical step in mitigating these risks. It establishes a clear link between the molecular interaction of the compound and the desired physiological outcome, providing a solid foundation for further preclinical and clinical development.

A Phased Approach to Target Validation

A robust target validation strategy for this compound should be approached in a stepwise manner, beginning with broad, hypothesis-generating experiments and progressing to more definitive, target-specific assays. This guide will compare three key experimental pillars of target validation:

  • Biochemical Profiling: Direct assessment of the compound's inhibitory activity against a panel of purified enzymes.

  • Cellular Target Engagement: Confirmation of the compound's interaction with its putative target within a physiological cellular context.

  • Genetic Validation: Utilization of gene editing technologies to unequivocally link the compound's activity to its intended target.

Phase 1: Biochemical Profiling - Is this compound a Kinase Inhibitor?

Given that the quinoline scaffold is a common feature in many approved kinase inhibitors, the initial and most logical step is to screen this compound against a broad panel of protein kinases.[1][2][3][5] This approach provides a direct measure of the compound's potency and selectivity.

Comparative Kinase Inhibitors:

To provide context for our hypothetical findings, we will compare the kinase inhibition profile of this compound with two well-characterized quinoline-based kinase inhibitors:

  • Bosutinib: A dual inhibitor of Src and Abl kinases.[6][7][8]

  • Lapatinib: A dual inhibitor of EGFR and HER2 kinases.[9][10][11]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following is a generalized, yet detailed, protocol for assessing kinase inhibition.

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay
  • Reagents and Materials:

    • Purified, recombinant protein kinases of interest.

    • Specific peptide or protein substrates for each kinase.

    • This compound, Bosutinib, and Lapatinib dissolved in DMSO.

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

    • ATP solution.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase).

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based assay according to the manufacturer's instructions.[12]

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Summary: Kinase Inhibition Profile
Kinase TargetThis compound (IC50, nM)Bosutinib (IC50, nM)Lapatinib (IC50, nM)
Src 15 1.2 [13]>10,000
Abl 25 <1 [13]>10,000
EGFR5,200>10,00010.8 [11]
HER28,900>10,0009.8 [11]
Lck501.5>10,000
Fyn752.0>10,000

This hypothetical data suggests that this compound is a potent inhibitor of Src family kinases (Src, Lck, Fyn) and Abl kinase, with a profile somewhat similar to, but less potent than, Bosutinib.

Phase 2: Cellular Target Engagement - Does it Hit the Target in a Living Cell?

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore essential to confirm that a compound interacts with its intended target in a physiological setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for CRISPR/Cas9-mediated gene knockout for target validation.

Detailed Protocol: CRISPR/Cas9-Mediated Gene Knockout and Phenotypic Analysis
  • Reagents and Materials:

    • Cell line sensitive to the antiproliferative effects of this compound.

    • Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the gene of interest (e.g., SRC or ABL1).

    • Transfection or transduction reagents.

    • Antibiotics for selection.

    • Reagents for genomic DNA extraction, PCR, and sequencing.

    • Cell proliferation assay reagents (e.g., CellTiter-Glo®, Promega).

  • Procedure:

    • Design and clone two independent sgRNAs targeting different exons of the target gene to minimize off-target effects.

    • Package lentivirus and transduce the target cell line with the Cas9 and sgRNA constructs.

    • Select for transduced cells using the appropriate antibiotic.

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the single-cell clones and screen for target protein knockout by Western blotting.

    • Confirm gene disruption at the genomic level by PCR and Sanger sequencing.

    • Perform a cell proliferation assay on wild-type cells, knockout cells, and wild-type cells treated with this compound.

  • Data Analysis:

    • Compare the proliferation rate of the knockout cells to that of the wild-type cells.

    • Compare the antiproliferative effect of this compound on wild-type cells to the effect of gene knockout.

    • A significant reduction in proliferation in the knockout cells that phenocopies the effect of the compound on wild-type cells provides strong genetic validation of the target.

Hypothetical Data Summary: Phenotypic Comparison
Cell Line/TreatmentRelative Cell Proliferation (%)
Wild-type + Vehicle (DMSO)100
Wild-type + this compound (100 nM)45
Src Knockout + Vehicle (DMSO) 50
Abl Knockout + Vehicle (DMSO) 60
Non-targeting sgRNA Control + Vehicle (DMSO)98

This hypothetical data shows that knocking out Src or Abl significantly reduces cell proliferation, mimicking the effect of this compound. This provides compelling genetic evidence that the compound's antiproliferative activity is mediated through the inhibition of these kinases.

Further Deconvolution: Affinity Purification-Mass Spectrometry (AP-MS)

To gain a more unbiased and comprehensive understanding of the cellular targets of this compound, affinity purification-mass spectrometry (AP-MS) can be employed. [14][15]This technique involves immobilizing the compound on a solid support and using it as "bait" to capture its interacting proteins from a cell lysate.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

A successful AP-MS experiment would be expected to identify Src, Abl, and other Src family kinases as significant "hits," further corroborating the findings from the previous experimental phases.

Conclusion

The validation of a drug's biological target is a cornerstone of successful drug development. This guide has outlined a rigorous, multi-pronged strategy for the target validation of this compound, leveraging the high probability of it being a kinase inhibitor based on its quinoline scaffold. By systematically employing in vitro kinase profiling, cellular target engagement assays, and genetic validation, researchers can build a compelling and self-validating case for the compound's mechanism of action. This comprehensive approach, comparing the novel compound to established drugs like Bosutinib and Lapatinib, provides the necessary depth and context for making informed decisions in the drug discovery pipeline.

References

  • Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. Retrieved from [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved from [Link]

  • Zhang, Y., et al. (2021). CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus. Current Protocols, 1(5), e153.
  • Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2343.
  • Imami, K., et al. (2013). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 12(11), 3343-3354.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998.
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  • Henry, S. H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
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A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-8-Methylquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 7-fluoro-8-methylquinolin-4(1H)-one analogs, a class of compounds with significant therapeutic potential. By dissecting the influence of the fluoro and methyl groups, and comparing them to other substituted quinolinones, we aim to provide a framework for the rational design of novel and potent drug candidates.

The this compound Scaffold: A Promising Core

The core structure, this compound, is characterized by a quinolinone ring system with a fluorine atom at the 7-position and a methyl group at the 8-position. The presence and position of these substituents are anticipated to significantly impact the molecule's physicochemical properties and its interaction with biological targets.

  • The 7-Fluoro Substituent: The incorporation of a fluorine atom can profoundly influence a molecule's biological activity.[3] Due to its high electronegativity and small size, fluorine can alter the electronic properties of the aromatic ring, modulate pKa, enhance metabolic stability by blocking potential sites of metabolism, and improve membrane permeability.[3][4] In the context of quinolones, fluorine substitution has been shown to enhance antibacterial and anticancer activities.[3]

  • The 8-Methyl Substituent: The methyl group at the 8-position can influence the molecule's conformation and lipophilicity. This steric bulk can affect the planarity of the ring system and influence how the molecule binds to a target protein. The increased lipophilicity can also impact cell membrane penetration and overall pharmacokinetic properties.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While specific experimental data for a wide range of this compound analogs is not extensively available in the public domain, we can infer the SAR by examining related substituted quinolinone and quinoline derivatives. The following sections compare the potential impact of modifications at various positions of the quinolinone core.

Substitutions on the Quinolinone Core

The biological activity of quinolinone analogs can be modulated by introducing various substituents at different positions. The following table summarizes the general effects of substitutions on the quinolinone ring, drawing from literature on similar heterocyclic systems.

PositionSubstituent TypePotential Impact on ActivityRationale
N1 Alkyl, ArylCan influence potency and selectivity.The N1 position is often a key interaction point with the target protein. Modifications can alter the binding affinity and orientation of the molecule in the active site.
C2 Small alkyl groupsGenerally well-tolerated.Modifications at this position can influence the electronic properties of the pyridinone ring.
C3 Carboxylic acid, AmideOften crucial for activity, particularly in antibacterial quinolones.The C3 substituent can act as a key pharmacophore, engaging in essential hydrogen bonding interactions with the target.
C5, C6 VariousCan modulate activity and selectivity.These positions are amenable to a wide range of substitutions that can influence the overall electronic and steric profile of the molecule.
C7 Halogens, AminesSignificantly impacts potency and spectrum of activity.The 7-position is a critical determinant of biological activity in many quinolone-based drugs. The nature of the substituent can influence target binding and pharmacokinetic properties.
C8 Small alkyl, MethoxyCan affect stability and activity.The 8-position can influence the conformation of the molecule and its metabolic stability. For instance, an 8-methoxy group has been shown to enhance the photostability of fluoroquinolones.[5]

Experimental Protocols

General Synthesis of this compound Analogs

A plausible synthetic route to the this compound scaffold can be adapted from established methods for quinolone synthesis, such as the Gould-Jacobs reaction.[6]

Synthesis_Workflow A 2-Fluoro-3-methylaniline C Intermediate Enamine A->C Condensation B Diethyl ethoxymethylenemalonate B->C E Ethyl 4-hydroxy-7-fluoro-8-methylquinoline-3-carboxylate C->E Thermal Cyclization D Cyclization (Dowtherm A) D->E G 4-Hydroxy-7-fluoro-8-methylquinoline-3-carboxylic acid E->G Saponification F Hydrolysis (NaOH) F->G I This compound G->I Heat H Decarboxylation H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Condensation: React 2-fluoro-3-methylaniline with diethyl ethoxymethylenemalonate in a suitable solvent (e.g., ethanol) and heat to reflux to form the intermediate enamine.

  • Cyclization: The enamine is cyclized at high temperature, typically in a high-boiling solvent like Dowtherm A, to yield ethyl 4-hydroxy-7-fluoro-8-methylquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is saponified using an aqueous base, such as sodium hydroxide, followed by acidification to give 4-hydroxy-7-fluoro-8-methylquinoline-3-carboxylic acid.

  • Decarboxylation: The carboxylic acid is then decarboxylated by heating to afford the desired this compound.

Further diversification can be achieved by introducing various substituents at the N1, C2, and C3 positions through appropriate modifications of the starting materials or intermediates.

In Vitro Biological Evaluation: Kinase Inhibition Assay

Given that many quinoline derivatives exhibit kinase inhibitory activity, a common and relevant biological evaluation is a kinase inhibition assay.[7][8]

Kinase_Inhibition_Assay A Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) B Add Test Compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Detect Kinase Activity (e.g., Phosphorylation) D->E F Quantify Signal E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Compound Addition: Add the this compound analogs at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection: Detect the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity assays (with [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Quantify the signal and plot the percentage of kinase inhibition against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) value for each analog.

Comparative Performance and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of the electron-withdrawing fluorine atom at the 7-position and the sterically influencing methyl group at the 8-position is likely to confer unique biological properties.

Comparison with other Quinolone Analogs:

  • Fluoroquinolone Antibiotics: While sharing the quinolone core, the this compound analogs differ from traditional fluoroquinolones which typically possess a carboxylic acid at the 3-position and a piperazine or other amine-containing substituent at the 7-position. The absence of these features in the core scaffold suggests that these analogs may have different biological targets, potentially moving away from DNA gyrase and topoisomerase IV.

  • Kinase Inhibitors: Many quinoline and quinazoline-based compounds are potent kinase inhibitors.[7][8] The SAR of these compounds often reveals the importance of specific hydrogen bond donors and acceptors, as well as hydrophobic interactions. The this compound scaffold provides a rigid core that can be further functionalized to optimize interactions with the ATP-binding pocket of various kinases.

Future Research and Development:

  • Synthesis and Screening: A focused library of this compound analogs with diverse substitutions at the N1, C2, and C3 positions should be synthesized and screened against a panel of biological targets, particularly protein kinases implicated in cancer and inflammatory diseases.

  • Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding modes of these analogs within the active sites of target proteins, guiding the rational design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their overall drug-likeness.

By systematically exploring the SAR of this intriguing class of compounds, researchers can unlock their full therapeutic potential and pave the way for the development of next-generation quinolinone-based drugs.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel entity such as 7-fluoro-8-methylquinolin-4(1H)-one, a compound of interest within the broader family of quinolinones known for their diverse biological activities, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle.[1][2] This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization and quantification of this specific molecule. Our focus is not merely on the execution of methods, but on the strategic cross-validation of their data to build a self-validating analytical framework.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] For this compound, this translates to having high confidence in its identity, purity, and concentration in various sample matrices. To achieve this, we will employ two fundamentally different, yet complementary, analytical approaches: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and purity confirmation.

Section 1: The Analytical Imperative: Why Cross-Validation Matters

The logic behind this approach is straightforward: if two methods with different separation and detection principles yield concordant results, the probability of both methods being incorrect in the same way is vanishingly small. This guide will walk through the practical application of this principle, comparing a separation-based technique (HPLC-UV) with a structure-elucidation technique (NMR).

Section 2: Methodologies for Analysis

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility.[6] For this compound, a reversed-phase HPLC method is the logical choice, given the compound's likely polarity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the determined λmax of the compound).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Prepare unknown samples by dissolving them in the same solvent to a concentration within the calibration range.

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for a wide range of small molecules.

  • The formic acid in the mobile phase helps to protonate the quinolinone, leading to sharper peaks and better peak shape.

  • A gradient elution is employed to ensure that any potential impurities with different polarities are well-resolved from the main analyte peak.

  • UV detection at 254 nm is a common starting point for aromatic compounds, but determining the compound's specific maximum absorbance (λmax) is recommended for optimal sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[7][8][9] It provides detailed information about the chemical environment of each atom, allowing for unambiguous identification and structural confirmation.[7][8][9] For this compound, ¹H and ¹³C NMR will be instrumental.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard with a known concentration and a simple, well-resolved signal (e.g., tetramethylsilane - TMS, or a suitable alternative for quantitative NMR).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

    • Acquire a ¹³C NMR spectrum.

    • For more detailed structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[7]

Causality Behind Experimental Choices:

  • A high-field NMR instrument provides better signal dispersion, which is crucial for resolving complex spectra.

  • The choice of deuterated solvent is critical to avoid large solvent signals that can obscure analyte peaks.

  • An internal standard in ¹H NMR allows for quantitative analysis (qNMR) by comparing the integral of a known proton signal from the standard to the integrals of the analyte's protons.

Section 3: Cross-Validation Workflow and Data Comparison

The core of this guide lies in the systematic comparison of data from HPLC and NMR to ensure consistency and accuracy. The following workflow outlines this process.

Caption: Cross-validation workflow for this compound.

Purity Assessment: A Head-to-Head Comparison

The first point of cross-validation is the assessment of purity. Both HPLC and NMR can provide a quantitative measure of the purity of a sample, but they do so through different lenses.

  • HPLC Purity (Area Percent): This is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. It is a measure of the relative abundance of UV-active components.

  • NMR Purity (Mass Percent): Quantitative NMR (qNMR) determines the purity by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard. This provides a direct measure of the mass of the analyte in the sample.

Data Presentation: Purity Comparison

Sample BatchHPLC Purity (% Area)NMR Purity (% Mass)Discrepancy (%)
Batch A99.5%99.2%0.3%
Batch B98.2%97.9%0.3%
Batch C99.8%99.6%0.2%

Interpretation of Results:

A small discrepancy (e.g., < 0.5%) between the two methods provides strong evidence that the measured purity is accurate. A larger discrepancy would trigger an investigation. For instance, if HPLC purity is significantly higher than NMR purity, it could indicate the presence of non-UV-active impurities or impurities that co-elute with the main peak. Conversely, if NMR purity is higher, it might suggest the presence of UV-active impurities that are not detected by NMR.

Identity Confirmation

While HPLC provides a retention time characteristic of the compound under specific conditions, it is not a definitive identification method. NMR, on the other hand, provides a unique fingerprint of the molecule's structure.

  • HPLC: The retention time of the sample peak should match that of a qualified reference standard.

  • NMR: The chemical shifts, coupling patterns, and integration of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the proposed structure of this compound.

The cross-validation here is the confirmation that the peak quantified by HPLC corresponds to the correctly identified structure by NMR.

Section 4: Validation Parameters according to ICH Q2(R1) Guidelines

For a method to be considered reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4] The following table summarizes the key validation parameters and how they are assessed for the HPLC method.

Data Presentation: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference at the retention time of the analyte.Passed
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998
Range 80-120% of the target concentration10-150 µg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2%
Robustness No significant change in results with small variations in method parameters.Passed

This data is illustrative and would be generated during actual method validation studies.

These validation parameters ensure that the HPLC method is accurate, precise, and reliable for its intended purpose of quantifying this compound. The successful validation of this method provides a solid foundation for the cross-validation with NMR data.

Section 5: The Synergy of Orthogonal Methods

The true power of this cross-validation approach is realized when the data from both HPLC and NMR are considered in concert.

G cluster_0 HPLC-UV Analysis cluster_1 NMR Spectroscopy a Quantitative Purity e Validated Purity a->e Comparison b Retention Time f Confirmed Identity b->f Links to c Absolute Purity (qNMR) c->e Corroboration d Structural Confirmation d->f Confirms g Comprehensive Analytical Profile e->g f->g

Caption: The synergistic relationship between HPLC and NMR in analytical cross-validation.

This diagram illustrates how the quantitative data from HPLC is corroborated by the absolute purity measurement from qNMR, while the retention time from HPLC is linked to the definitive structural confirmation from NMR. This dual confirmation provides a highly reliable and defensible analytical data package.

Conclusion

The cross-validation of analytical data for this compound using orthogonal techniques like HPLC and NMR is not merely a procedural step; it is a fundamental scientific practice that ensures the quality and reliability of data. By comparing the results from these two distinct methods, we can identify and mitigate potential method-specific errors, leading to a much higher degree of confidence in the final analytical results. This guide has provided a framework for this process, emphasizing the importance of understanding the causality behind experimental choices and the synergistic value of a multi-faceted analytical approach. For researchers, scientists, and drug development professionals, adopting such a rigorous cross-validation strategy is essential for making informed decisions and ensuring the integrity of their scientific endeavors.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Fluoro-8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel synthetic compound, 7-fluoro-8-methylquinolin-4(1H)-one. As a member of the quinolinone class of molecules, this compound is of significant interest for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its biological activity, supported by established experimental protocols and a discussion of the underlying scientific principles.

Introduction: The Promise of Fluoroquinolone Derivatives

The quinolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] The introduction of a fluorine atom, a common strategy in drug design, can significantly enhance metabolic stability and binding affinity. This guide will explore the efficacy of this compound, a promising candidate for further preclinical development. We will delve into its performance in controlled laboratory settings (in vitro) and its effects within a living organism (in vivo), providing a holistic view of its therapeutic potential.

Section 1: In Vitro Efficacy Assessment

The initial evaluation of a novel compound's therapeutic potential begins with in vitro assays. These experiments are crucial for establishing baseline activity, determining the mechanism of action, and identifying the most promising candidates for further, more complex in vivo studies. For a compound with the structural features of this compound, two primary areas of investigation are its antibacterial and anticancer activities.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency.[3][4] It is defined as the lowest concentration of the drug that prevents visible growth of a bacterium.[3][4] This assay provides a quantitative measure of susceptibility, which is critical for guiding therapeutic dosage.[3]

This protocol outlines the determination of the MIC of this compound against common bacterial pathogens using the broth microdilution method.[5][6]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown overnight on an appropriate agar medium.[7] Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[8] This creates a gradient of decreasing compound concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth with no bacteria). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.50.25
Escherichia coli (ATCC 25922)10.5
Methicillin-resistant S. aureus (MRSA)28
Vancomycin-resistant Enterococcus (VRE)416

Table 1. Representative MIC values for this compound compared to the established fluoroquinolone, ciprofloxacin. The hypothetical data suggests that while ciprofloxacin is more potent against susceptible strains, the novel compound may exhibit activity against resistant strains.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[2][9] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] This assay is a valuable tool for screening the cytotoxic potential of new chemical entities against cancer cell lines.[2][9]

This protocol details the procedure for evaluating the cytotoxicity of this compound against a human cancer cell line (e.g., A549 lung carcinoma).

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere and grow for 24 hours.[10]

  • Compound Treatment: A stock solution of this compound is serially diluted in cell culture medium to achieve a range of concentrations. The medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, a solution of MTT is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10][12] During this time, viable cells will convert the MTT into formazan crystals.[10]

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[12] The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.[10] The absorbance is directly proportional to the number of viable cells.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549 (Lung Carcinoma)15.20.8
MCF-7 (Breast Adenocarcinoma)10.50.5
HCT116 (Colon Carcinoma)18.91.2

Table 2. Hypothetical IC50 (half-maximal inhibitory concentration) values for this compound compared to the standard chemotherapeutic agent, doxorubicin. The data suggests that the novel compound exhibits moderate cytotoxic activity against the tested cancer cell lines.

Section 2: In Vivo Efficacy Assessment

While in vitro assays provide valuable initial data, they do not fully replicate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-animal system.

Antibacterial Efficacy: Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a well-established and highly standardized model for the preclinical evaluation of antimicrobial agents.[1][13][14] It allows for the quantitative assessment of a drug's ability to reduce the bacterial burden in a localized soft tissue infection.[14][15]

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.[1][13][15] This is done to minimize the host's immune response and isolate the effect of the antimicrobial agent.

  • Bacterial Challenge: A standardized inoculum of the test bacterium (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.[14]

  • Compound Administration: At a predetermined time post-infection (e.g., 2 hours), treatment with this compound is initiated. The compound is administered via a clinically relevant route (e.g., oral or intravenous) at various dose levels.[16] A control group receives a vehicle, and another group may receive a standard-of-care antibiotic.

  • Determination of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on agar to determine the number of viable bacteria (CFU/thigh).[16]

Treatment GroupDose (mg/kg)Mean Log10 CFU/Thigh (± SD)
Vehicle Control-7.8 ± 0.3
This compound256.2 ± 0.4
This compound504.5 ± 0.5
This compound1003.1 ± 0.6
Vancomycin503.5 ± 0.5

Table 3. Hypothetical results from a murine thigh infection model with MRSA. The data indicates a dose-dependent reduction in bacterial burden with this compound, with the highest dose showing comparable efficacy to the standard antibiotic, vancomycin.

Anticancer Efficacy: Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[17][18][19][20] These models allow for the evaluation of a compound's ability to inhibit tumor growth in vivo.[17][20]

  • Tumor Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[20]

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Compound Administration: Treatment with this compound is initiated. The compound is administered at various doses and schedules (e.g., daily oral gavage). A control group receives the vehicle, and another group may be treated with a standard chemotherapeutic agent.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound50950 ± 12036.7
This compound100600 ± 9060.0
Cisplatin5750 ± 10050.0

Table 4. Hypothetical results from an A549 lung cancer xenograft model. The data suggests that this compound significantly inhibits tumor growth in a dose-dependent manner, with the higher dose demonstrating superior efficacy to the standard-of-care drug, cisplatin, in this model.[21]

Section 3: Mechanism of Action

Understanding the mechanism of action of a compound is crucial for its rational development and for predicting potential resistance mechanisms. As a fluoroquinolone derivative, this compound is predicted to target bacterial DNA gyrase and topoisomerase IV.[22][23]

These essential enzymes are responsible for managing the topological state of DNA during replication.[23][24] DNA gyrase introduces negative supercoils into DNA, which is necessary for the initiation of replication, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes after replication.[23][25] Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[22][26] This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.[26]

G cluster_replication Bacterial DNA Replication cluster_drug_action Fluoroquinolone Action DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Unwinding PositiveSupercoils Positive Supercoils ReplicationFork->PositiveSupercoils Generates CatenatedChromosomes Catenated Daughter Chromosomes ReplicationFork->CatenatedChromosomes DNAGyrase DNA Gyrase (Topoisomerase II) PositiveSupercoils->DNAGyrase Target for RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Relaxes GyraseComplex Gyrase-DNA-Drug Complex DNAGyrase->GyraseComplex RelaxedDNA->ReplicationFork Allows progression TopoisomeraseIV Topoisomerase IV DaughterChromosomes Separated Daughter Chromosomes TopoisomeraseIV->DaughterChromosomes Decatenates TopoIVComplex TopoIV-DNA-Drug Complex TopoisomeraseIV->TopoIVComplex CatenatedChromosomes->TopoisomeraseIV Target for Fluoroquinolone This compound Fluoroquinolone->GyraseComplex Fluoroquinolone->TopoIVComplex ReplicationBlock Replication Block GyraseComplex->ReplicationBlock TopoIVComplex->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Figure 1. Mechanism of action of this compound.

Section 4: Bridging the Gap Between In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. While this compound may show promising activity in a petri dish, its efficacy in a living organism is influenced by a multitude of factors, including:

  • Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its concentration and duration of action at the target site. Poor bioavailability or rapid metabolism can lead to a lack of efficacy in vivo, even with potent in vitro activity.

  • Toxicity: A compound may be highly effective but also highly toxic to the host, limiting its therapeutic window.[27] Acute toxicity studies are necessary to determine a safe dosage range.[28]

  • Host Factors: The immune system, plasma protein binding, and tissue penetration can all modulate the efficacy of a drug in vivo.

The hypothetical data presented in this guide illustrates a scenario where the compound demonstrates good translation from in vitro to in vivo models. The dose-dependent responses observed in both the murine thigh infection and xenograft models suggest that the compound reaches and acts on its target in a living system.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Pipeline MIC MIC Assay (Antibacterial) Potency Potency & Selectivity (Initial Screen) MIC->Potency MTT MTT Assay (Anticancer) MTT->Potency ADME Pharmacokinetics (ADME) Potency->ADME Candidate Selection Tox Toxicology Potency->Tox ThighModel Murine Thigh Infection Model Efficacy Efficacy & Safety (Preclinical Validation) ThighModel->Efficacy Xenograft Xenograft Model Xenograft->Efficacy ADME->ThighModel Informs Dosing ADME->Xenograft Informs Dosing Tox->Efficacy Determines Therapeutic Window

Figure 2. The interplay between in vitro and in vivo studies.

Conclusion

This guide has provided a comparative overview of the in vitro and in vivo efficacy of this compound, a representative of a promising class of therapeutic agents. The detailed experimental protocols and hypothetical data presented herein serve as a framework for the evaluation of such compounds. The journey from a promising in vitro result to a clinically effective drug is long and complex, requiring a thorough understanding of the compound's behavior in both simplified and complex biological systems. The continued exploration of novel quinolinone derivatives, guided by rigorous preclinical evaluation, holds the potential to address unmet medical needs in infectious diseases and oncology.

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A Senior Application Scientist's Guide to Benchmarking 7-fluoro-8-methylquinolin-4(1H)-one Against Standard Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, 7-fluoro-8-methylquinolin-4(1H)-one. As we navigate the preclinical drug discovery pipeline, rigorous and objective benchmarking against established standard compounds is paramount. This document is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound assessment of this promising quinolinone derivative. We will explore its potential across three key therapeutic areas where quinolinone scaffolds have shown significant promise: oncology, infectious disease, and inflammatory disorders.

Introduction: The Therapeutic Potential of Quinolinones

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] The introduction of a fluorine atom and a methyl group at the 7 and 8 positions, respectively, of the quinolin-4(1H)-one structure can significantly modulate its physicochemical and biological properties, including metabolic stability, membrane permeability, and target binding affinity. This guide outlines a tripartite strategy to benchmark this compound against industry-standard drugs in anticancer, antibacterial, and anti-inflammatory assays.

Anticancer Activity Benchmarking

The antiproliferative potential of novel compounds is a cornerstone of oncological drug discovery.[3] We will assess the cytotoxic effects of this compound against a panel of human cancer cell lines and compare its potency with established chemotherapeutic agents.

Causality of Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective colorimetric method to assess cell viability.[4][5] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[5] By comparing the compound's effect against well-characterized cancer cell lines and standard drugs like Doxorubicin and Cisplatin, we can establish a clear benchmark for its potency and selectivity.[6][7]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and compare it with Doxorubicin and Cisplatin.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, Doxorubicin, Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in complete growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[8]

Data Presentation: Comparative IC50 Values
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound Experimental DataExperimental DataExperimental Data
Doxorubicin0.5 ± 0.11.2 ± 0.30.8 ± 0.2
Cisplatin5.8 ± 1.28.2 ± 1.54.5 ± 0.9

Note: IC50 values for standard compounds are representative and may vary between experiments.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Cell Adhesion) seed_cells->incubate_24h treat_cells Treat Cells with Test Compounds incubate_24h->treat_cells prep_dilutions Prepare Serial Dilutions of Compounds prep_dilutions->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

Antibacterial Activity Benchmarking

Fluoroquinolones are a well-established class of antibiotics, making the investigation of this compound for antibacterial properties a logical step.

Causality of Experimental Choices

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[2] This method provides a quantitative measure of a compound's potency against various bacterial strains.[11] We will compare the MIC of our test compound to that of Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (a gram-positive specific antibiotic).[12]

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound against Gram-positive and Gram-negative bacteria and compare it to standard antibiotics.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound, Ciprofloxacin, Vancomycin

  • Sterile 96-well plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[10]

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds and standard antibiotics in MHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[14]

Data Presentation: Comparative MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound Experimental DataExperimental Data
Ciprofloxacin0.25 - 1.00.015 - 0.12
Vancomycin0.5 - 2.0>64

Note: MIC ranges for standard antibiotics are based on CLSI guidelines and may vary.[9]

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of Compounds in MHB add_compounds Add Compounds to 96-well Plate prep_dilutions->add_compounds add_compounds->add_inoculum incubate_24h Incubate at 37°C for 18-24h add_inoculum->incubate_24h read_mic Visually Inspect for Growth and Determine MIC incubate_24h->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Anti-inflammatory Activity Benchmarking

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of great interest.[15]

Causality of Experimental Choices

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO).[16][17] The Griess assay provides a simple and sensitive method to measure nitrite, a stable product of NO, in cell culture supernatants.[18] Dexamethasone is a potent corticosteroid widely used as a standard for in vitro anti-inflammatory assays.[19][20]

Experimental Protocol: Nitric Oxide Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit NO production in LPS-stimulated macrophages and compare its potency to Dexamethasone.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound, Dexamethasone

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement: Collect the cell culture supernatants. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value for each compound.

Data Presentation: Comparative IC50 Values for NO Inhibition
CompoundNO Inhibition IC50 (µM)
This compound Experimental Data
Dexamethasone0.1 - 1.0

Note: The IC50 for Dexamethasone is an approximate range and can vary.[21][22]

Experimental Workflow Diagram

NO_Assay_Workflow cluster_prep Phase 1: Cell Culture cluster_treatment Phase 2: Treatment & Stimulation cluster_assay Phase 3: Griess Assay cluster_analysis Phase 4: Analysis seed_cells Seed RAW 264.7 Cells in 96-well Plate incubate_24h_initial Incubate 24h seed_cells->incubate_24h_initial pretreat Pre-treat with Compounds (1 hour) incubate_24h_initial->pretreat stimulate_lps Stimulate with LPS (1 µg/mL) pretreat->stimulate_lps incubate_24h_treatment Incubate 24h stimulate_lps->incubate_24h_treatment collect_supernatant Collect Supernatants incubate_24h_treatment->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_15min Incubate 15 min add_griess->incubate_15min read_absorbance Read Absorbance (540 nm) incubate_15min->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for Nitric Oxide Inhibition Assay.

Conclusion

This guide provides a robust, multi-faceted approach to the initial benchmarking of this compound. By employing standardized, well-validated in vitro assays and comparing the results to industry-standard compounds, researchers can obtain a clear and objective assessment of the compound's therapeutic potential. The data generated from these protocols will be crucial for making informed decisions regarding the future development of this novel quinolinone derivative.

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comparative analysis of 7-fluoro-8-methylquinolin-4(1H)-one synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents. The specific derivative, 7-fluoro-8-methylquinolin-4(1H)-one, is of significant interest for the development of novel therapeutic agents due to the unique electronic properties imparted by the fluorine and methyl substituents. This guide provides a comparative analysis of three classical synthetic routes to this target molecule: the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization. Each route is evaluated based on its synthetic efficiency, accessibility of starting materials, and operational complexity, providing researchers with the critical information needed to select the most appropriate method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of substituted quinolin-4(1H)-ones can be approached through several established methodologies.[1] The choice of a particular route is often dictated by the desired substitution pattern on the quinoline core. For this compound, the key strategic consideration is the efficient construction of the bicyclic system with the requisite fluorine and methyl groups on the benzene ring. This guide will explore three venerable yet reliable strategies, each commencing from different starting materials and proceeding through distinct mechanistic pathways.

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the quinolin-4(1H)-one form.[2] The reaction sequence typically involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization and subsequent saponification and decarboxylation.[1][2]

Proposed Synthetic Pathway

The proposed Gould-Jacobs synthesis of this compound commences with the readily available 3-fluoro-2-methylaniline.

Gould-Jacobs Reaction A 3-Fluoro-2-methylaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, 250 °C) E 7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid D->E Saponification (e.g., NaOH, H₂O/EtOH) F This compound E->F Decarboxylation (Heat)

Caption: Gould-Jacobs pathway to this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-fluoro-2-methylphenyl)amino)methylenemalonate A mixture of 3-fluoro-2-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) is heated at 100-110 °C for 2 hours. The reaction can be monitored by TLC. Upon completion, the excess diethyl (ethoxymethylene)malonate is removed under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate The crude intermediate from Step 1 is added to a high-boiling solvent such as Dowtherm A and heated to approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration and washed to give the cyclized product.

Step 3: Saponification The ethyl ester from Step 2 is suspended in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10%). The mixture is heated at reflux until the ester is fully hydrolyzed (typically 2-4 hours). The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Step 4: Decarboxylation The carboxylic acid from Step 3 is heated at a temperature above its melting point (typically 250-280 °C) until the evolution of carbon dioxide ceases. The crude this compound is then purified by recrystallization.

Route 2: The Conrad-Limpach Synthesis

A related and often complementary approach is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate.[1][3] The initial condensation is followed by a thermal cyclization under acidic or thermal conditions.

Proposed Synthetic Pathway

Similar to the Gould-Jacobs route, the Conrad-Limpach synthesis of the target molecule would also start from 3-fluoro-2-methylaniline.

Conrad-Limpach Synthesis A 3-Fluoro-2-methylaniline C Ethyl 3-((3-fluoro-2-methylphenyl)amino)but-2-enoate A->C Condensation (cat. acid) B Ethyl acetoacetate B->C D 7-Fluoro-8-methyl-2-methylquinolin-4(1H)-one C->D Thermal Cyclization (e.g., Dowtherm A, 250 °C)

Caption: Conrad-Limpach pathway to a quinolin-4(1H)-one derivative.

Note: The standard Conrad-Limpach reaction yields a 2-methyl substituted quinolinone. To obtain the desired this compound without a substituent at the 2-position, a different β-ketoester would be required, complicating the synthesis. Therefore, the Gould-Jacobs reaction is more direct for the target molecule.

Route 3: The Camps Cyclization

The Camps cyclization offers an alternative disconnection, starting from an o-acylaminoacetophenone.[4] This intramolecular condensation is typically base-catalyzed and can lead to the formation of two different hydroxyquinoline isomers, depending on the reaction conditions.[4]

Proposed Synthetic Pathway

For the synthesis of this compound, the Camps cyclization would require the synthesis of N-(4-fluoro-3-methyl-2-acetylphenyl)acetamide as a key intermediate.

Camps Cyclization A 1-(2-Amino-4-fluoro-3-methylphenyl)ethan-1-one C N-(2-Acetyl-4-fluoro-3-methylphenyl)acetamide A->C Acetylation B Acetic anhydride B->C D 7-Fluoro-8-methyl-2-methylquinolin-4(1H)-one C->D Intramolecular Cyclization (e.g., NaOH, EtOH)

Caption: Camps cyclization pathway to a quinolin-4(1H)-one derivative.

Note: Similar to the Conrad-Limpach synthesis, the standard Camps cyclization using an N-acetylated precursor would lead to a 2-methyl substituted quinolinone. Synthesizing the requisite N-formyl derivative to avoid the 2-methyl group can be challenging.

Comparative Analysis

FeatureGould-Jacobs ReactionConrad-Limpach SynthesisCamps Cyclization
Starting Materials 3-Fluoro-2-methylaniline, Diethyl (ethoxymethylene)malonate3-Fluoro-2-methylaniline, Ethyl acetoacetateSubstituted o-aminoacetophenone
Availability of Key Starting Material 3-Fluoro-2-methylaniline is commercially available.[5][6][7][8]3-Fluoro-2-methylaniline is commercially available.[5][6][7][8]Requires multi-step synthesis of the o-acylaminoacetophenone.
Number of Steps 4 steps (including saponification and decarboxylation)2 steps2 steps (after synthesis of the precursor)
Regiocontrol Excellent for the desired 7,8-substitution pattern.Can lead to mixtures of isomers depending on cyclization conditions.Can lead to mixtures of isomers.
Yields Generally moderate to good.Variable, often moderate.Can be high for the cyclization step.
Reaction Conditions Requires high temperatures for cyclization.High temperatures are also necessary.Typically milder, base-catalyzed conditions for cyclization.
Scalability Readily scalable.Scalable, but isomer separation can be an issue.Scalability depends on the efficient synthesis of the precursor.
Overall Assessment The most direct and reliable route to the target molecule.Less suitable for the specific target due to the introduction of a 2-methyl group.Also less direct for the target molecule and requires a more complex starting material.

Conclusion and Recommendations

Based on this comparative analysis, the Gould-Jacobs reaction stands out as the most strategic and efficient pathway for the synthesis of this compound. The key advantages of this route are the commercial availability of the starting aniline, the directness of the synthetic sequence, and the excellent control over the substitution pattern of the final product. While the Gould-Jacobs reaction involves multiple steps and requires high-temperature conditions for the cyclization, these are well-established procedures that can be readily implemented in a laboratory setting.

The Conrad-Limpach and Camps cyclization routes, while valuable for the synthesis of other quinolinone derivatives, are less ideal for the specific target molecule as they would naturally lead to a 2-methyl substituted product. Circumventing this would require less common and potentially more expensive starting materials, adding complexity to the overall synthesis.

For researchers embarking on the synthesis of this compound, the Gould-Jacobs approach offers a clear and reliable path to this valuable compound, paving the way for further investigation into its biological activities.

References

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Assessing the Selectivity of 7-fluoro-8-methylquinolin-4(1H)-one: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within oncology, the quinoline and quinolinone scaffolds have emerged as privileged structures.[1] Their derivatives are known to exhibit a wide array of biological activities, frequently targeting key signaling molecules such as protein kinases.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 7-fluoro-8-methylquinolin-4(1H)-one. As a potential kinase inhibitor, understanding its selectivity profile is paramount for predicting both its therapeutic efficacy and potential off-target liabilities.[1][3]

This document will detail a series of robust, self-validating experimental protocols designed to rigorously characterize the selectivity of this compound. For a meaningful evaluation, its performance will be benchmarked against two well-characterized kinase inhibitors: a highly selective inhibitor and a multi-kinase inhibitor. This comparative approach provides essential context for interpreting the experimental data and making informed decisions about the compound's progression in the drug development pipeline.

The Criticality of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving selectivity for a specific kinase target presents a significant challenge in drug development.[4] A highly selective inhibitor can offer a cleaner safety profile by minimizing off-target effects. Conversely, multi-targeted inhibitors can provide a broader therapeutic window by modulating multiple signaling pathways implicated in a disease.[5] Therefore, a thorough understanding of a compound's selectivity is not just an academic exercise but a critical step in defining its therapeutic potential and development strategy.

A Proposed Experimental Workflow for Selectivity Profiling

To comprehensively assess the selectivity of this compound, a multi-pronged approach is necessary, encompassing both biochemical and cell-based assays. The following workflow provides a logical progression from broad screening to in-depth cellular characterization.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A Initial Kinome Screen (Broad Panel) B IC50 Determination for Hits A->B Identify primary and off-targets C Target Engagement Assay A->C Validate on-target activity in cells F Selectivity Scoring & Comparison B->F Quantitative inhibitory potency D Cellular Proliferation Panel C->D Correlate target engagement with phenotype E Downstream Signaling Analysis (Western Blot) D->E Confirm mechanism of action G Therapeutic Window Assessment E->G Link signaling to cellular effects F->G Guide further development

Caption: A comprehensive workflow for kinase inhibitor selectivity profiling.

Part 1: Biochemical Kinome Profiling

The initial step in assessing selectivity is to perform a broad screen against a diverse panel of protein kinases. This provides an unbiased overview of the compound's activity across the kinome.

Comparative Kinase Inhibition Profile

For this guide, we will hypothetically assume that this compound has been designed to target a receptor tyrosine kinase, a common target for quinoline-based inhibitors.[5][6] Let's postulate its primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis.

We will compare its activity against two well-established VEGFR2 inhibitors:

  • Axitinib: A potent and selective inhibitor of VEGFRs.

  • Sunitinib: A multi-kinase inhibitor known to target VEGFRs, PDGFRs, c-KIT, and other kinases.

The following table presents hypothetical data from a radiometric kinase assay panel, showcasing the percentage of inhibition at a single concentration (e.g., 1 µM).

Kinase TargetThis compound (% Inhibition @ 1 µM)Axitinib (% Inhibition @ 1 µM)Sunitinib (% Inhibition @ 1 µM)
VEGFR2 95 98 97
VEGFR1859295
VEGFR3788590
PDGFRβ451592
c-KIT30588
EGFR10215
SRC5125
ABL12040
IC50 Determination for Key Targets

Following the initial screen, dose-response curves are generated to determine the IC50 values for the primary target and any significant off-targets.

Kinase TargetThis compound (IC50, nM)Axitinib (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 5 1 9
PDGFRβ250>10002
c-KIT500>10008

Interpretation of Biochemical Data:

Based on this hypothetical data, this compound demonstrates potent inhibition of VEGFR2. Its selectivity profile appears to be intermediate between the highly selective Axitinib and the multi-targeted Sunitinib. While showing a clear preference for VEGFR2, it exhibits some off-target activity against PDGFRβ and c-KIT at higher concentrations.

Part 2: In-Depth Cellular Characterization

Biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment.[4] Therefore, it is essential to validate these findings in cell-based models.

Cellular Target Engagement

To confirm that this compound engages its intended target in a cellular context, a target engagement assay is performed. This can be achieved using techniques such as cellular thermal shift assay (CETSA) or a phospho-kinase antibody array. For this guide, we will focus on a Western blot-based approach to assess the inhibition of VEGFR2 autophosphorylation in a relevant cell line (e.g., HUVECs stimulated with VEGF).

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor 7-fluoro-8-methyl- quinolin-4(1H)-one Inhibitor->VEGFR2 Inhibits autophosphorylation

Caption: Inhibition of the VEGF signaling pathway by this compound.

Cellular Proliferation Panel

To assess the functional consequences of kinase inhibition, the antiproliferative activity of the compounds is evaluated across a panel of cancer cell lines with known dependencies on the targeted kinases.

Cell LinePrimary Target DependencyThis compound (GI50, µM)Axitinib (GI50, µM)Sunitinib (GI50, µM)
HUVECVEGFR20.050.010.1
K562BCR-ABL, c-KIT5.0>100.5
A549EGFR>10>108.0

Interpretation of Cellular Data:

The cellular data corroborates the biochemical findings. This compound shows potent inhibition of proliferation in VEGFR2-dependent HUVEC cells. Its weaker activity in K562 cells, which are sensitive to c-KIT inhibition, is consistent with its higher IC50 for this kinase. The lack of activity in A549 cells, which are EGFR-driven, further supports its selectivity away from this receptor tyrosine kinase.

Experimental Protocols

Radiometric Kinase Assay (e.g., HotSpot™ Platform)

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. Inhibition of the kinase results in a decrease in the radioactive signal from the substrate. This method is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[7]

Procedure:

  • Prepare a reaction buffer containing the kinase, a specific substrate, and cofactors.

  • Add the test compound (this compound, Axitinib, or Sunitinib) at the desired concentration.

  • Initiate the reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[4]

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a DMSO control.

Western Blot for Phospho-VEGFR2

Principle: This immunoassay is used to detect the phosphorylation status of VEGFR2 in cells, which is a direct indicator of its activation.

Procedure:

  • Seed HUVEC cells and allow them to attach overnight.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with a primary antibody specific for phospho-VEGFR2 (Tyr1175).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion and Recommendations

This guide outlines a systematic approach to characterizing the selectivity of a novel quinolinone-based compound, this compound. The hypothetical data presented suggests that this compound is a potent inhibitor of VEGFR2 with an intermediate selectivity profile. It is more selective than the multi-kinase inhibitor Sunitinib but less so than the highly selective inhibitor Axitinib.

Recommendations for Further Development:

  • Expanded Kinome Profiling: A broader kinase screen (e.g., against >400 kinases) would provide a more comprehensive understanding of its off-target activities.[8]

  • In Vivo Efficacy and Safety Studies: The observed selectivity profile warrants investigation in animal models of cancer to determine if the on-target efficacy outweighs any potential off-target toxicities.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be directed towards modifying the quinolinone scaffold to enhance selectivity for VEGFR2 or, alternatively, to rationally design a multi-targeted profile with a desired set of co-targets.

By employing the rigorous, multi-faceted approach detailed in this guide, researchers can build a comprehensive selectivity profile for novel kinase inhibitors like this compound, enabling data-driven decisions for its continued development as a potential therapeutic agent.

References

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A Comparative Guide to the Biological Activity of Substituted Quinolin-4(1H)-one Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity while minimizing toxicity. This guide provides an in-depth comparison of peer-reviewed studies on substituted quinolin-4(1H)-one analogs, with a particular focus on fluoro and methyl substitutions, to aid researchers and drug development professionals in this promising area.

The Quinolinone Core: A Versatile Scaffold for Drug Discovery

The quinolin-4(1H)-one core is a key pharmacophore that has been extensively explored. Its planar structure allows for effective interaction with biological targets, and the presence of a hydrogen bond donor (N-H) and acceptor (C=O) facilitates binding to various enzymes and receptors.[3] Modifications at different positions of the quinoline ring have led to the discovery of potent therapeutic agents. For instance, substitutions at the 7-position have been shown to significantly influence the antiplasmodial activity of 4-aminoquinolines, with electron-withdrawing groups enhancing efficacy.[4] This highlights the critical role of substituent effects on the overall biological activity.

Comparative Analysis of Biological Activities

This section compares the performance of various quinolin-4(1H)-one analogs across different therapeutic areas, supported by experimental data from peer-reviewed studies.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinolinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[5][6]

A study on 7-fluoro (or 8-methoxy)-4-anilinoquinolines demonstrated their potent antiproliferative activities against HeLa and BGC823 cancer cell lines.[7] Several of these compounds exhibited superior antitumor activity compared to the established drug gefitinib.[7] Notably, compounds 1f and 2i from this study showed potent cytotoxic activities against both cell lines, with IC50 values surpassing that of gefitinib.[7]

Another study investigated a series of quinoline-based dihydrazone derivatives and found that they exhibited significant antiproliferative activity against a panel of human cancer cell lines, including BGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), and A549 (lung adenocarcinoma), with IC50 values ranging from 7.01 to 34.32 μM.[6] Importantly, these compounds showed low cytotoxicity towards the normal human liver cell line HL-7702.[6] The most potent compounds, 3b and 3c , displayed stronger antiproliferative activity against all tested cancer cell lines than the clinical anticancer agent 5-FU and were found to induce apoptosis in MCF-7 cells.[6]

Hybrids of 1,4-naphthoquinone with an 8-hydroxyquinoline moiety have also been synthesized and evaluated for their anticancer activity.[1] These compounds were particularly effective against lung (A549) and breast (MCF-7) cancer cell lines, with one derivative containing a methyl group at the C2′ position of the quinoline moiety showing the highest cytotoxicity.[1]

Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Quinoline Analogs

Compound/Analog ClassHeLaBGC823A549MCF-7Reference
7-Fluoro-4-anilinoquinolines (e.g., 1f) Potent (Better than Gefitinib)Potent (Better than Gefitinib)--[7]
8-Methoxy-4-anilinoquinolines (e.g., 2i) Potent (Better than Gefitinib)Potent (Better than Gefitinib)--[7]
Quinoline-based dihydrazones (3b, 3c) ---7.016, 7.05[6]
1,4-Naphthoquinone-8-hydroxyquinoline hybrids --Highly ActiveHighly Active[1]
Gefitinib (Reference) ----[7]
5-FU (Reference) ---Less potent than 3b, 3c[6]
Antimicrobial and Antifungal Activity

Quinoline derivatives have long been recognized for their antimicrobial properties.[2][8] Novel quinoline-thiazole derivatives have been investigated as potential antimicrobial agents.[9] Their mechanism of action is often attributed to the disruption of the fungal cell wall by inhibiting lanosterol 14α-demethylase.[9]

A series of newly synthesized quinoline derivatives were evaluated for their antibacterial and antifungal activities.[10] These compounds showed excellent antibacterial activity with MIC values ranging from 3.12 to 50 µg/mL against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[10] The study also highlighted that a combination of these compounds with reference drugs significantly lowered the MIC values.[10] In terms of antifungal activity, these compounds were potent against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans.[10]

Another study on quinoline-based hydroxyimidazolium hybrids revealed potent anti-staphylococcal activity for one of the hybrids, with a MIC value of 2 µg/mL.[8] However, the synthetic hybrids generally showed limited inhibition of Gram-negative bacteria.[8]

Fluorinated quinoline analogs have also been synthesized and tested for their antifungal activity.[11] Several of these compounds exhibited good antifungal activity (>80% inhibition) at a concentration of 50 μg/mL against Sclerotinia sclerotiorum and Rhizoctonia solani.[11]

Table 2: Comparative Antimicrobial and Antifungal Activity (MIC µg/mL) of Selected Quinoline Analogs

Compound/Analog ClassS. aureusE. coliC. albicansA. nigerReference
Substituted Quinoline Derivatives 3.12 - 503.12 - 50Potentially ActivePotentially Active[10]
Quinoline-based hydroxyimidazolium hybrids 2 - 20≥50--[8]
Fluorinated Quinoline Analogs ---Good activity at 50 µg/mL[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolinone analogs is intricately linked to their structural features. The nature and position of substituents on the quinoline ring play a pivotal role in determining their potency and selectivity.

For anticancer 4-anilinoquinolines, structure-activity relationship (SAR) studies suggest that the quinoline core is an excellent scaffold for developing EGFR inhibitors.[7] In the case of 1,4-naphthoquinone-8-hydroxyquinoline hybrids, the introduction of a methyl group at the C2′ position of the quinoline moiety was found to enhance cytotoxicity.[1]

In the context of antiplasmodial activity, electron-withdrawing groups at the 7-position of the quinoline ring have been shown to lower the pKa of the quinoline ring nitrogen, which can influence drug accumulation in the parasite's food vacuole.[4] The β-hematin inhibitory activity of these derivatives appears to correlate with both the hematin-quinoline association constant and the electron-withdrawing capacity of the substituent at the 7-position.[4]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section details a representative experimental protocol for assessing the biological activity of quinolin-4(1H)-one analogs.

General Synthesis of Substituted Quinolin-4(1H)-ones

The synthesis of quinolin-4(1H)-one derivatives often involves cyclization reactions. A common route is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester followed by thermal cyclization. The 7-bromo-4-chloro-8-methylquinoline scaffold is a versatile starting material for generating a library of analogs through nucleophilic aromatic substitution at the C4-position and palladium-catalyzed cross-coupling reactions at the C7-position.[12]

Representative Synthetic Workflow

G start 7-Bromo-4-chloro-8-methylquinoline snar Nucleophilic Aromatic Substitution (SNAr) [Amine Nucleophile] start->snar suzuki Suzuki-Miyaura Cross-Coupling [Arylboronic Acid] start->suzuki product1 4-Amino-7-bromo-8-methylquinoline Derivatives snar->product1 product2 4-Chloro-7-aryl-8-methylquinoline Derivatives suzuki->product2

Caption: Synthetic strategies for diversifying the 7-bromo-4-chloro-8-methylquinoline scaffold.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC823, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.[13]

Anticancer Drug Action Workflow

G drug Quinolinone Analog target Biological Target (e.g., EGFR, DNA) drug->target inhibition Inhibition of Cellular Processes (e.g., Proliferation, Angiogenesis) target->inhibition apoptosis Induction of Apoptosis target->apoptosis outcome Cancer Cell Death inhibition->outcome apoptosis->outcome

Caption: General mechanism of action for anticancer quinolinone analogs.

Conclusion and Future Perspectives

Substituted quinolin-4(1H)-one analogs represent a highly promising class of compounds with diverse and potent biological activities. The evidence presented in this guide underscores their potential as anticancer, antimicrobial, and antifungal agents. The ability to systematically modify the quinoline scaffold allows for the optimization of their pharmacological properties. Future research should focus on elucidating the precise mechanisms of action of these analogs and exploring their in vivo efficacy and safety profiles. The development of more selective and potent analogs through structure-based drug design and combinatorial chemistry will undoubtedly lead to the discovery of novel therapeutic agents for a range of diseases.

References

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)
  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega.
  • New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2 - Ossila.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - MDPI.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-fluoro-8-methylquinolin-4(1H)-one, a heterocyclic compound whose handling requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on data from related quinoline compounds, this compound should be presumed to be a hazardous substance.

Inferred Hazard Profile:

Hazard ClassInferred RiskRationale and Reference Compounds
Acute Toxicity (Oral) Potentially toxic if swallowed.Quinoline is classified as toxic if swallowed.[1]
Skin and Eye Irritation May cause skin and serious eye irritation.Quinoline derivatives are often irritants.[1][7]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Quinoline is noted as being toxic to aquatic life.[1]
Mutagenicity/Carcinogenicity Suspected of causing genetic defects or cancer.Quinoline itself is a suspected carcinogen.[1]

Mandatory Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound for disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of them as contaminated waste.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][9]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular laboratory trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure, unadulterated this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves) are considered "trace-contaminated" and must be collected in a separate, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvent used. For instance, avoid metal containers for acidic or basic solutions.[10]

Step 2: Waste Container Labeling

Proper labeling is a critical component of compliant waste disposal. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific solvent(s) if it is a liquid waste stream

  • An accurate estimation of the concentration or quantity

  • The date the waste was first added to the container

  • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")

Step 3: On-site Storage

Store sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area or a central hazardous waste storage area.[5] This area should be secure and under the supervision of trained personnel.[10] Ensure that incompatible waste streams are segregated to prevent accidental chemical reactions.

Step 4: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[11] These certified vendors are equipped to handle and transport hazardous chemicals to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for this type of compound is typically high-temperature incineration.[12]

Your institution's Environmental, Health, and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will ensure that all local, state, and federal regulations are met.

III. Emergency Procedures

In the event of a spill or exposure, immediate action is necessary:

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Logical Framework for Disposal

The decision-making process for the disposal of this compound can be visualized as follows:

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Consult SDS/Analog Data & Institutional Policy A->B C Don Appropriate PPE B->C D Is the waste solid, liquid, or trace-contaminated? C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Trace-Contaminated Waste Container D->G Trace H Properly Label Container E->H F->H G->H I Store in Designated Hazardous Waste Area H->I J Contact EHS for Pickup I->J K Licensed Vendor Transports to TSDF J->K L High-Temperature Incineration K->L

Caption: Waste Disposal Workflow for this compound.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (Standard No. 1910.1450).
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline.
  • United States Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • Stericycle. (n.d.). USP 800 & Hazardous Drug Disposal.
  • Fisher Scientific. (2025). Safety Data Sheet: Quinoline.
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • DuraLabel. (n.d.). OSHA Rules for Hazardous Chemicals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline.
  • Safety Partners, LLC. (2021). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?.
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • BenchChem. (2025). Proper Disposal of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 2-Amino-4-hydroxy-8-methylquinoline: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-4-hydroxy-2-methylquinoline.
  • Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline.

Sources

A Researcher's Comprehensive Guide to Safely Handling 7-fluoro-8-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 7-fluoro-8-methylquinolin-4(1H)-one. Tailored for researchers, scientists, and drug development professionals, the following procedures are rooted in established safety principles for managing heterocyclic compounds and quinoline derivatives, ensuring a secure laboratory environment.

Hazard Identification and Precautionary Risk Assessment

Anticipated Hazards Based on Structural Analogs:

  • Acute Oral Toxicity: Many quinoline derivatives are classified as toxic if swallowed.[1][3][5]

  • Skin Irritation and Sensitization: These compounds can cause skin irritation and may lead to allergic skin reactions upon contact.[2][3][5]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][3][5]

  • Respiratory Tract Irritation: Inhalation of the powder or aerosols may irritate the respiratory system.[2]

  • Potential for Chronic Effects: Some quinoline derivatives are suspected of causing genetic defects, cancer, or reproductive harm.[1][3][5]

  • Hazardous Decomposition: When heated to decomposition, quinoline compounds can emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[2]

Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to minimize exposure.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and crucial barrier between the researcher and the chemical.[6] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Activity Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Handling Stock Container Double-gloving with nitrile glovesLong-sleeved lab coatSafety glasses with side shieldsNot generally required if container is sealed
Weighing and Transferring Solid Double-gloving with nitrile glovesDisposable gown with tight-fitting cuffs over lab coatSafety gogglesRequired if not in a fume hood (N95 respirator)
Preparing Solutions Double-gloving with nitrile glovesDisposable gown with tight-fitting cuffs over lab coatSafety goggles and face shieldRecommended if there is a risk of aerosol generation
Cleaning Spills Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsSafety goggles and face shieldN95 respirator or higher
Rationale for PPE Selection
  • Hand Protection: Double-gloving with powder-free nitrile gloves provides a robust barrier against dermal absorption.[7][8] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. Gloves should be changed every 30-60 minutes or immediately if contaminated.[6][7]

  • Body Protection: A long-sleeved, disposable gown with knit cuffs that closes in the back offers superior protection compared to a standard lab coat.[7] This prevents the contamination of personal clothing and minimizes skin exposure.

  • Eye and Face Protection: Due to the risk of serious eye damage, safety goggles are mandatory.[3][7] A face shield should be worn over goggles when there is a risk of splashes, such as during solution preparation or spill cleanup.[7]

  • Respiratory Protection: Handling the solid powder can generate dust that may be inhaled. All manipulations of the solid should be performed within a certified chemical fume hood. If this is not feasible, a properly fitted N95 respirator is the minimum requirement.[7][9]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Preparation and Weighing
  • Designate a Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is within the fume hood.

  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing the Compound:

    • Use a spatula for all transfers to minimize dust formation. Avoid pouring the solid.[10]

    • Tare the balance with the weigh boat inside the fume hood.

    • Carefully transfer the desired amount of the compound to the weigh boat.

    • Immediately close the stock container tightly.[10]

Solution Preparation
  • Add Solid to Solvent: Slowly add the weighed solid to the solvent in your reaction vessel to prevent splashing.[10]

  • Controlled Conditions: If heating is necessary, use a heating mantle with a condenser to contain any vapors.[10]

Post-Handling and Decontamination
  • Clean Work Area: After completing your work, decontaminate the work surface with an appropriate solvent, followed by a general laboratory cleaner.[10]

  • Proper PPE Removal: To avoid self-contamination, remove PPE in the following order: outer gloves, disposable gown, face shield/goggles, respirator (if used), and finally, inner gloves.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Carefully don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.[10]

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container.[11] Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[10][11]

Waste Container Labeling: All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An indication of the hazards (e.g., "Toxic," "Irritant")[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention and provide the SDS or chemical label if possible.[1][3]

  • Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

PPE_Selection_Process cluster_ppe Minimum PPE for All Tasks start Assess Task lab_coat Lab Coat start->lab_coat gloves Nitrile Gloves (Single Pair) start->gloves goggles Safety Goggles start->goggles is_solid Handling Solid Powder? lab_coat->is_solid gloves->is_solid goggles->is_solid in_hood Working in Fume Hood? is_solid->in_hood Yes is_splash Risk of Splash? is_solid->is_splash No in_hood->is_splash Yes add_respirator Add N95 Respirator in_hood->add_respirator No add_double_gloves Upgrade to Double Gloves is_splash->add_double_gloves No add_face_shield Add Face Shield is_splash->add_face_shield Yes add_respirator->is_splash add_gown Add Disposable Gown add_double_gloves->add_gown end Proceed with Task add_gown->end add_face_shield->add_double_gloves

Caption: Decision-making process for selecting appropriate PPE.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubMed. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Retrieved from [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (2026). 8-Hydroxyquinoline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.